(3-Aminopropoxy)benzene hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWGNQQRTPIYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Aminopropoxy)benzene Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropoxy)benzene hydrochloride (CAS Number: 83708-39-8) is a key chemical intermediate belonging to the aryloxypropylamine class of compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, most notably as a cornerstone of many beta-adrenergic receptor antagonists (β-blockers).[2][3] The inherent chemical functionalities of this compound—a primary amine, a flexible propyl linker, and a phenoxy group—make it a highly versatile building block for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 83708-39-8 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General knowledge of hydrochloride salts |
| Storage | Room Temperature | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin and eye irritation upon contact. Ingestion or inhalation should be avoided. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the O-alkylation of phenol with a suitable three-carbon aminopropyl synthon, followed by conversion to the hydrochloride salt.
Proposed Synthetic Workflow
A plausible and scalable synthesis is outlined below, drawing upon established methodologies for the preparation of analogous aryloxypropylamines.[4][5]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: O-Alkylation of Phenol
-
To a stirred solution of phenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the phenoxide salt.
-
Add 3-chloropropylamine hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Aminopropoxy)benzene free base.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent facilitates the nucleophilic substitution reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
-
The addition of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the subsequent alkylation.
-
Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude (3-Aminopropoxy)benzene free base in a minimal amount of a suitable organic solvent such as ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (1 equivalent) in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Self-Validating System: The purity of the final product can be readily assessed by measuring its melting point and by spectroscopic methods such as NMR and IR. The formation of a crystalline solid with a sharp melting point is a good indicator of purity.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the propoxy chain, and the protons of the ammonium group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the benzene ring and the aliphatic carbons of the propoxy chain.
A representative ¹H NMR spectrum of benzene in an external reference shows a signal around 6.6-7.4 ppm, which can be used as a general reference for the aromatic region.[6]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the routine quality control of this compound.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and a polar organic solvent (e.g., acetonitrile or methanol).[7][8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 270 nm) |
| Column Temperature | 25-30 °C |
This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.[8]
Applications in Drug Discovery and Development
The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of compounds targeting a variety of biological systems.[2]
As a Building Block for Beta-Adrenergic Receptor Antagonists
The most prominent application of aryloxypropylamines is in the development of β-blockers.[2] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of many β-blockers features an aryloxypropanolamine moiety.
Caption: General structure of β-blockers and a synthetic approach from this compound.
The primary amine of this compound can be further elaborated to introduce the characteristic propanolamine side chain and various substituents on the nitrogen atom, which are crucial for modulating the pharmacological activity and selectivity for β₁ and β₂ adrenergic receptors.[3][9]
Potential in Other Therapeutic Areas
The versatility of the (3-Aminopropoxy)benzene scaffold extends beyond β-blockers. Derivatives have been investigated for a range of other pharmacological activities, including:
-
Antiulcer Agents: Certain phenoxypropylamine derivatives have shown significant gastric acid antisecretory activity.[4]
-
Anticancer Agents: Aryloxypropanolamine derivatives have been designed and synthesized as β₃-adrenergic receptor antagonists with potential applications in cancer therapy.[10]
The ability to readily modify the aromatic ring, the propyl linker, and the amino group allows for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization in various drug discovery programs.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis, well-defined chemical properties, and the proven pharmacological importance of the aryloxypropylamine scaffold make it an attractive starting material for the discovery of novel therapeutic agents. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in their ongoing and future research endeavors.
References
-
Wikipedia. (2024). Discovery and development of beta-blockers. [Link]
-
Baker, M. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. [Link]
-
Various Authors. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of 3-phenoxy-3-phenylpropylamine. [Link]
-
Various Authors. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. [Link]
-
Tucker, H. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. PubMed. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Feng, G., Nguyen, A. L., & Wang, Q. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. ACS Catalysis. [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
- Google Patents. (n.d.).
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
PubChem. (n.d.). (3-Phenoxypropyl)amine. [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
-
Wikipedia. (2024). Phenol ether. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
- Google Patents. (n.d.).
-
Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society. [Link]
-
Feng, G., Nguyen, A. L., & Wang, Q. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C-O Coupling. PubMed. [Link]
-
Various Authors. (1979). Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). Benzene hydrochloride. [Link]
-
Various Authors. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the benzene-carbon tetrachloride samples measured... [Link]
-
KNAUER. (n.d.). High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light scattering detection. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to (3-Aminopropoxy)benzene Hydrochloride for Advanced Research Applications
This compound is a deceptively simple molecule that serves as a cornerstone in the synthesis of complex chemical entities, particularly within the pharmaceutical and materials science landscapes. Its structure, featuring a terminal primary amine, a flexible propyl linker, and a stable phenyl ether, offers a trifecta of chemical handles that researchers can exploit for molecular elaboration. The hydrochloride salt form enhances its stability and improves its handling characteristics, making it a reliable reagent in multi-step synthetic campaigns.
This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and strategic application. Authored from the perspective of a senior application scientist, the following sections are designed to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references.
PART 1: Molecular Structure and Physicochemical Profile
The utility of this compound stems directly from its molecular architecture. The combination of an aromatic ring, an ether linkage, an aliphatic chain, and an ammonium salt dictates its reactivity, solubility, and spectroscopic signature.
Chemical Identity and Core Structure
The molecule consists of a phenoxy group connected via a three-carbon propyl chain to an amino group, which is protonated to form the hydrochloride salt. This structure is fundamental to its role as a versatile linker and pharmacophore component.
Caption: Molecular structure of this compound.
Physicochemical and Identification Data
A precise understanding of the compound's properties is critical for its effective use in experimental design, ensuring accurate stoichiometry and appropriate reaction conditions.
| Property | Value | Source |
| CAS Number | 83708-39-8 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Purity | Typically ≥97% | [1] |
| SMILES | Cl.NCCCOC1=CC=CC=C1 | [2] |
| InChI Key | JTWGNQQRTPIYSJ-UHFFFAOYSA-N | [2] |
PART 2: Synthesis and Spectroscopic Characterization
The synthesis and rigorous confirmation of this compound's structure are foundational steps for its application in research. This section provides a validated protocol and the analytical framework for its characterization.
A Representative Synthetic Workflow
A common and reliable method to synthesize the parent amine involves the O-alkylation of phenol with a protected 3-aminopropanol derivative, followed by deprotection. The final step involves treatment with hydrochloric acid to yield the target salt. The use of a protecting group, such as a phthalimide, is crucial to prevent the amine from acting as a competing nucleophile during the alkylation step.
Caption: Generalized workflow for the synthesis of (3-Aminopropoxy)benzene HCl.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example adapted from established organic synthesis principles for ether formation and amine deprotection.
Step 1: N-(3-phenoxypropyl)phthalimide Synthesis
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.4 g, 0.1 mol), N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol), and potassium carbonate (20.7 g, 0.15 mol).
-
Add 100 mL of N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 6-8 hours).
-
After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the protected intermediate.
Step 2: Deprotection and Salt Formation
-
Suspend the dried N-(3-phenoxypropyl)phthalimide (0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Add hydrazine hydrate (7.5 mL, 0.15 mol) to the suspension.
-
Heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated HCl to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an ethanol/ether mixture to yield pure this compound as a white crystalline solid.
Self-Validating Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is non-negotiable. The combination of NMR, IR, and MS provides a comprehensive and self-validating "fingerprint" of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Multiplet, ~7.2-7.4 ppm (3H, Ar-H); Multiplet, ~6.9-7.0 ppm (2H, Ar-H); Triplet, ~4.1 ppm (2H, O-CH₂); Broad singlet, ~8.2 ppm (3H, NH₃⁺); Triplet, ~3.1 ppm (2H, N-CH₂); Quintet, ~2.1 ppm (2H, CH₂-CH₂-CH₂) |
| IR (cm⁻¹) | 3200-2800 (broad, N-H stretch of amine salt); 3050-3030 (C-H aromatic stretch); 2960-2850 (C-H aliphatic stretch)[4]; 1600, 1490 (C=C aromatic ring stretch); 1240 (C-O ether stretch)[4] |
| MS (ESI+) | Expected m/z for the free base [M+H]⁺: 152.1070 |
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred as the amine protons are readily observable.
-
Vortex the tube gently to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
PART 3: Utility in Drug Discovery and Medicinal Chemistry
The (3-Aminopropoxy)benzene moiety is more than a simple linker; it is a privileged structural motif found in numerous biologically active compounds. Its utility arises from a combination of favorable properties. The ether linkage is metabolically robust, the propyl chain provides optimal spacing and conformational flexibility to position functional groups for receptor binding, and the primary amine serves as a versatile handle for diversification.
Role as a Versatile Synthetic Scaffold
The terminal amine of (3-Aminopropoxy)benzene is a nucleophilic site ripe for chemical modification. It can be readily acylated, alkylated, or used in reductive amination to build a diverse library of compounds from a single, common intermediate. This strategy is highly efficient in early-stage drug discovery for structure-activity relationship (SAR) studies. The phenoxy group can also be substituted at the aromatic ring in earlier synthetic steps to explore electronic and steric effects.[5]
Caption: Synthetic diversification of the (3-Aminopropoxy)benzene scaffold.
Precursor to Pharmacologically Active Agents
The aryloxypropylamine structure is a key component in many pharmaceuticals. For instance, analogs of this compound are crucial for synthesizing selective α1A-adrenergic receptor antagonists like Silodosin, which is used to treat benign prostatic hyperplasia.[5] In these molecules, the (3-Aminopropoxy)benzene unit correctly orients other functional groups within the receptor's binding pocket, highlighting its importance as a pharmacophore. Its presence in various central nervous system (CNS) agents and cardiovascular drugs further underscores its value in medicinal chemistry.[6]
PART 4: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent. The hydrochloride salt form of (3-Aminopropoxy)benzene presents specific hazards that must be managed.
Hazard Profile and Personal Protective Equipment (PPE)
The compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][8] Prolonged or repeated exposure should be avoided.[3]
| Hazard Category | Precautionary Statement |
| Eye Contact | Causes serious eye irritation.[7] Wear chemical safety goggles or a face shield.[8] |
| Skin Contact | Causes skin irritation.[7][8] Wear nitrile or other appropriate protective gloves.[3] |
| Inhalation | May cause respiratory irritation.[7][8] Use only in a well-ventilated area or a chemical fume hood.[3] |
| Ingestion | Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[9] |
Recommended Storage and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a quintessential example of a molecular building block whose value is defined by its structural versatility and chemical reliability. For the research scientist and drug development professional, a thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential. From its role as a dependable precursor in complex synthetic routes to its presence as a core scaffold in pharmacologically active molecules, this compound remains a vital tool in the arsenal of modern chemistry. This guide has provided the in-depth technical framework necessary to leverage its properties with expertise, confidence, and safety.
References
- Vertex AI Search. (n.d.).
- Sigma-Aldrich. (2025).
- Chevron Phillips Chemical. (2021).
- Fisher Scientific. (2025).
- (n.d.).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026.
- BenchChem. (2025). Application Notes and Protocols: (3-iodopropoxy)Benzene in Pharmaceutical Synthesis. Retrieved January 14, 2026.
-
Grether, U., et al. (n.d.). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. CAS RN 83708-39-8 | Fisher Scientific [fishersci.ie]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cpchem.com [cpchem.com]
Spectroscopic Characterization of (3-Aminopropoxy)benzene Hydrochloride: A Technical Guide
Foreword: Navigating the Spectroscopic Landscape
In the realm of drug development and materials science, the unambiguous structural elucidation of chemical entities is the bedrock upon which all subsequent research is built. (3-Aminopropoxy)benzene hydrochloride (CAS: 83708-39-8) is a versatile building block, and its purity and identity must be rigorously confirmed before its inclusion in any synthetic pathway or biological assay.[1][2] This guide provides an in-depth exploration of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
It is important to note that while this compound is commercially available, its comprehensive, experimentally verified spectroscopic data is not consistently published in publicly accessible databases. Therefore, this document serves a dual purpose: it is both a practical guide to the established methodologies for acquiring this data and a predictive analysis of the expected spectral features based on the known molecular structure and fundamental spectroscopic principles. We will explain the causality behind experimental choices and interpret the anticipated data, providing researchers with a robust framework for their own analytical validation.
Molecular Structure and Overview
This compound is comprised of a phenyl group linked via an ether oxygen to a propyl chain, which is terminated by an amine group protonated to form an ammonium chloride salt. This structure presents several distinct features that are readily identifiable by spectroscopic methods.
-
Key Functional Groups: Aromatic ring, ether linkage, primary ammonium salt.
The following sections will deconstruct the molecule from the perspective of each analytical technique.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR reveals the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling. The hydrochloride form means the spectrum is typically run in D₂O or DMSO-d₆ to ensure solubility. The chemical shifts (δ) are influenced by the electronegative oxygen and ammonium groups.
Expected ¹H NMR Data (Predicted for D₂O)
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |
| H-Ar (ortho to -O) | 7.0 - 7.1 | Doublet (d) | 2H | ~8-9 | Deshielded by ether linkage, adjacent to one proton. |
| H-Ar (meta to -O) | 7.3 - 7.4 | Triplet (t) | 2H | ~8-9 | Less affected by ether, adjacent to two protons. |
| H-Ar (para to -O) | 7.0 - 7.1 | Triplet (t) | 1H | ~7-8 | Shielded relative to meta, adjacent to two protons. |
| O-CH₂ -CH₂-CH₂ | 4.1 - 4.2 | Triplet (t) | 2H | ~6-7 | Deshielded by adjacent electronegative oxygen. |
| O-CH₂-CH₂ -CH₂ | 2.1 - 2.3 | Pentet (p) | 2H | ~6-7 | Aliphatic proton, split by two adjacent CH₂ groups. |
| CH₂-CH₂ -NH₃⁺ | 3.1 - 3.3 | Triplet (t) | 2H | ~7-8 | Deshielded by adjacent electronegative NH₃⁺ group. |
| -NH₃ ⁺ | ~4.8 (variable) | Singlet (s, broad) | 3H | None | Exchange with D₂O can broaden or remove this signal. |
Note: The aromatic region (6.5-8.0 ppm) confirms the benzene ring. The distinct aliphatic signals confirm the 3-carbon chain and its substitution pattern.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Reference the spectrum to the residual solvent peak.
Caption: ¹H NMR Spin Systems in the Molecule.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical nature (sp², sp³, etc.).
Expected ¹³C NMR Data (Predicted)
| Assigned Carbons | Predicted δ (ppm) | Rationale |
| C -O (ipso) | 158 - 159 | Aromatic carbon attached to electronegative oxygen is highly deshielded. |
| C -H (meta) | 129 - 130 | Standard aromatic C-H chemical shift. |
| C -H (ortho) | 114 - 115 | Shielded relative to other aromatic carbons by the ether group. |
| C -H (para) | 121 - 122 | Aromatic C-H, intermediate chemical shift. |
| O-C H₂ | 65 - 66 | Aliphatic carbon attached to oxygen is deshielded. |
| C H₂-NH₃⁺ | 37 - 38 | Aliphatic carbon attached to the ammonium group. |
| O-CH₂-C H₂ | 28 - 29 | Standard aliphatic carbon, least deshielded in the chain. |
Note: The presence of 4 distinct signals in the aromatic region (110-160 ppm) and 3 signals in the aliphatic region (<70 ppm) would strongly support the proposed structure.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |
| 3000 - 2800 | N-H Stretch | Strong, Broad | Primary Ammonium (R-NH₃⁺) |
| 2960 - 2850 | C-H Stretch | Medium | Aliphatic C-H |
| 1600 & 1500 | C=C Stretch | Strong, Sharp | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Strong | Aryl-Alkyl Ether |
| 900 - 675 | C-H Bend | Strong | Aromatic Out-of-Plane Bending |
Causality in Interpretation: The most telling feature would be the very broad and strong absorption centered around 2900-3000 cm⁻¹, which is characteristic of an ammonium salt. This, combined with the strong C-O ether stretch around 1225 cm⁻¹ and the classic aromatic C=C peaks, provides a definitive functional group fingerprint for the molecule.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Lower the anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For a salt like this, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, pre-charged molecules. The analysis will detect the cationic form, (3-Aminopropoxy)benzene, after the loss of HCl. The free base has a molecular weight of 151.10 g/mol .
Expected Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion Identity | Rationale |
| 152.11 | [M+H]⁺ | Protonated molecular ion of the free base (C₉H₁₃NO). This is the parent ion. |
| 94.04 | [C₆H₆O]⁺˙ | Fragment resulting from cleavage of the O-C(propyl) bond, forming a phenol radical cation. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire aminopropoxy group. |
| 58.07 | [C₃H₈N]⁺ | Fragment from cleavage of the O-C(aryl) bond. |
Fragmentation Logic: The molecule does not possess an easily ionizable site for Electron Impact (EI), making ESI the superior choice. In the ESI source, the molecule is already a cation. When subjected to collision-induced dissociation (MS/MS), the weakest bonds are most likely to cleave. The ether linkages (C-O) are prime candidates for fragmentation, leading to the characteristic fragments listed above.
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
Conclusion: A Unified Spectroscopic Signature
The structural confirmation of this compound is achieved not by a single technique, but by the synergistic convergence of data from NMR, IR, and MS.
-
IR confirms the presence of the key functional groups: ammonium, ether, and aromatic ring.
-
MS confirms the molecular mass of the parent cation and provides fragmentation patterns consistent with the proposed structure.
-
NMR provides the definitive and unambiguous map of the proton and carbon skeleton, confirming the specific arrangement of the phenoxy and aminopropyl moieties.
By following the protocols and understanding the expected spectral data outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
References
-
PubChemLite. 1-(4-fluorophenyl)-3-phenoxypropan-1-amine hydrochloride (C15H16FNO). Available at: [Link]
-
Vibrant Pharma Inc. This compound; (3-phenoxypropyl)amine hydrochloride. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Pharmaffiliates. 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Available at: [Link]
-
PubChemLite. 2-methyl-3-phenoxypropan-1-amine hydrochloride (C10H15NO). Available at: [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
NIST. Benzene - NIST Chemistry WebBook. Available at: [Link]
-
NIH National Library of Medicine. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Available at: [Link]
-
University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, benzene, experimental) (HMDB0004811). Available at: [Link]
-
University of Puget Sound. Summary of C13-NMR Interpretation. Available at: [Link]
-
University of Manchester. ANALYSIS OF THE ORGANIC MASS SPECTRA. Available at: [Link]
-
ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Available at: [Link]
-
NIST. Benzene, (3-chloropropyl)- - NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... Available at: [Link]
-
NIST. 1,3,5-Benzenetricarbonyl trichloride - NIST Chemistry WebBook. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of (3-Aminopropoxy)benzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of (3-Aminopropoxy)benzene hydrochloride (CAS No: 83708-39-8). While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles, key physicochemical properties, and detailed experimental protocols necessary for its thorough investigation. The guide is designed to equip researchers and drug development professionals with the scientific rationale and practical methodologies to determine the aqueous and organic solvent solubility, understand its pH-dependent behavior, and establish robust analytical techniques for quantification.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, an amine salt, its solubility profile dictates its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive understanding of solubility is paramount for formulation development, ensuring adequate bioavailability, and predicting potential challenges in drug delivery. This guide provides the theoretical and practical foundation for elucidating the solubility characteristics of this compound.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Chemical Name | 3-phenoxypropan-1-amine hydrochloride | [1][2] |
| CAS Number | 83708-39-8 | [1][2] |
| Molecular Formula | C9H14ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Chemical Structure | Cl.NCCCOC1=CC=CC=C1 | [2] |
This compound is an amine salt, which suggests a higher aqueous solubility compared to its free base form due to the ionic nature of the hydrochloride salt.
The Influence of pH and pKa on Solubility
The solubility of ionizable compounds like this compound is intrinsically linked to the pH of the medium and the compound's acid dissociation constant (pKa). The primary amine group in the molecule can exist in a protonated (ionized) or deprotonated (neutral) state.
The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations.
-
At pH < pKa: The amine group will be predominantly protonated (R-NH3+), leading to higher aqueous solubility due to its ionic character.
-
At pH > pKa: The amine group will be predominantly in its neutral, free base form (R-NH2), which is generally less water-soluble and more lipid-soluble.
Logical Relationship: pH, pKa, and Solubility
Caption: The interplay between solution pH and the pKa of this compound dictates its ionization state and consequent aqueous solubility.
Experimental Determination of Solubility
Two primary types of solubility measurements are crucial in drug discovery and development: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the solid state.[6] This is a critical parameter for understanding the maximum concentration achievable in a formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Workflow: Thermodynamic Solubility Determination
Caption: A streamlined workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Kinetic Solubility
Kinetic solubility is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[7][8] This is particularly relevant in early drug discovery for screening large numbers of compounds.
Experimental Workflow: Kinetic Solubility Determination
Caption: A typical workflow for the high-throughput determination of the kinetic solubility of this compound.
Protocol: UV-Vis Plate Reader Method for Kinetic Solubility
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS pH 7.4) to all wells to achieve the final desired concentrations and a low percentage of DMSO (typically 1-5%).[8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[9]
-
Measurement: Measure the absorbance of each well using a UV-Vis plate reader at the wavelength of maximum absorbance (λmax) of the compound. The concentration at which a significant drop in absorbance is observed (due to precipitation) is considered the kinetic solubility. Alternatively, the plate can be filtered, and the absorbance of the filtrate measured.[9]
Analytical Methods for Quantification
Accurate and validated analytical methods are crucial for quantifying the concentration of this compound in solubility studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of organic molecules.[10][11]
Proposed HPLC-UV Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. The presence of the benzene ring suggests strong absorbance in the UV region, likely between 250-280 nm. A full UV-Vis scan should be performed to determine the optimal λmax for quantification.
-
Column Temperature: 25-30°C.
UV-Vis Spectrophotometry
For simpler matrices where interfering substances are not present, direct UV-Vis spectrophotometry can be a rapid method for concentration determination. A standard curve of known concentrations of this compound in the relevant solvent must be prepared to correlate absorbance with concentration, following Beer-Lambert's law.
Solubility in Organic Solvents
Understanding the solubility in common organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of stock solutions for biological assays.
Recommended Solvents for Testing:
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Less Polar Solvents: Dichloromethane (DCM), Ethyl Acetate
The solubility in these solvents can be determined using the thermodynamic shake-flask method outlined previously.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic evaluation of the solubility profile of this compound. By employing the described thermodynamic and kinetic solubility assays, coupled with robust HPLC-UV or UV-Vis analytical methods, researchers can generate the critical data needed to advance this compound through the drug development pipeline. Future work should focus on obtaining precise experimental values for the pKa and the solubility in a range of pharmaceutically relevant solvents and biorelevant media to build a complete and predictive solubility profile.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Ansari, F. L., et al. (2017). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. Journal of Molecular Liquids, 242, 798-806.
-
Ansari, F. L., et al. (n.d.). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. King Saud University. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.
-
Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet: m-Aminophenyl Tosylate. Retrieved from [Link]
-
Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet: 1-Phenoxypropan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). Product Catalogue. Retrieved from [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. CAS RN 83708-39-8 | Fisher Scientific [fishersci.ie]
- 3. peerj.com [peerj.com]
- 4. How to Predict pKa | Rowan [rowansci.com]
- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 6. evotec.com [evotec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. improvedpharma.com [improvedpharma.com]
(3-Aminopropoxy)benzene hydrochloride mechanism of action
An Investigative Guide to the Potential Mechanism of Action of (3-Aminopropoxy)benzene hydrochloride
Abstract
This compound is a chemical entity with a structure suggestive of potential biological activity; however, its specific mechanism of action is not extensively documented in publicly accessible scientific literature. This technical guide presents a structured, hypothesis-driven framework for the systematic investigation of its pharmacological profile. We provide a comprehensive, multi-tiered research plan, from initial computational screening to detailed in vitro and cellular assays, designed for researchers and drug development professionals. This document serves as a roadmap for elucidating the molecular targets and cellular effects of novel compounds like this compound, emphasizing experimental causality and self-validating protocols to ensure scientific rigor.
Introduction: Structural Analysis and Hypothesis Generation
The molecular structure of this compound, featuring a flexible aminopropoxy chain attached to a phenyl ring, is reminiscent of various known pharmacologically active agents. The presence of a primary amine and an ether linkage suggests potential interactions with a range of biological targets. While its primary documented use is as a chemical intermediate in synthesis, its structural motifs warrant a thorough investigation into its potential as a bioactive molecule.
Several plausible hypotheses can be derived from its structure:
-
Hypothesis 1: Monoamine Receptor Agonist/Antagonist: The phenoxypropylamine scaffold is a component of molecules known to target monoamine receptors, such as certain beta-blockers and serotonin receptor modulators.
-
Hypothesis 2: Ion Channel Modulation: The flexible carbon chain and terminal amine group could facilitate interaction with voltage-gated or ligand-gated ion channels.
-
Hypothesis 3: Enzyme Inhibition: The molecule could potentially fit into the active site of various enzymes, particularly those that recognize aromatic or amine-containing substrates.
This guide outlines a systematic approach to test these hypotheses.
Tier 1: In Silico Target Prediction and Profiling
The initial phase of investigation leverages computational methods to predict potential biological targets, thereby prioritizing subsequent experimental validation. This cost-effective approach narrows the field of potential protein interactions.
Experimental Protocol: Reverse Docking and Pharmacophore Screening
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Target Database Selection: Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB), filtered for human proteins or specific target classes (e.g., GPCRs, ion channels, kinases).
-
Reverse Docking Simulation: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the ligand against the prepared target library. This process computationally "docks" the molecule into the binding sites of thousands of proteins to identify potential favorable interactions.
-
Scoring and Ranking: Analyze the docking results based on binding energy scores and clustering of top-ranked targets. A lower binding energy generally indicates a more stable protein-ligand complex.
-
Pharmacophore Modeling: Use the top-ranked poses to generate a pharmacophore model. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. Screen this model against a database of known active compounds to identify similarities in binding modes.
-
Data Analysis: Consolidate the list of potential targets. Prioritize targets that are functionally related or appear consistently across different screening methods for in vitro validation.
Tier 1 Workflow Diagram
Caption: Workflow for determining the functional activity of the compound.
Summary and Future Directions
This guide provides a foundational, multi-tiered strategy for the elucidation of the mechanism of action for this compound. The proposed workflow, beginning with broad in silico screening and progressively narrowing to specific in vitro and cellular functional assays, ensures a logical and resource-efficient investigation.
Table 1: Summary of Proposed Investigative Tiers
| Tier | Stage | Objective | Key Methodologies | Primary Endpoint |
| 1 | Computational | Target Identification & Prioritization | Reverse Docking, Pharmacophore Screening | List of potential protein targets |
| 2 | In Vitro | Target Binding Validation | Radioligand Binding Assays, Enzyme Assays | Binding Affinity (Ki), IC₅₀ |
| 3 | Cellular | Functional Characterization | cAMP Assays, Ion Flux Assays | Functional Potency (EC₅₀), Efficacy |
Positive results from this comprehensive evaluation would warrant progression to more complex studies, including downstream signaling pathway analysis (e.g., phosphorylation cascades), off-target liability screening, and eventually, preclinical in vivo models to assess physiological effects and pharmacokinetic properties. This structured approach provides the necessary foundation for transforming a molecule of unknown function into a well-characterized pharmacological tool or potential therapeutic lead.
References
-
PharmMapper Server: (2017). A comprehensive server for pharmacophore-based target identification. Source: Nucleic Acids Research.[Link]
-
Protein Data Bank (PDB): (n.d.). The single global archive for 3D macromolecular structure data. Source: RCSB PDB.[Link]
-
Hulme, E. C., & Trevethick, M. A.: (2010). Ligand binding assays at equilibrium: validation and interpretation. Source: British Journal of Pharmacology.[Link]
An In-depth Technical Guide to the Discovery and Synthesis of Phenoxypropylamine Derivatives
Abstract
The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, most notably in the realm of neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery, design principles, and synthetic strategies for this important class of molecules. We will delve into the historical context of their development, dissect the key structural features that govern their biological activity, and provide detailed, field-proven synthetic protocols for the preparation of key therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of phenoxypropylamine derivatives in their own research and development endeavors.
Introduction and Historical Context: From Side Effects to Selective Modulation
The story of phenoxypropylamine-based therapeutics is a classic example of serendipity and rational drug design converging. The journey begins not with a targeted search for antidepressants, but with the observation of unexpected side effects in first-generation antihistamines.[1][2] Specifically, diphenhydramine, a well-known antihistamine, was noted to possess mild antidepressant properties.[1][3] This observation sparked the interest of researchers at Eli Lilly, who hypothesized that the dual aromatic rings and the amino side chain of diphenhydramine could be a starting point for developing novel CNS-active agents.
This line of inquiry led to the synthesis of 3-phenoxy-3-phenylpropan-1-amine (PPPA), a structural analogue of diphenhydramine.[2][4] Subsequent screening of a library of PPPA derivatives for their ability to inhibit the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—led to a breakthrough.[1][5] In 1972, a derivative with a trifluoromethyl substituent on one of the phenyl rings was identified as a potent and selective serotonin reuptake inhibitor (SSRI).[1] This compound, fluoxetine (Prozac), would go on to revolutionize the treatment of depression and anxiety disorders.[1][5]
The success of fluoxetine spurred further exploration of the phenoxypropylamine scaffold, leading to the development of other important drugs, each with a distinct monoamine reuptake inhibition profile. These include the selective norepinephrine reuptake inhibitor (NRI) atomoxetine, the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, and the NRI reboxetine.[4] This family of drugs highlights the remarkable versatility of the phenoxypropylamine core in achieving selective modulation of monoamine transporters.
Key Structural Features & Design Principles: A Pharmacophore for Monoamine Reuptake Inhibition
The biological activity of phenoxypropylamine derivatives is intrinsically linked to a set of key structural features that define their interaction with monoamine transporters. A generalized pharmacophore model for these inhibitors can be described as follows:
Caption: Racemic synthesis of Fluoxetine.
Experimental Protocol: Racemic Fluoxetine Synthesis
-
Mannich Reaction: Acetophenone is reacted with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent like ethanol with catalytic acid. The mixture is refluxed to yield β-dimethylaminopropiophenone hydrochloride.
-
Reduction: The resulting β-amino ketone is reduced to the corresponding amino alcohol, N,N-dimethyl-3-phenyl-3-hydroxypropylamine, using a reducing agent such as sodium borohydride (NaBH₄) in methanol.
-
Williamson Ether Synthesis: The hydroxyl group of the amino alcohol is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is then reacted with 4-chlorobenzotrifluoride to form the ether linkage.
-
Demethylation and Salt Formation: The tertiary amine is demethylated, often using cyanogen bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis to yield the secondary amine, fluoxetine. Finally, treatment with hydrochloric acid (HCl) affords the hydrochloride salt.
The synthesis of the enantiomerically pure (R)-atomoxetine highlights the importance of stereocontrol. A common approach involves the asymmetric reduction of a ketone precursor.
Caption: Asymmetric synthesis of (R)-Atomoxetine.
Experimental Protocol: Asymmetric (R)-Atomoxetine Synthesis
-
Halogenation: Propiophenone is α-halogenated, for example, using sulfuryl chloride (SO₂Cl₂), to produce 3-chloro-1-phenyl-1-propanone.
-
Asymmetric Reduction: The prochiral ketone is enantioselectively reduced to the (R)-alcohol using a chiral reducing system. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst and borane (BH₃), is a highly effective method for this transformation, typically achieving high enantiomeric excess (ee).
-
Amination: The resulting chiral chlorohydrin is then reacted with methylamine to displace the chloride and form the corresponding amino alcohol, (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Etherification: Finally, a Williamson ether synthesis is performed by reacting the amino alcohol with o-cresol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent to yield (R)-atomoxetine.
The synthesis of reboxetine is more complex due to the presence of a morpholine ring and two stereocenters. One strategy involves the construction of the morpholine ring via cyclization.
Caption: A synthetic approach to (S,S)-Reboxetine.
Experimental Protocol: (S,S)-Reboxetine Synthesis
-
Asymmetric Epoxidation: A substituted cinnamic acid derivative undergoes asymmetric epoxidation, for instance, using Sharpless asymmetric epoxidation, to introduce the first stereocenter.
-
Epoxide Ring Opening: The chiral epoxide is opened by reaction with a protected amine, such as benzylamine, to install the second stereocenter with the desired relative stereochemistry.
-
Cyclization to Morpholinone: The resulting amino alcohol is then reacted with a suitable reagent, like chloroacetyl chloride, followed by intramolecular cyclization to form the morpholinone ring.
-
Reduction and Etherification: The amide carbonyl of the morpholinone is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). The final ether linkage is then formed via a Williamson ether synthesis or a Mitsunobu reaction with 2-ethoxyphenol.
The synthesis of the SNRI duloxetine often involves the creation of a chiral β-amino alcohol intermediate, which is then subjected to an etherification reaction.
Caption: Asymmetric synthesis of (S)-Duloxetine via chiral resolution.
Experimental Protocol: (S)-Duloxetine Synthesis
-
Mannich Reaction: 2-Acetylthiophene undergoes a Mannich reaction with formaldehyde and dimethylamine to afford the corresponding β-amino ketone. [2]2. Ketone Reduction: The ketone is reduced to the racemic alcohol using a standard reducing agent like sodium borohydride. [2]3. Chiral Resolution: The racemic amino alcohol is resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, followed by fractional crystallization. [2]4. Etherification: The resolved (S)-amino alcohol is then subjected to a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form the naphthyl ether linkage, yielding (S)-duloxetine. [2]
Data Summary of Synthetic Approaches
| Drug | Key Intermediate | Key Reactions | Stereocontrol Method | Typical Yields |
| Fluoxetine | β-Amino alcohol | Mannich, Reduction, Williamson Ether Synthesis | Racemic or Asymmetric Synthesis | 50-70% (overall) |
| Atomoxetine | (R)-Chlorohydrin | Asymmetric Reduction, Amination, Williamson Ether Synthesis | Catalytic Asymmetric Reduction | 60-80% (overall) |
| Reboxetine | Chiral Amino diol | Asymmetric Dihydroxylation/Epoxidation, Cyclization | Substrate-controlled or Catalytic Asymmetric Reaction | 20-40% (overall) |
| Duloxetine | (S)-Amino alcohol | Mannich, Reduction, Etherification | Chiral Resolution or Asymmetric Synthesis | 30-50% (overall) |
Conclusion and Future Perspectives
The phenoxypropylamine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of CNS-active drugs. The journey from the serendipitous observation of antidepressant effects in an antihistamine to the rational design of highly selective monoamine reuptake inhibitors is a testament to the power of medicinal chemistry. The synthetic methodologies outlined in this guide, from classic named reactions to modern asymmetric catalysis, provide a robust toolbox for the construction of these valuable molecules.
Looking ahead, the versatility of the phenoxypropylamine core suggests that its therapeutic potential is far from exhausted. Future research will likely focus on:
-
Novel Selectivity Profiles: The development of triple reuptake inhibitors (targeting SERT, NET, and DAT) or compounds with tailored selectivity ratios may offer improved efficacy and a faster onset of action for the treatment of depression and other mood disorders.
-
New Therapeutic Areas: The modulation of monoamine transporters is relevant to a range of neurological and psychiatric conditions beyond depression, including ADHD, anxiety disorders, and substance abuse disorders. Phenoxypropylamine derivatives may find new applications in these areas.
-
Improved Synthetic Routes: The development of more efficient, cost-effective, and environmentally friendly ("green") synthetic methods for these important drugs remains an active area of research in process chemistry.
References
-
The Story of Prozac: A Landmark Drug in Psychiatry. Psychology Today. Available at: [Link]
-
Duloxetine Synthesis. ResearchGate. Available at: [Link]
-
Diphenhydramine. Wikipedia. Available at: [Link]
-
Development and discovery of SSRI drugs. Wikipedia. Available at: [Link]
-
Reductive Amination in Pharma. Scribd. Available at: [Link]
-
A brief history of the development of antidepressant drugs: From monoamines to glutamate. TIMELINE. Available at: [Link]
-
Biosynthesis and Synthetic Biology of Psychoactive Natural Products. PubMed Central. Available at: [Link]
-
PPPA (drug). Wikipedia. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
Mitsunobu Reaction. BYJU'S. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Semantic Scholar. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. ResearchGate. Available at: [Link]
-
Representative morpholine ring formation reactions. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Synthesis of Ketamine Derivatives by Mannich Reactions. Journal of Pharmaceutical Research International. Available at: [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. Available at: [Link]
-
Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. PubMed. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Bentham Science. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Some drugs that are synthesised using a Mannich reaction as the key.... ResearchGate. Available at: [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
-
Recent developments concerning the application of the Mannich reaction for drug design. Taylor & Francis Online. Available at: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Mannich bases in medicinal chemistry and drug design. PubMed Central. Available at: [Link]
-
Role of Chirality in Drugs: An Overview. PubMed. Available at: [Link]
-
Role of Chirality in Drugs. Juniper Publishers. Available at: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]
Sources
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
(3-Aminopropoxy)benzene Hydrochloride: A Technical Guide to Potential Therapeutic Applications
Abstract
(3-Aminopropoxy)benzene hydrochloride is a member of the phenoxypropylamine class of compounds, a chemical scaffold that has garnered significant interest in medicinal chemistry. While direct therapeutic applications of this specific hydrochloride salt remain underexplored in publicly available literature, compelling evidence from structurally analogous compounds suggests its potential utility in two primary therapeutic areas: the management of acid-related gastrointestinal disorders and the treatment of depression. This technical guide synthesizes the available data on related phenoxypropylamines and aryloxyphenylpropylamines to build a robust, evidence-based rationale for investigating this compound as a novel therapeutic agent. We will delve into its chemical characteristics, inferred mechanisms of action, and provide detailed, actionable protocols for its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising compound.
Compound Profile: this compound
This compound is a primary amine hydrochloride salt. Its fundamental physicochemical properties are summarized below, providing a baseline for its handling and formulation in a research setting.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | (3-phenoxypropyl)amine hydrochloride | [1][2] |
| CAS Number | 83708-39-8 | [1][2][3] |
| Molecular Formula | C9H14ClNO | [1][2][3] |
| Molecular Weight | 187.67 g/mol | [1][2][3] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room Temperature | [1][4] |
Safety Profile: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[5][6][7][8][9]
Potential Therapeutic Application I: Anti-Ulcer Agent
The primary evidence for the potential anti-ulcer activity of this compound stems from research on the broader class of phenoxypropylamines. A key study demonstrated that certain derivatives of this class exhibit significant gastric acid antisecretory activity, suggesting a potential role in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[10][11]
Inferred Mechanism of Action: H2-Receptor Antagonism
The antisecretory effect of phenoxypropylamines is likely mediated through the antagonism of the histamine H2 receptor on gastric parietal cells.[10][11] Histamine is a key secretagogue that stimulates gastric acid production. By competitively blocking the H2 receptor, this compound could potentially inhibit the downstream signaling cascade that leads to acid secretion.[12][13][14][15][16]
Figure 1: Proposed mechanism of action of this compound as an H2-receptor antagonist on a gastric parietal cell.
Preclinical Evaluation Workflow: Anti-Ulcer Activity
A phased approach is recommended to evaluate the anti-ulcer potential of this compound, progressing from in vitro to in vivo models.
Figure 2: A preclinical workflow for evaluating the anti-ulcer activity of this compound.
Detailed Experimental Protocols
This model is effective for assessing both the anti-secretory and cytoprotective effects of a test compound.
Principle: Ligation of the pyloric sphincter of the stomach leads to an accumulation of gastric acid and pepsin, resulting in auto-digestion of the gastric mucosa and ulcer formation.
Procedure:
-
Animal Selection and Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Group I (Control): Administer the vehicle (e.g., 1% Carboxymethyl cellulose) orally.
-
Group II (Standard): Administer a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) orally.
-
Group III & IV (Test): Administer this compound at two different doses (e.g., 200 and 400 mg/kg) orally.
-
-
Surgical Procedure:
-
One hour after drug administration, anesthetize the rats (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture.
-
Close the abdominal incision with sutures.
-
-
Post-Surgical Period: Keep the animals for 4 hours.
-
Sample Collection and Analysis:
-
Sacrifice the animals via cervical dislocation.
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Excise the stomach and collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice and centrifuge at 1000 rpm for 10 minutes.
-
Determine the pH of the supernatant.
-
Estimate the free and total acidity by titrating against 0.01 N NaOH.
-
-
Ulcer Index Determination:
-
Open the stomach along the greater curvature and wash with saline.
-
Examine the gastric mucosa for ulcers using a magnifying glass.
-
Score the ulcers based on a standard scale and calculate the ulcer index.
-
Potential Therapeutic Application II: Antidepressant
The structural similarity of this compound to known aryloxyphenylpropylamines, which have demonstrated antidepressant-like activity, provides a strong rationale for investigating its potential in treating depression.[17][18][19][20][21]
Inferred Mechanism of Action: Monoamine Reuptake Inhibition
Many antidepressant drugs exert their effects by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[22][23] It is plausible that this compound could act as a reuptake inhibitor for one or more of these neurotransmitters, thereby increasing their availability and enhancing neurotransmission.
Figure 3: Proposed mechanism of this compound as a monoamine reuptake inhibitor.
Preclinical Evaluation Workflow: Antidepressant Activity
A well-established set of behavioral models can be used to screen for antidepressant-like activity.
Figure 4: A preclinical workflow for evaluating the antidepressant activity of this compound.
Detailed Experimental Protocols
This is a widely used primary screening model for antidepressant drugs.
Principle: When placed in an inescapable cylinder of water, rats will initially struggle but eventually adopt an immobile posture. Antidepressant treatment reduces the duration of this immobility.
Procedure:
-
Animal Selection and Acclimatization: Use male Sprague-Dawley rats (200-250g). Acclimatize for at least one week.
-
Grouping and Dosing:
-
Group I (Control): Administer vehicle intraperitoneally (i.p.).
-
Group II (Standard): Administer a standard antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.).
-
Group III & IV (Test): Administer this compound at two different doses (e.g., 25 and 50 mg/kg, i.p.).
-
-
Pre-Test Session (Day 1):
-
Place each rat individually in a glass cylinder (45 cm height, 20 cm diameter) containing 30 cm of water (23-25°C) for 15 minutes.
-
Remove the rats, dry them, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer the respective treatments 1 hour before the test.
-
Place the rats back into the swim cylinders for a 5-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility times between the different groups. A significant reduction in immobility time in the test groups compared to the control group suggests antidepressant-like activity.
-
Synthesis and Future Directions
The synthesis of this compound can be achieved through standard organic chemistry techniques, typically involving the reaction of phenol with a suitable 3-aminopropyl halide or a protected precursor.
The therapeutic potential of this compound, as inferred from the activities of its structural analogs, presents a compelling case for its further investigation. The protocols outlined in this guide provide a clear and scientifically rigorous path for the preclinical evaluation of its anti-ulcer and antidepressant properties. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the phenoxypropylamine scaffold for enhanced potency and selectivity. Furthermore, a detailed pharmacokinetic and toxicological profiling will be essential for its progression as a viable drug candidate.
References
- Current time information in Ada County, US. (n.d.). Google Search.
-
H2 receptor antagonist. (2024). In Wikipedia. Retrieved from [Link]
-
Zhang, H., Zhang, B. Y., Zhang, Q. Y., Zhao, D. M., & Wang, J. M. (2009). Phenoxypropylamines: synthesis and antiulcer evaluation. Molecules (Basel, Switzerland), 14(5), 1818–1824. [Link]
-
H2 Blockers. (2024). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Receptor Antagonists – How Do They Work? (2023). Lippincott NursingCenter. Retrieved from [Link]
-
Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. Progress in neuro-psychopharmacology & biological psychiatry, 12(5), 691–701. [Link]
-
What are H2 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antiulcer Drugs. (2021). Current drug discovery technologies, 18(4), 545–555. [Link]
-
Zhang, H., Zhang, B. Y., Zhang, Q. Y., Zhao, D. M., & Wang, J. M. (2009). Phenoxypropylamines: synthesis and antiulcer evaluation. Molecules (Basel, Switzerland), 14(5), 1818–1824. [Link]
-
An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. (2016). International Journal of Pharmacognosy and Phytochemical Research, 8(6), 947-956. [Link]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Screening of anti ulcer agents. (n.d.). Slideshare. Retrieved from [Link]
-
Anti Ulcer Screening Models. (n.d.). Scribd. Retrieved from [Link]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antiulcer Drugs. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]
-
Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(1), 12-16. [Link]
- 3-Aryloxy-3-phenylpropylamines. (1982). Google Patents.
-
(3-Aminopropoxy)benzene HCl. (n.d.). Laibo Chem. Retrieved from [Link]
- Process for the preparation of aryloxy phenyl-propylamines. (1980). Google Patents.
-
This compound. (n.d.). ChemCD. Retrieved from [Link]
- Arloxyphenylpropylamines. (1982). Google Patents.
- Aryloxyphenylpropylamines in treating depression. (1977). Google Patents.
-
[Pharmacology of 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone (Propafenone, SA 79)-hydrochloride]. (1975). Arzneimittel-Forschung, 25(9), 1340–1351. [Link]
-
Chemical structures of some antidepressant drugs and synthesized... (n.d.). ResearchGate. Retrieved from [Link]
-
Benzene hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Activity of Alkaloids on Peptic Ulcer: What's New? (2018). Molecules, 23(7), 1733. [Link]
-
Hexaaminobenzene hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
EVALUATION OF ANTIULCER ACTIVITY SIRUNGI PARPAM. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Evaluation of Antiulcer Activity of Methanolic Extract of Barleria buxifolia in Experimental Rats. (2020). Research Journal of Pharmacy and Technology, 13(1), 225-229. [Link]
-
Benzene_SDS_AMER_CAEN.pdf. (2024). NOVA Chemicals. Retrieved from [Link]
-
Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.). Airgas. Retrieved from [Link]
-
This compound MSDS. (n.d.). ChemCD. Retrieved from [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. CAS RN 83708-39-8 | Fisher Scientific [fishersci.ie]
- 3. AKOS BBS-00007965 price,buy AKOS BBS-00007965 - chemicalbook [chemicalbook.com]
- 4. 83708-39-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cpchem.com [cpchem.com]
- 8. novachem.com [novachem.com]
- 9. airgas.com [airgas.com]
- 10. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenoxypropylamines: synthesis and antiulcer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 15. What are H2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 16. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. EP0052492A1 - 3-Aryloxy-3-phenylpropylamines - Google Patents [patents.google.com]
- 18. KR800001009B1 - Process for the preparation of aryloxy phenyl-propylamines - Google Patents [patents.google.com]
- 19. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]
- 20. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
- 23. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
Methodological & Application
Synthesis of (3-Aminopropoxy)benzene Hydrochloride: An Experimental Protocol and Technical Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of (3-Aminopropoxy)benzene hydrochloride, a valuable building block in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the chemical principles and strategic considerations that underpin the synthesis.
Introduction
This compound is a primary amine hydrochloride salt featuring a phenoxypropyl scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The primary amine serves as a crucial handle for further chemical modifications, enabling the construction of more complex molecular architectures. This guide will focus on a robust and widely applicable synthetic strategy: the Gabriel synthesis.
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2][3] This method utilizes a phthalimide anion as a surrogate for the ammonia anion, which, after N-alkylation, can be deprotected to yield the desired primary amine.[1][3][4]
Overall Synthesis Workflow
The synthesis of this compound can be conceptually broken down into three key stages:
-
Synthesis of the Alkylating Agent: Preparation of 1-bromo-3-phenoxypropane from phenol and 1,3-dibromopropane.
-
Gabriel Amine Synthesis: N-alkylation of potassium phthalimide with 1-bromo-3-phenoxypropane to form N-(3-phenoxypropyl)phthalimide.
-
Deprotection and Salt Formation: Liberation of the primary amine, 3-phenoxypropylamine, via hydrazinolysis, followed by conversion to its hydrochloride salt.
Sources
Application Notes & Protocols: O-alkylation of Phenol with 3-Chloropropylamine Hydrochloride
Abstract & Introduction
The synthesis of 3-phenoxypropylamine is a critical transformation in medicinal chemistry, serving as a foundational building block for a variety of pharmacologically active agents, including antidepressants like Fluoxetine.[1][2] The core of this synthesis lies in the O-alkylation of phenol with a propyl-amino electrophile. This application note provides a comprehensive guide to this reaction, specifically using 3-chloropropylamine hydrochloride as the alkylating agent.
This document moves beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the Williamson ether synthesis.[3][4][5] We will dissect the mechanistic rationale, address the critical challenge of achieving selectivity (O- versus C-alkylation), and present two robust protocols suitable for laboratory and process development scales. The protocols are designed as self-validating systems, incorporating in-process controls and detailed analytical characterization to ensure the identity and purity of the target compound. Safety considerations for all reagents are emphasized throughout.
Mechanistic Insights: The Williamson Ether Synthesis
The O-alkylation of phenol with an alkyl halide is a classic example of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
The key steps are:
-
Deprotonation: Phenol, being weakly acidic, is deprotonated by a suitable base to form the sodium or potassium phenoxide salt. This step is crucial as the phenoxide anion is a significantly stronger nucleophile than the neutral phenol molecule.
-
Nucleophilic Attack: The highly nucleophilic oxygen of the phenoxide ion attacks the electrophilic carbon of the alkyl halide (in this case, 3-chloropropylamine), which bears the leaving group (Cl⁻).
-
Displacement: This attack occurs in a single, concerted step from the backside of the C-Cl bond, leading to the inversion of stereochemistry if the carbon were chiral, and displacing the chloride ion to form the desired ether linkage.
The Challenge of Selectivity: O- vs. C-Alkylation
A critical consideration in this synthesis is the ambident nature of the phenoxide nucleophile. While the negative charge is formally on the oxygen atom, it is delocalized into the aromatic ring via resonance, creating electron-rich centers at the ortho and para positions. This means that alkylation can occur either at the oxygen (O-alkylation) to form the desired ether, or at a ring carbon (C-alkylation) to form an alkylphenol byproduct.[8][9][10]
Generally, O-alkylation is the kinetically controlled product, while C-alkylation is thermodynamically favored.[8][10] Several factors can be manipulated to strongly favor the desired O-alkylation pathway:
-
Solvent: Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) are preferred.[3] They solvate the cation (Na⁺, K⁺) but leave the phenoxide anion relatively "bare" and highly nucleophilic, promoting attack at the more electronegative oxygen atom. Protic solvents can hydrogen-bond with the oxygen, shielding it and increasing the proportion of C-alkylation.[10]
-
Counter-ion & Phase Transfer Catalysis: In a solid-liquid system, minimizing the presence of water or hydrogen-bonding species reduces the selective solvation of the oxygen anion, thus favoring O-alkylation.[11] Phase-transfer catalysis (PTC) is an excellent technique for this, using a catalyst like a quaternary ammonium salt to transport the phenoxide anion into an organic phase where it is less solvated and highly reactive, leading to cleaner O-alkylation.[11][12][13]
Reagent & Safety Overview
Successful and safe execution requires a thorough understanding of the reagents involved. Always consult the latest Safety Data Sheet (SDS) before beginning any work.
| Reagent | Formula | M.W. ( g/mol ) | Key Hazards |
| Phenol | C₆H₅OH | 94.11 | Toxic, Corrosive, Mutagenic |
| 3-Chloropropylamine hydrochloride | C₃H₉Cl₂N | 130.02 | Skin/Eye Irritant[14][15][16][17] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Corrosive |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | Irritant |
Mandatory Safety Precautions:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles.
-
Have spill kits and appropriate quench solutions (e.g., dilute acid for bases) readily available.
Experimental Protocols
Two distinct protocols are provided. Protocol A outlines a standard method in a polar aprotic solvent. Protocol B describes a more advanced and often higher-yielding phase-transfer catalysis (PTC) method.
Protocol A: Standard O-Alkylation in DMF
This protocol leverages the high dielectric constant of DMF to facilitate the reaction between the phenoxide and the alkyl halide.
Materials:
-
Phenol (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.1 eq)
-
Sodium Hydroxide (NaOH), pellets (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether (or Ethyl acetate)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phenol (1.0 eq) and anhydrous DMF (approx. 5 mL per gram of phenol).
-
Base Addition: Begin stirring the solution under a nitrogen atmosphere. Carefully add sodium hydroxide pellets (2.2 eq) portion-wise. Note: An exotherm will be observed. Maintain the temperature below 40°C using an ice bath if necessary. The two equivalents of base are required to deprotonate the phenol and neutralize the hydrochloride salt of the amine.
-
Phenoxide Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Alkylating Agent Addition: Add 3-chloropropylamine hydrochloride (1.1 eq) to the reaction mixture in a single portion.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS (disappearance of phenol).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing cold deionized water (approx. 4x the volume of DMF).
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (or ethyl acetate).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-phenoxypropylamine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol B: O-Alkylation via Phase-Transfer Catalysis (PTC)
This method avoids high-boiling point solvents and often provides cleaner product with higher selectivity.[11][12]
Materials:
-
Phenol (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), 3-chloropropylamine hydrochloride (1.1 eq), finely powdered K₂CO₃ (3.0 eq), TBAB (0.05 eq), and toluene (approx. 7 mL per gram of phenol).
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 110°C) with vigorous stirring. The PTC catalyst will shuttle the phenoxide into the organic phase to react.
-
Monitoring: Monitor the reaction for 6-12 hours by TLC or GC-MS until the starting material is consumed.
-
Work-up - Filtration: Cool the reaction to room temperature and filter the mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of fresh toluene.
-
Work-up - Acid/Base Extraction: Combine the filtrate and washings in a separatory funnel.
-
Extract the toluene with 1 M HCl. The amine product will move into the acidic aqueous layer, leaving non-basic impurities in the toluene.
-
Separate the layers. Wash the acidic aqueous layer with a small portion of diethyl ether to remove any residual non-polar impurities.
-
Carefully basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the now basic aqueous layer three times with diethyl ether. The free amine product will move back into the organic layer.
-
-
Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-phenoxypropylamine.
General Experimental Workflow
The overall process for both protocols can be visualized as a sequence of distinct stages, from initial setup to final analysis.
Analytical Characterization of 3-Phenoxypropylamine
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic and chromatographic techniques should be employed.[18][19][20][21]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | - Aromatic protons (multiplet, ~6.8-7.3 ppm).- Methylene protons adjacent to oxygen (-O-CH₂-), triplet, ~4.0 ppm.- Methylene protons adjacent to nitrogen (-CH₂-N-), triplet, ~2.9 ppm.- Central methylene protons (-CH₂-), multiplet, ~2.0 ppm.- Amine protons (-NH₂), broad singlet. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic carbons, including the ether-linked carbon (~158 ppm).- Aliphatic carbons for the propyl chain (~65, 40, 33 ppm). |
| FT-IR | Functional Group Analysis | - Disappearance of broad phenolic -OH stretch (~3200-3600 cm⁻¹).- Appearance of C-O-C ether stretch (~1240 cm⁻¹).- Presence of N-H stretches (~3300-3400 cm⁻¹). |
| GC-MS / LC-MS | Purity & Mass Confirmation | - Single major peak in the chromatogram indicating purity.- Mass spectrum showing the correct molecular ion [M+H]⁺ for C₉H₁₃NO (m/z = 152.1). |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete deprotonation of phenol.- Insufficient reaction time/temperature.- Wet reagents or solvents. | - Use a stronger base or ensure stoichiometry is correct.- Increase reaction time/temperature and monitor by TLC/LCMS.- Use anhydrous solvents and properly dried reagents. |
| Significant C-Alkylation Byproduct | - Reaction conditions favor thermodynamic product.- Use of protic solvent. | - Switch to Protocol B (PTC method).- Ensure an aprotic polar solvent is used (Protocol A).- Run the reaction at a lower temperature. |
| Recovery of Starting Material | - Alkylating agent is unreactive.- Insufficient heating. | - Check the purity of 3-chloropropylamine HCl.- Ensure the internal reaction temperature reaches the target. |
| Emulsion during Work-up | - Formation of salts or soaps. | - Add brine to the separatory funnel to break the emulsion.- Filter the entire mixture through a pad of celite. |
References
-
Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
- Google Patents. (n.d.).
-
Bhongale, P., Joshi, S., & Mali, N. (2023). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews-Science and Engineering, 65(2), 455-500. [Link]
-
DC Fine Chemicals. (n.d.). 3-Chloropropylamine hydrochloride. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 1-Propanamine, 3-chloro-, hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
CSIR-NCL Library, Pune. (n.d.). Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
Chang, J., Lai, Y. S., & Lin, S. H. (2009). Alkylation of phenol: a mechanistic view. The journal of physical chemistry. A, 113(18), 5359–5365. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
- Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
- Google Patents. (n.d.). DE2500110A1 - 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
-
Wikipedia. (n.d.). Phenylpropylamine. [Link]
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
PubMed. (n.d.). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
National Institutes of Health. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. [Link]
Sources
- 1. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents [patents.google.com]
- 2. DE2500110A1 - 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review on catalytic O-alkylation of phenol and hydroquinone | CSIR-NCL Library, Pune [library.ncl.res.in]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. sci-hub.ru [sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-クロロプロピルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation using (3-Aminopropoxy)benzene hydrochloride
An Application Guide to the N-Alkylation of (3-Aminopropoxy)benzene
Abstract
N-alkylation is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. The introduction of alkyl groups to an amine moiety can profoundly alter a molecule's biological activity, solubility, and pharmacokinetic profile. This document provides a detailed guide for researchers on the N-alkylation of (3-Aminopropoxy)benzene, a valuable synthetic building block. While the topic specifies using its hydrochloride salt, it is crucial to understand that the primary amine of this compound is the nucleophile that undergoes alkylation, rather than acting as an alkylating agent itself. This guide will focus on robust and reproducible protocols for the controlled N-mono-alkylation of (3-Aminopropoxy)benzene, emphasizing mechanistic rationale and practical execution.
Introduction: The Phenoxypropylamine Scaffold and the N-Alkylation Imperative
The (3-phenoxypropyl)amine structural motif is present in a number of pharmacologically active agents. Its strategic N-alkylation allows for the synthesis of diverse compound libraries for drug discovery. The starting material is commonly available as (3-Aminopropoxy)benzene hydrochloride. A critical first step in any N-alkylation protocol is the liberation of the free primary amine from its salt form, as the protonated ammonium species is not nucleophilic. This is readily achieved by treatment with a suitable base.
This guide details two primary, highly effective strategies for N-alkylation:
-
Direct Alkylation via SN2 Reaction: A classic method involving the reaction of the amine with an alkyl halide.
-
Reductive Amination: A versatile and highly controlled one-pot method involving condensation with a carbonyl compound followed by in-situ reduction.[1][2]
Core Concepts and Mechanistic Considerations
The Challenge of Over-Alkylation in Direct Alkylation
Directly reacting a primary amine with an alkyl halide can be difficult to control.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces an undesired tertiary amine.[5] In the presence of excess alkyl halide, this can proceed further to form a quaternary ammonium salt.[5]
Caption: The competitive pathways in direct N-alkylation of primary amines.
Controlling stoichiometry and reaction conditions is key to favoring selective mono-alkylation.[6]
Reductive Amination: A Controlled Alternative
Reductive amination is a premier strategy for synthesizing secondary amines from primary amines with high selectivity.[1][3] The process involves two key steps in a single pot:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate. This reaction is typically reversible.
-
In-Situ Reduction: A mild reducing agent, selective for the imine over the carbonyl group, is added to the mixture. This irreversibly reduces the C=N double bond to form the stable secondary amine.[1]
Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are effective under the mildly acidic or neutral conditions that favor imine formation.[1][3]
Caption: The reaction pathway for N-alkylation via reductive amination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) prior to use.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-benzylation of (3-Aminopropoxy)benzene as a representative example.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound (1.0 eq.) in deionized water.
-
Slowly add a saturated aqueous solution of NaHCO₃ with stirring until the solution is basic (pH > 8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
-
Alkylation Reaction:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the free (3-Aminopropoxy)benzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[7]
-
Add anhydrous DMF to dissolve the amine (to a concentration of approx. 0.2 M).[7]
-
Slowly add benzyl bromide (1.05 eq.) dropwise to the stirred suspension at room temperature.[7]
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3x the volume of DMF).[8]
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-benzyl-(3-Aminopropoxy)benzene.[7]
-
Protocol 2: N-Alkylation via Reductive Amination
This protocol uses benzaldehyde as the alkylating precursor.
Materials:
-
(3-Aminopropoxy)benzene (prepared as in Protocol 1, Step 1)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup and Imine Formation:
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. An exothermic reaction may be observed.[1]
-
Continue stirring the reaction at room temperature until the starting amine is consumed (typically 2-24 hours), as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[1]
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[1]
-
Summary of Reaction Parameters
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylation Source | Alkyl Halide (e.g., Benzyl Bromide) | Aldehyde/Ketone (e.g., Benzaldehyde) |
| Key Reagent | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | DMF, Acetonitrile | DCM, DCE, Methanol |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Key Advantage | Simple reagents | High selectivity for mono-alkylation |
| Key Disadvantage | Risk of over-alkylation | Requires carbonyl compound |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Not Starting | Incomplete liberation of the free amine from hydrochloride salt. Inactive reagents. | Ensure the starting material is fully neutralized to the free base. Use fresh, anhydrous solvents and reagents. |
| Low Yield | Incomplete reaction. Product loss during work-up. | Increase reaction time or temperature (Direct Alkylation). Ensure thorough extraction during work-up. Optimize chromatography conditions. |
| Over-alkylation (Direct Alkylation) | Product amine is more reactive than starting amine. Alkyl halide is too reactive or in excess. | Use a strict 1.0-1.1 equivalent of the alkyl halide. Add the alkyl halide slowly at a lower temperature. Switch to the Reductive Amination protocol. |
| Complex Mixture of Products | Side reactions. Unstable reagents. | Confirm the stability of your starting materials and reagents under the reaction conditions. Ensure an inert atmosphere is maintained if necessary. |
References
- BenchChem. (2025).
- University of Calgary. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. BenchChem.
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
- Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (3-Aminopropoxy)benzene Hydrochloride as a Versatile Linker in Medicinal Chemistry
Introduction: The Crucial Role of Linkers in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, particularly in the design of targeted therapies, the linker is no longer a passive spacer but an active modulator of a drug's efficacy, pharmacokinetics, and overall performance. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), rely on a linker to connect a target-binding moiety (a "warhead") to an effector molecule, such as an E3 ligase ligand or a cytotoxic payload.[1][2][3] The linker's chemical structure, length, and flexibility are critical determinants of the final conjugate's success, influencing everything from solubility to the spatial orientation required to form a productive ternary complex in PROTACs.[1][3][4]
(3-Aminopropoxy)benzene hydrochloride stands out as a valuable and versatile linker building block. Its structure combines three key features:
-
A terminal primary amine (as a hydrochloride salt), which serves as a robust and well-understood chemical handle for conjugation.
-
A flexible three-carbon (propoxy) chain , which provides a defined spatial separation between the conjugated moieties.
-
A terminal phenoxy group , which can improve metabolic stability and introduce favorable, non-covalent interactions within a target protein's binding pocket.
This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application, and expert insights into its strategic use in drug development programs.
Physicochemical Properties & Safe Handling
Before its application, a thorough understanding of the reagent's properties and safety requirements is paramount.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 83708-39-8 | [5] |
| Molecular Formula | C₉H₁₄ClNO | [5] |
| Molecular Weight | 187.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
| Purity | Typically >97% | [5] |
| Storage Conditions | Room Temperature; keep container tightly closed in a dry, well-ventilated place.[5][7] |
Safety & Handling Protocol
This compound and related aromatic amine compounds require careful handling to ensure operator safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]
-
Ventilation: Handle the reagent in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][9]
-
Avoiding Contamination: Do not allow the chemical to come into contact with skin or eyes.[9] Keep away from food and drink. Wash hands thoroughly after handling.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage: Store the container tightly sealed in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
Application in Bifunctional Molecule Synthesis: A PROTAC Case Study
The primary application of this compound is in the synthesis of heterobifunctional molecules. PROTACs, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are a prime example.[2] A PROTAC consists of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker.[10]
The (3-Aminopropoxy)benzene linker is typically incorporated via amide bond formation, leveraging its terminal primary amine. The length and composition of the linker are critical for enabling the formation of a stable and geometrically favorable ternary complex between the POI and the E3 ligase, which is a prerequisite for successful ubiquitination and degradation.[3]
Sources
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Preparation and Antiulcer Evaluation of Phenoxypropylamine Derivatives
Introduction: Targeting Gastric Acid Secretion with Phenoxypropylamine Derivatives
Peptic ulcer disease, a condition characterized by erosions in the lining of the stomach or duodenum, remains a significant global health concern. A primary therapeutic strategy involves the modulation of gastric acid secretion, a process centrally regulated by the histamine H2 receptor on gastric parietal cells. The discovery and development of H2 receptor antagonists revolutionized the management of acid-peptic disorders. Within this class of therapeutic agents, phenoxypropylamine derivatives have emerged as a promising scaffold for the design of potent and selective antiulcer agents.
This comprehensive guide provides detailed protocols and technical insights for the synthesis of novel phenoxypropylamine derivatives and their subsequent evaluation for antiulcer activity. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities for the treatment of peptic ulcers. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the scientific principles underpinning each protocol.
PART 1: Synthesis of Phenoxypropylamine Derivatives
The synthetic strategy for phenoxypropylamine derivatives is a multi-step process that allows for the introduction of diverse chemical functionalities, enabling a thorough investigation of structure-activity relationships (SAR). The general synthetic scheme is outlined below, followed by a detailed, step-by-step protocol for a representative analogue.
General Synthetic Workflow
The synthesis commences with the reductive amination of a substituted hydroxybenzaldehyde with a cyclic amine, followed by etherification to introduce the propoxy linker. Subsequent acylation and substitution reactions lead to the final phenoxypropylamine derivatives.
Caption: General synthetic route for phenoxypropylamine derivatives.
Detailed Protocol: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}acetamide Analogue
This protocol details the synthesis of a representative phenoxypropylamine derivative, providing a foundation for the preparation of a library of analogues.
Step 1: Synthesis of 3-(Piperidin-1-ylmethyl)phenol
-
To a solution of m-hydroxybenzaldehyde (12.2 g, 0.1 mol) in methanol (150 mL), add piperidine (9.4 g, 0.11 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (4.2 g, 0.11 mol) in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield 3-(piperidin-1-ylmethyl)phenol as a pale yellow oil.
Step 2: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide
-
To a solution of 3-(piperidin-1-ylmethyl)phenol (9.55 g, 0.05 mol) in N,N-dimethylformamide (DMF) (100 mL), add potassium carbonate (K2CO3) (13.8 g, 0.1 mol).
-
Add N-(3-bromopropyl)phthalimide (14.7 g, 0.055 mol) and stir the mixture at 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
To the crude phthalimide intermediate in ethanol (150 mL), add hydrazine hydrate (5.0 g, 0.1 mol) and reflux for 4 hours.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate.
-
Dissolve the residue in dichloromethane (100 mL) and add triethylamine (7.0 mL, 0.05 mol).
-
Cool the solution to 0 °C and add chloroacetyl chloride (4.2 mL, 0.05 mol) dropwise.
-
Stir at room temperature for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to give the crude N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide.[1][2]
Step 3: Synthesis of Final Phenoxypropylamine Derivatives
-
Dissolve the crude N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide (0.01 mol) in acetonitrile (50 mL).
-
Add the desired primary or secondary amine (0.012 mol) and potassium carbonate (2.76 g, 0.02 mol).
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the final phenoxypropylamine derivative.[1]
-
The final products can be converted to their oxalate salts for improved stability and handling by treatment with oxalic acid in ethanol.[1]
PART 2: Mechanism of Action - H2 Receptor Antagonism
The primary mechanism of antiulcer activity for phenoxypropylamine derivatives is the competitive antagonism of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[2][3] Histamine, released from enterochromaffin-like (ECL) cells, is a potent stimulant of gastric acid secretion. By blocking the binding of histamine to the H2 receptor, these compounds inhibit the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the gastric lumen.[4][5]
Caption: Mechanism of action of phenoxypropylamine derivatives.
PART 3: In Vitro Antiulcer Evaluation
Protocol: Histamine H2 Receptor Binding Assay
This in vitro assay determines the affinity of the synthesized compounds for the histamine H2 receptor, providing a quantitative measure of their potential as H2 receptor antagonists.[6][7][8]
Materials:
-
Membrane preparation from cells stably expressing the human H2 receptor (e.g., from CHO-K1 cells).[6]
-
Radioligand: [3H]-Tiotidine or another suitable H2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (phenoxypropylamine derivatives) at various concentrations.
-
Reference compound (e.g., Ranitidine, Cimetidine).[6]
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled H2 antagonist (for non-specific binding), or 50 µL of the test/reference compound dilutions.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the H2 receptor membrane preparation to all wells.
-
Incubate the plate at 25 °C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PART 4: In Vivo Antiulcer Evaluation
In vivo models are crucial for assessing the antiulcer efficacy of the synthesized compounds in a physiological setting. The following are two widely used and robust models.
Protocol 1: Pyloric Ligation-Induced Ulcer Model in Rats
This model assesses the ability of a compound to reduce gastric acid secretion and prevent the formation of ulcers due to the accumulation of gastric acid.[9][10]
Experimental Workflow:
Caption: Workflow for the pyloric ligation-induced ulcer model.
Procedure:
-
Fast male Wistar rats (150-200 g) for 24-48 hours before the experiment, with free access to water.[9][10]
-
Divide the animals into groups (n=6): vehicle control, positive control (e.g., Omeprazole or Ranitidine), and test groups (different doses of phenoxypropylamine derivatives).
-
Administer the respective treatments orally 1 hour before surgery.
-
Anesthetize the rats with a suitable anesthetic (e.g., ether).
-
Make a midline abdominal incision and ligate the pyloric end of the stomach, being careful not to obstruct the blood supply.[10]
-
Suture the abdominal wall.
-
After 4-6 hours, sacrifice the animals by cervical dislocation.[10]
-
Open the abdomen and collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice and determine its pH.
-
Centrifuge the gastric juice and titrate the supernatant with 0.01 N NaOH to determine the total acidity.
-
Excise the stomach, open it along the greater curvature, and wash it with saline.
-
Examine the gastric mucosa for ulcers and score them based on their severity.
-
Calculate the ulcer index and the percentage of ulcer protection for each group.
Protocol 2: Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents like ethanol.[11][12]
Procedure:
-
Fast male Wistar rats (150-200 g) for 24 hours prior to the experiment, with access to water.[11]
-
Divide the animals into groups (n=6) as described in the pyloric ligation model.
-
Administer the vehicle, standard drug (e.g., Ranitidine), or test compounds orally.[12]
-
One hour after treatment, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.[11]
-
One hour after ethanol administration, sacrifice the animals.
-
Excise the stomachs, open them along the greater curvature, and examine for hemorrhagic lesions in the glandular region.
-
Score the ulcers and calculate the ulcer index and the percentage of inhibition of ulceration.
PART 5: Data Presentation and Structure-Activity Relationship (SAR)
The synthesized phenoxypropylamine derivatives should be tabulated with their corresponding antiulcer activity data to facilitate the analysis of structure-activity relationships.
Table 1: Antiulcer Activity of Synthesized Phenoxypropylamine Derivatives
| Compound ID | R | R' | % Inhibition of Gastric Juice[1] |
| 6a | H | CH3 | 98.1 |
| 6b | H | C2H5 | 91.1 |
| 6c | H | n-C3H7 | 47.5 |
| 6d | H | t-C4H9 | 60.2 |
| 6e | H | n-C4H9 | 88.3 |
| 6f | H | Cyclohexyl | 61.2 |
Data from Zhang et al. (2009).[1]
Analysis of Structure-Activity Relationship:
The data presented in Table 1 suggests that the nature of the substituent on the terminal nitrogen of the acetamide side chain plays a crucial role in the antiulcer activity.
-
Small Alkyl Groups: Compounds with small, linear alkyl groups such as methyl (6a) and ethyl (6b) exhibit high antisecretory activity.
-
Bulky Groups: Increasing the steric bulk with a tertiary-butyl group (6d) or a cyclohexyl group (6f) leads to a decrease in activity compared to the smaller alkyl groups.
-
Chain Length: The n-butyl substituted compound (6e) showed higher activity than the n-propyl analogue (6c), suggesting an optimal chain length for this substituent.
These preliminary SAR insights can guide the design of future generations of phenoxypropylamine derivatives with potentially enhanced antiulcer potency.
Conclusion
The protocols and methodologies detailed in this application note provide a robust framework for the synthesis and preclinical evaluation of novel phenoxypropylamine derivatives as antiulcer agents. By systematically applying these techniques, researchers can efficiently identify and characterize promising lead compounds. The emphasis on understanding the underlying scientific principles, from synthetic strategies to the mechanism of action and in vivo pharmacology, is intended to empower drug discovery professionals in their quest for more effective treatments for peptic ulcer disease.
References
-
Zhang, H., Zhang, B. Y., Zhang, Q. Y., Zhao, D. M., & Wang, J. M. (2009). Phenoxypropylamines: synthesis and antiulcer evaluation. Molecules (Basel, Switzerland), 14(5), 1818–1824. [Link]
-
Desai, J., Parmar, R., & Gohil, K. (2012). Pylorus ligastion method for anti ulcer study. SlideShare. [Link]
-
de Oliveira, A. F., de Oliveira, L. C. S., de Almeida, M. R. C., de Souza, G. A. P., de Lira, L. M., de Oliveira, A. P., ... & da Silva, A. S. (2020). Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress. Journal of nutritional biochemistry, 83, 108428. [Link]
-
Zhang, H., Zhang, B. Y., Zhang, Q. Y., Zhao, D. M., & Wang, J. M. (2009). Phenoxypropylamines: synthesis and antiulcer evaluation. PubMed. [Link]
-
Zhang, H., Zhang, B. Y., Zhang, Q. Y., Zhao, D. M., & Wang, J. M. (2009). Phenoxypropylamines: synthesis and antiulcer evaluation. PubMed. [Link]
-
MirzaAnwarBaig1. (2019). Expt 3 antiulcer activity by pyloric ligation method. SlideShare. [Link]
-
Ansari, M. A., Zohrameena, S., & Ahmad, S. (2022). Protective Effect of Fustin Against Ethanol-Activated Gastric Ulcer via Downregulation of Biochemical Parameters in Rats. ACS Omega, 7(27), 23485-23493. [Link]
-
Sun-Hye, P., Min-Jeong, K., & Myung-Sook, C. (2008). Development of Ethanol-induced Chronic Gastric Ulcer Model and the Effect of Protein Sources and their Hydrolysates on the Model of adult rats. ResearchGate. [Link]
-
Melese, E., & Mekonnen, A. (2020). Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats. Journal of ethnopharmacology, 259, 112938. [Link]
-
Sun-Hye, P., Min-Jeong, K., & Myung-Sook, C. (2008). Development of Ethanol-Induced Chronic Gastric Ulcer Model and the Effects of Protein Sources and Their Hydrolysates on the Model of Adult rats. ResearchGate. [Link]
-
imkd998. (2017). Experiment III. Scribd. [Link]
-
Lee, J. H., Lee, S. H., & Kim, Y. S. (2017). Gastroprotective Effects of Inulae Flos on HCl/Ethanol-Induced Gastric Ulcers in Rats. Molecules, 22(11), 1989. [Link]
-
Wikipedia. (n.d.). Roxatidine acetate. Wikipedia. [Link]
-
Reaction Biology. (n.d.). H2 Biochemical Binding Assay Service. Reaction Biology. [Link]
-
PrepChem. (n.d.). Synthesis of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide. PrepChem.com. [Link]
- Google Patents. (n.d.). CN113135874A - Synthetic method of roxatidine acetate.
-
Miyake, K., Shiga, T., & Uchida, M. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Chemical & pharmaceutical bulletin, 38(11), 3035–3041. [Link]
- Google Patents. (n.d.). CN1986535A - Synthesis process of roxatidine acetate hydrochloride.
-
PrepChem. (n.d.). Synthesis of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide. PrepChem.com. [Link]
- Google Patents. (n.d.). CN101717363B - Method for preparing roxatidine acetate hydrochloride.
-
Norris, D. B., Gajtkowski, G. A., Wood, T. P., & Rising, T. J. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and actions, 16(3-4), 170–172. [Link]
-
Elz, S., Hebbel, U., & Strasser, A. (2003). Synthesis and pharmacological activity of fluorescent histamine H2 receptor antagonists related to potentidine. Bioorganic & medicinal chemistry, 11(10), 2251–2263. [Link]
- Google Patents. (n.d.). CN103058958A - Synthetic method of roxatidine acetate hydrochloride.
-
Walter, C., Drube, J., & Seifert, R. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Scientific reports, 10(1), 13288. [Link]
-
European Patent Office. (n.d.). EP0559190A1 - Substituted n- 3- 3- 1-piperinomethyl - phenoxy propyl actamides as antiuocer drugs. European Patent Office. [Link]
-
Stark, H. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini reviews in medicinal chemistry, 4(9), 941–954. [Link]
-
Gogas, K. R., Hough, L. B., & Glick, S. D. (1998). Novel qualitative structure-activity relationships for the antinociceptive actions of H2 antagonists, H3 antagonists and derivatives. The Journal of pharmacology and experimental therapeutics, 285(1), 323–332. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Kumar, A., Kumar, A., & Singh, P. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(4), 395–404. [Link]
-
Hung, C. R., & Ma, J. Y. (1982). Histamine H2-receptor antagonism by propantheline and derivatives. Biochemical pharmacology, 31(17), 2843–2848. [Link]
-
Wikipedia. (n.d.). H2 receptor antagonist. Wikipedia. [Link]
-
Muto, Y., Ichikawa, H., Seiki, M., Shirataki, Y., Yokoe, I., & Komatsu, M. (1994). [Studies on Antiulcer Agents. II. Synthesis and Antiulcer Activity of Phenylpropanol Derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 114(12), 995–1004. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Zhang, L. Y., Yang, F., Shi, W. Q., Zhang, P., Li, Y., & Yin, S. F. (2011). Synthesis and antigastric ulcer activity of novel 5-isoproyl-3,8-dimethylazulene derivatives. Bioorganic & medicinal chemistry letters, 21(19), 5722–5725. [Link]
-
Yanagisawa, I., Hirata, Y., & Ishii, Y. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of medicinal chemistry, 30(10), 1787–1793. [Link]
-
Lumma, W. C., Jr, Baldwin, J. J., Bicking, J. B., Bolhofer, W. A., Hoffman, J. M., Phillips, B. T., ... & Smith, G. M. (1984). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Journal of medicinal chemistry, 27(8), 1047–1052. [Link]
-
Pircio, A. W., & Finch, J. S. (1987). On the structure-activity relationship of histamine H2-receptor antagonists based on the X-ray crystal structures and 1H-NMR spectra of amidine derivatives. Molecular pharmacology, 31(4), 410–416. [Link]
-
Riley, D. S. (2024). H2 Blockers. In StatPearls. StatPearls Publishing. [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (2008). In vitro receptor binding assays: general methods and considerations. Methods in molecular biology (Clifton, N.J.), 425, 223–236. [Link]
Sources
- 1. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxypropylamines: synthesis and antiulcer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 10. Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Topic: A Comprehensive Guide to In Vitro Profiling of (3-Aminopropoxy)benzene Hydrochloride Derivatives
An Application Note and Protocols from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
(3-Aminopropoxy)benzene hydrochloride and its derivatives represent a chemical scaffold with significant potential for interacting with key biological targets within the central nervous system. Due to their structural motifs, these compounds are prime candidates for modulation of G-Protein Coupled Receptors (GPCRs), Monoamine Oxidases (MAO), and Acetylcholinesterase (AChE)—target classes implicated in a vast array of neurological and psychiatric disorders. This guide provides a series of detailed, validated in vitro protocols designed to comprehensively profile the pharmacological activity of these derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only execute these assays but also interpret the results with confidence. The protocols herein cover primary binding affinity determination, functional downstream signaling, and key enzyme inhibition, establishing a robust framework for lead identification and optimization in drug discovery programs.
Introduction: The Scientific Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by rigorous pharmacological characterization. For derivatives of (3-Aminopropoxy)benzene, the initial screening strategy must be guided by structural analogy to known pharmacophores. The presence of an aromatic ring and a flexible aminopropoxy chain suggests potential interactions with neurotransmitter receptors and metabolic enzymes.
Our profiling strategy is therefore built on three pillars of investigation, each targeting a high-value class of proteins in neuropharmacology:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of approximately a quarter of all therapeutic drugs.[1] They are central to synaptic transmission, making them a logical primary target class. We will assess both direct binding and functional consequences of receptor interaction.
-
Monoamine Oxidases (MAO): These mitochondrial enzymes (isoforms MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like serotonin and dopamine.[2] Selective inhibitors are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[2][3]
-
Acetylcholinesterase (AChE): This enzyme terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[4] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6]
This document provides the self-validating systems and step-by-step protocols necessary to build a comprehensive pharmacological profile for any (3-Aminopropoxy)benzene derivative.
G-Protein Coupled Receptor (GPCR) Interaction Assays
Characterizing a compound's interaction with a GPCR requires a two-pronged approach: confirming physical binding to the receptor and measuring the functional cellular response this binding elicits.
Assay I: Radioligand Competition Binding Assay for Affinity (Kᵢ) Determination
Expertise & Experience: This assay is the gold standard for quantifying a compound's binding affinity for a specific receptor.[7] It operates on the principle of competition: your unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for the same binding site on the receptor. By measuring the concentration of your test compound required to displace 50% of the radioligand (the IC₅₀), we can calculate its binding affinity (Kᵢ). This provides a direct, sensitive measure of the physical interaction.[8][9]
Caption: Workflow for a GPCR radioligand competition binding assay.
Trustworthiness: This protocol incorporates essential controls for self-validation:
-
Total Binding: Measures radioactivity in the absence of any competitor, representing the maximum signal.
-
Non-Specific Binding (NSB): Uses a high concentration of a known, unlabeled ligand to saturate the receptors, revealing the amount of radioligand that binds to the filter and other non-receptor components.[9] Specific binding is calculated as Total - NSB.
Materials:
-
Cell Membranes: From a cell line overexpressing the target GPCR of interest.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: Specific for the target receptor (e.g., [³H]-dopamine), diluted in binding buffer.
-
Test Compounds: (3-Aminopropoxy)benzene derivatives, serially diluted.
-
Non-specific Competitor: A known high-affinity ligand for the target receptor.
-
Filter Mat: Glass fiber filter mat (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid & Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, NSB, and each concentration of your test compound.[10]
-
Add Reagents: To each well, add reagents in the following order for a final volume of 250 µL:[10][11]
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Terminate the incubation by rapidly harvesting the contents of the wells onto the pre-soaked filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.[10]
-
Drying & Counting: Dry the filter mat (e.g., 30 min at 50°C).[10] Add scintillation fluid and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Assay II: cAMP Functional Assay for Gαₛ/Gαᵢ Signaling
Expertise & Experience: Binding to a receptor doesn't tell the whole story. Does the compound activate the receptor (agonist), block the natural ligand (antagonist), or have no effect? Functional assays answer this. Many GPCRs signal by activating or inhibiting the enzyme adenylyl cyclase, which alters intracellular levels of the second messenger cyclic AMP (cAMP).[1][13] Gαₛ-coupled receptors increase cAMP, while Gαᵢ-coupled receptors decrease it.[14][15] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust "mix-and-read" method ideal for screening.[14][15]
Caption: Simplified GPCR signaling cascade for cAMP modulation.
Trustworthiness: This assay is a competitive immunoassay.[14] cAMP produced by the cells competes with a labeled cAMP analog for binding to an antibody. This design ensures that the signal is directly and inversely proportional to the amount of cAMP produced, providing a reliable quantitative readout.[16]
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the target GPCR.
-
Cell Culture Medium & Supplements.
-
Stimulation Buffer.
-
HTRF cAMP Assay Kit: Contains d2-labeled cAMP and anti-cAMP antibody labeled with a cryptate donor (e.g., from Cisbio).[15]
-
Test Compounds & Reference Agonist/Antagonist.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and grow to desired confluency.
-
Compound Addition (Agonist Mode):
-
Add 5 µL of serially diluted test compounds to the wells.
-
Include a reference agonist as a positive control.
-
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of serially diluted test compounds.
-
Add 5 µL of a reference agonist at its EC₈₀ concentration (a concentration that gives 80% of its maximal effect). This stimulates a strong cAMP signal that an antagonist can then inhibit.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[16]
-
Detection:
-
Add 5 µL of the d2-labeled cAMP solution.
-
Add 5 µL of the anti-cAMP cryptate antibody solution.[16]
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[12]
-
Read Plate: Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) on a compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[17]
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Summary: GPCR Profiling
| Derivative ID | Target Receptor | Binding Kᵢ (nM) | Functional EC₅₀ (nM) | Functional IC₅₀ (nM) | Activity Profile |
| APB-HCI-001 | Dopamine D₂ | 15.2 | >10,000 | 25.7 | Potent Antagonist |
| APB-HCI-002 | Serotonin 5-HT₁ₐ | 120.5 | 98.3 | >10,000 | Moderate Agonist |
| APB-HCI-003 | Adrenergic α₂ | >10,000 | N/A | N/A | Inactive |
Monoamine Oxidase (MAO) Inhibition Assays
Expertise & Experience: MAO enzymes are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[2][18] This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[18] Most modern high-throughput assays for MAO activity capitalize on the production of H₂O₂.[19] We will use a sensitive fluorometric assay where H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. This allows for precise quantification of enzyme activity and its inhibition.
Caption: Principle of the coupled fluorometric MAO inhibition assay.
Trustworthiness: To ensure scientific integrity, this protocol is run in parallel for both MAO-A and MAO-B isoforms using recombinant human enzymes. Known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) must be used as positive controls to validate the assay system and confirm isoform selectivity of the test compounds.
Materials:
-
Recombinant Human MAO-A and MAO-B enzymes.
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.
-
MAO Substrate: Tyramine is a suitable substrate for both isoforms.
-
Fluorescent Probe: e.g., 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red).
-
Horseradish Peroxidase (HRP).
-
Test Compounds & Control Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).
Procedure:
-
Plate Setup: In a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Inhibitor Addition: Add 2 µL of serially diluted test compound or control inhibitor to the appropriate wells. Add 2 µL of buffer/vehicle to the "no inhibitor" control wells.
-
Enzyme Addition: Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Prepare a "Detection Mix" containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30 minutes at 37°C.
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both MAO-A and MAO-B.
Data Summary: MAO Inhibition Profiling
| Derivative ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (B/A) | Profile |
| APB-HCI-004 | 550 | 45 | 0.08 | MAO-B Selective |
| APB-HCI-005 | 78 | 95 | 1.2 | Non-selective |
| APB-HCI-006 | 32 | 4100 | 128 | MAO-A Selective |
Acetylcholinesterase (AChE) Inhibition Assay
Expertise & Experience: The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[20][21][22] The principle is straightforward: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[20][23] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][20] The rate of color formation is directly proportional to AChE activity.
Caption: Reaction schematic for the Ellman's assay for AChE activity.
Trustworthiness: The protocol includes a blank control (no enzyme) to correct for any non-enzymatic hydrolysis of the substrate and a positive control (no inhibitor) to define 100% enzyme activity. A known AChE inhibitor, such as Donepezil, should be run as a reference.
Materials:
-
AChE Enzyme: From electric eel or recombinant human.
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
DTNB Solution (Ellman's Reagent): 10 mM DTNB in Assay Buffer.
-
ATChI Substrate Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).[20]
-
Test Compounds & Reference Inhibitor (e.g., Donepezil).
Procedure:
-
Plate Setup: In a clear, flat-bottom 96-well plate, add reagents for a total reaction volume of 200 µL.
-
Add Reagents:
-
Add 120 µL of Assay Buffer.
-
Add 20 µL of test compound dilution or reference inhibitor. For the 100% activity control, add 20 µL of buffer/vehicle.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE enzyme solution. For the blank, add 20 µL of Assay Buffer instead.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the ATChI substrate solution to all wells to start the reaction.[6]
-
Absorbance Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, with readings taken every 30-60 seconds for 10-15 minutes.[6][20]
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Correct the rates by subtracting the rate of the blank control.
-
Calculate the percent inhibition for each test compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Summary: AChE Inhibition Profiling
| Derivative ID | AChE IC₅₀ (µM) | Profile |
| APB-HCI-007 | 1.2 | Potent Inhibitor |
| APB-HCI-008 | 25.6 | Moderate Inhibitor |
| APB-HCI-009 | >100 | Inactive |
Integrated Screening Strategy and Conclusion
The true power of these assays lies not in isolation, but in combination. A tiered screening approach provides a cost-effective and scientifically robust method for identifying promising candidates from a library of (3-Aminopropoxy)benzene derivatives.
Caption: A tiered approach for in vitro screening and profiling.
By systematically applying the protocols detailed in this guide, researchers can efficiently determine the binding affinity, functional activity, and enzymatic inhibition profile of novel this compound derivatives. This foundational data is critical for establishing structure-activity relationships, guiding medicinal chemistry efforts, and selecting the most promising candidates for further preclinical development.
References
- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
- Li, X., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed.
- GPCR-radioligand binding assays. PubMed.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Ellman Esterase Assay Protocol. Scribd.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basol
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. CityUHK Scholars.
- The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Recent progress in assays for GPCR drug discovery. PubMed.
- Activity-based fluorescent reporters for monoamine oxidases in living cells. Semantic Scholar.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
- Assay conditions for GPCR radioligand competition binding assays.
- How do I screen for acetylcholinesterase activity?.
- GPCR Assay Development and Optimiz
- GPCR Screening & Profiling with Binding Assays.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosph
- Monoamine Oxidase Assays. Cell Biolabs, Inc.
- Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Abcam.
- How to run a cAMP HTRF assay. YouTube.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. assaygenie.com [assaygenie.com]
- 5. attogene.com [attogene.com]
- 6. tandfonline.com [tandfonline.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Monoamine Oxidase Assays [cellbiolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 22. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenoxypropylamine Linkers
Introduction: The Strategic Advantage of Phenoxypropylamine Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and development, enabling the rapid and efficient construction of vast chemical libraries.[1][2][3] The choice of a linker, the molecular bridge between the growing compound and the insoluble resin, is a critical determinant of the success of any solid-phase strategy.[4] Phenoxypropylamine linkers have emerged as a versatile and valuable class of tools, particularly for the synthesis of C-terminal modified peptides and small molecule libraries. Their unique structural features offer a balance of stability during synthesis and controlled, mild cleavage conditions, making them highly attractive for a range of applications.
This comprehensive guide provides detailed application notes and protocols for the effective use of phenoxypropylamine-based linkers in solid-phase synthesis. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights to empower researchers, scientists, and drug development professionals to leverage this powerful technology.
Expertise & Experience: The Rationale Behind Experimental Design
The successful implementation of solid-phase synthesis protocols hinges on a deep understanding of the chemical principles governing each step. Here, we dissect the causality behind the experimental choices for phenoxypropylamine linkers.
The core of the phenoxypropylamine linker is a substituted phenoxy moiety connected to a propylamine spacer. This structure is strategically designed to be stable to the basic conditions often employed for the removal of Fmoc protecting groups in peptide synthesis, yet susceptible to cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The electron-donating methoxy groups on the phenyl ring play a crucial role in stabilizing the carbocation intermediate formed during acid-catalyzed cleavage, thereby facilitating the release of the synthesized molecule.[5][6]
The choice of an aminomethyl polystyrene resin as the solid support is predicated on its compatibility with a wide range of organic solvents and its ability to be readily functionalized with the phenoxypropylamine linker. The propylamine spacer provides flexibility and optimal spacing between the solid support and the site of molecule attachment, minimizing steric hindrance and promoting efficient reaction kinetics.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of a Phenoxypropylamine-Type Linker: 3-(4-Formyl-3,5-dimethoxyphenoxy)propanoic Acid
This protocol describes the synthesis of a key precursor for a phenoxypropylamine-based linker, analogous to the well-established PAL and BAL linkers.[7][8]
Materials:
-
3,5-Dimethoxy-4-hydroxybenzaldehyde
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 3,5-dimethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3 equivalents) to the solution.
-
To this stirring suspension, add ethyl 3-bromopropanoate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
-
Saponification:
-
Dissolve the crude ethyl ester in a mixture of THF and methanol.
-
Add 1 M NaOH solution (2 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(4-formyl-3,5-dimethoxyphenoxy)propanoic acid as a solid.
-
Protocol 2: Attachment of the Phenoxypropanoic Acid Linker to Aminomethyl Resin
This protocol details the coupling of the synthesized linker to a solid support.
Materials:
-
Aminomethyl polystyrene resin
-
3-(4-Formyl-3,5-dimethoxyphenoxy)propanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling:
-
Place the aminomethyl resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1 hour.
-
-
Linker Activation and Coupling:
-
In a separate flask, dissolve 3-(4-formyl-3,5-dimethoxyphenoxy)propanoic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Cool the solution in an ice bath and add DIC (3 equivalents).
-
Stir the activation mixture for 15-20 minutes at 0 °C.
-
Drain the DMF from the swollen resin and add the pre-activated linker solution.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
-
Monitoring and Capping:
-
Monitor the reaction completion using the Kaiser test to detect any remaining free amino groups on the resin.
-
If the Kaiser test is positive, repeat the coupling step.
-
If the test remains positive after a second coupling, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
-
Washing:
-
After complete coupling, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Loading of the First Building Block (Primary Amine) via Reductive Amination
This protocol describes the attachment of a primary amine to the aldehyde-functionalized linker.[5][6]
Materials:
-
Phenoxypropanoic acid-functionalized resin
-
Primary amine (5-10 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (5-10 equivalents)
-
1% Acetic acid in DMF
-
DMF, DCM, Methanol
Procedure:
-
Resin Swelling and Amine Addition:
-
Swell the functionalized resin in 1% acetic acid in DMF for 30 minutes.
-
Add the primary amine to the swollen resin and agitate for 1 hour at room temperature.
-
-
Reductive Amination:
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise over 30 minutes.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the compound, and analyzing by LC-MS.
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 4: Cleavage of the Synthesized Molecule from the Phenoxypropylamine Linker
This protocol outlines the final cleavage of the product from the solid support using a TFA cocktail.[10][11]
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the dried product-loaded resin in a reaction vessel.
-
Wash the resin with DCM to ensure it is dry.
-
-
Cleavage Cocktail Preparation and Reaction:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate under a stream of nitrogen to reduce the volume of TFA.
-
Precipitate the crude product by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the final product under vacuum.
-
Data Presentation: Quantitative Analysis of Cleavage Efficiency
The following table summarizes typical cleavage yields obtained for different model compounds using the phenoxypropylamine linker and the TFA cleavage protocol described above.
| Compound | Molecular Weight ( g/mol ) | Cleavage Time (h) | Cleavage Cocktail | Crude Yield (%) | Purity (HPLC) (%) |
| N-Benzyl-3-aminopropanoic acid | 179.22 | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >90 | >95 |
| N-(4-Methoxybenzyl)-3-aminopropanoic acid | 209.24 | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >90 | >95 |
| A model tripeptide | ~350 | 3 | TFA/TIS/H₂O (95:2.5:2.5) | >85 | >90 |
Visualization of Workflows
Diagram 1: Synthesis of the Phenoxypropylamine Linker```dot
Caption: Overall workflow for solid-phase synthesis using a phenoxypropylamine linker.
Diagram 3: Cleavage Mechanism
Caption: Simplified mechanism of acid-catalyzed cleavage from the phenoxypropylamine linker.
References
-
Albericio, F., Kneib-Cordonier, N., Biancalana, S., Gera, L., Masada, R. I., Hudson, D., & Barany, G. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(11), 3730-3743. [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. [Link]
- E-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- García-Martín, F., et al. (2006). A new fluorometric method for the continuous monitoring of solid-phase peptide synthesis.
-
Gude, M., Ryf, J., & White, P. D. (2002). A comparative study of reductive amination reaction on 5-(4-formyl-3, 5-dimethoxyphenoxy) valeric acid and its monomethoxy analog using the Multipin approach. Molecular diversity, 6(2), 155-163. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method that minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
-
Larsen, B. D., & Holm, A. (1994). 4-(4-Formyl-3, 5-dimethoxyphenoxy) butyric acid (BAL) linker for solid-phase synthesis of C-terminal peptide amides. Journal of peptide science, 1(2), 125-131. [Link]
-
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Spivey, A. C. (2001). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.
-
Aapptec Peptides. "Cleavage Cocktails; Reagent B." [Link]
-
Yan, B. (2000). Solid-phase reaction monitoring--chemical derivatization and off-bead analysis. Biotechnology and bioengineering, 71(2), 110-118. [Link]
-
Ye, Y., & Miller, K. M. (2004). Fluorometric Monitoring of Organic Reactions on Solid Phase. Journal of combinatorial chemistry, 6(3), 391-397. [Link]
-
Zach, T., & Krska, S. W. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3, 5-dimethoxyphenoxy) valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular Diversity, 4(2), 155-163. [Link]
-
Aapptec Peptides. "Peptide Synthesis Resins." [Link]
-
Wipf, P., & Henninger, T. C. (1997). A new TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. The Journal of organic chemistry, 62(6), 1586-1587. [Link]
-
University of Rochester. "How To: Monitor by TLC." [Link]
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
-
Aapptec Peptides. "Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin." [Link]
-
Meienhofer, J., & Trzeciak, A. (1971). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. Proceedings of the National Academy of Sciences, 68(5), 1006-1009. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Catalysts for phenoxypropylamine synthesis (e.g., Pd/C).
Application Note & Protocol
Title: High-Efficiency Synthesis of Phenoxypropylamine via Palladium on Carbon (Pd/C) Catalyzed Reductive Amination
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of phenoxypropylamine, a key intermediate in pharmaceutical development. The focus is on the catalytic reductive amination of 1-phenoxy-2-propanone using palladium on carbon (Pd/C) as a heterogeneous catalyst. We delve into the mechanistic underpinnings of the reaction, principles of catalyst selection, and a step-by-step experimental procedure designed for high yield and purity. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure reproducible and scalable results.
Introduction
Phenoxypropylamine and its derivatives are crucial structural motifs found in a variety of pharmacologically active compounds, including antiulcer agents like roxatidine.[1] The synthesis of primary amines is a cornerstone of organic and medicinal chemistry.[2][3] Among the various methods, catalytic reductive amination stands out for its atom economy and environmental advantages, often utilizing molecular hydrogen as a clean reductant.[4] This process typically involves the condensation of a carbonyl compound with an amine source, followed by the reduction of the resulting imine intermediate.[5]
Palladium on carbon (Pd/C) is a widely employed and highly effective heterogeneous catalyst for hydrogenation reactions, including reductive aminations.[6][7] Its high surface area, stability, and ease of separation from the reaction mixture make it ideal for both laboratory-scale synthesis and industrial production.[8] This guide explains the causality behind the experimental choices in a Pd/C-catalyzed synthesis of phenoxypropylamine and provides a robust, self-validating protocol.
Mechanism and Catalyst Selection
The Reductive Amination Pathway
The synthesis of a primary amine, such as phenoxypropylamine, from a ketone (1-phenoxy-2-propanone) and ammonia proceeds through a two-step, one-pot sequence.[5]
-
Imine Formation: The carbonyl group of the ketone reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine.
-
Catalytic Hydrogenation: The palladium catalyst adsorbs and activates molecular hydrogen, facilitating the reduction of the imine to the corresponding primary amine.[4]
The efficiency of this process is highly dependent on the catalyst's ability to promote the hydrogenation of the imine without significantly catalyzing the direct reduction of the starting ketone to an alcohol, which is a common side reaction.
The Role of Palladium on Carbon (Pd/C)
Palladium on carbon is the catalyst of choice for this transformation for several key reasons:
-
High Activity: Palladium has a strong affinity for activating hydrogen and catalyzing the reduction of C=N bonds under moderate conditions.[4][9]
-
Selectivity: While Pd/C can reduce carbonyls, the hydrogenation of the imine intermediate is often kinetically favored, allowing for high selectivity towards the desired amine product.[7] The reaction conditions can be tuned to further enhance this selectivity.
-
Heterogeneous Nature: As a solid support catalyst, Pd/C is easily removed from the reaction mixture by simple filtration.[8] This simplifies product purification and allows for potential catalyst recycling, which is both economical and environmentally friendly.
-
Support Effects: The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active catalytic sites.[10] Oxygen-containing functional groups on the carbon surface can also influence catalyst performance by affecting the electronic properties and anchoring of the palladium particles.[11]
The general reaction pathway is visualized in the diagram below.
Caption: General reaction pathway for the synthesis of phenoxypropylamine.
Experimental Protocol: Synthesis of 3-Phenoxypropylamine
This protocol details the synthesis of phenoxypropylamine from 1-phenoxy-2-propanone.
Materials and Equipment
-
Reactants:
-
1-Phenoxy-2-propanone (≥98% purity)
-
Ammonia solution (e.g., 7N in Methanol)
-
Palladium on Carbon (10 wt. % Pd, 50% wet with water)[12]
-
Hydrogen gas (high purity)
-
-
Solvent:
-
Methanol (anhydrous)
-
-
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Pressure-rated reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® or similar filter aid)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Step-by-Step Procedure
Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[12] Handle with care, preferably in a wetted state or under an inert atmosphere. Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood.
-
Reactor Charging:
-
To a pressure-rated reaction vessel, add 1-phenoxy-2-propanone (1.0 eq).
-
Add anhydrous methanol as the solvent (approx. 5-10 mL per gram of ketone).
-
Carefully add the 10% Pd/C catalyst (50% wet). The typical catalyst loading is 1-5 mol% of palladium relative to the ketone.
-
-
Ammonia Addition:
-
Cool the mixture in an ice bath.
-
Slowly add an excess of ammonia solution (e.g., 7N in methanol, 3-5 eq.) to the stirred solution. An excess is used to drive the equilibrium towards imine formation.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system by pressurizing with nitrogen (3x) followed by pressurizing with hydrogen (3x) to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60°C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Dilute the reaction mixture with additional methanol.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Rinse the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
-
Isolation and Purification:
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
The resulting crude oil can be purified by vacuum distillation or by acid-base extraction. For extraction:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous HCl (e.g., 1M) to move the amine product into the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any unreacted ketone or alcohol side-product.
-
Basify the aqueous layer to a pH > 10 with an aqueous base (e.g., NaOH solution) and extract the purified amine product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified phenoxypropylamine.
-
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for phenoxypropylamine synthesis.
Data Presentation and Optimization
The efficiency of the synthesis is dependent on several parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Typical Range | Rationale & Field Insights | Expected Yield |
| Catalyst Loading | 1-5 mol% Pd | Higher loading increases reaction rate but also cost. 2 mol% is often a good starting point. | >85% |
| Hydrogen Pressure | 50 - 200 psi | Higher pressure increases hydrogen concentration, accelerating the rate of hydrogenation. | >85% |
| Temperature | 25 - 70°C | Higher temperatures favor imine formation but may also increase side reactions like ketone reduction. A moderate temperature (40-60°C) is often optimal. | >85% |
| Ammonia Excess | 3 - 10 equivalents | A large excess of the amine source is crucial to push the equilibrium towards the formation of the imine intermediate. | >85% |
| Solvent | Methanol, Ethanol | Protic solvents like methanol are effective for this reaction. Using a methanolic ammonia solution simplifies the reagent list.[4] | >85% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst.2. Insufficient hydrogen pressure or leak in the system.3. Insufficient reaction time. | 1. Use fresh, high-quality Pd/C.2. Check system for leaks; increase H2 pressure.3. Monitor reaction by TLC/GC-MS and extend time if necessary. |
| Low Selectivity | 1. High reaction temperature favoring ketone reduction.2. Insufficient ammonia concentration. | 1. Lower the reaction temperature.2. Ensure a sufficient excess of ammonia is used to favor imine formation. |
| Difficult Filtration | Fine catalyst particles clogging the filter. | Use a thicker pad of Celite® or another filter aid. Dilute the reaction mixture further before filtration. |
Conclusion
The Pd/C-catalyzed reductive amination of 1-phenoxy-2-propanone is a highly efficient, reliable, and scalable method for the synthesis of phenoxypropylamine. By carefully controlling reaction parameters such as temperature, pressure, and reactant stoichiometry, high yields and purities can be consistently achieved. The heterogeneous nature of the Pd/C catalyst simplifies product purification and aligns with the principles of green chemistry. This guide provides a robust framework for researchers to successfully implement and optimize this important transformation.
References
- Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: A Comparison. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link not available]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link not available]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2023). Palladium on carbon. Retrieved from [Link]
- Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Journal of Catalysis, 192(2), 338-349. [Link not available]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Jagadeesh, R. V., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
-
Chemistry For Everyone. (2025). What Is PD/C Organic Chemistry? YouTube. Retrieved from [Link]
- Heriot-Watt University. (n.d.). Palladium Promoted Production of Higher Amines from a Lower Amine Feedstock. [Link not available]
-
Jv, X., et al. (2020). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering, 8(3), 1568-1577. [Link]
-
Felpin, F.-X., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]
- Ranu, B. C., & Dutta, J. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron Letters, 43(30), 5317-5319. [Link not available]
-
Ramirez, A., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts, 13(4), 652. [Link]
-
Amination based on the system of ammonium formate-Pd/C. (2009). ResearchGate. [Link]
- Google Patents. (1974). 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
-
Khan, F. A., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(11), 1269. [Link]
-
Wang, Y., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Catalysts, 14(9), 657. [Link]
-
DSpace. (n.d.). Synthesis of Supported Palladium Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to the synthesis of Pd/C catalysts with controllable activity and selectivity in hydrogenation reactions. Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
Sources
- 1. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Application Notes and Protocols for the Spectroscopic Analysis of 3-Phenoxypropylamine
Abstract: This document provides a comprehensive guide to the characterization of 3-phenoxypropylamine using a multi-spectroscopic approach. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for structural elucidation and purity assessment. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both technical accuracy and practical applicability. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, alongside data interpretation guidelines specific to the target molecule.
Introduction: The Need for a Multi-Spectroscopic Approach
3-Phenoxypropylamine is a valuable building block in medicinal chemistry and materials science. Its structure, comprising a phenoxy group, a propyl chain, and a primary amine, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of downstream applications.
While individual spectroscopic techniques provide specific structural information, no single method can offer a complete picture. A synergistic, multi-spectroscopic approach is the industry standard for definitive structural elucidation.[1][2]
-
NMR Spectroscopy maps the carbon-hydrogen framework.
-
FTIR Spectroscopy identifies key functional groups.
-
Mass Spectrometry determines the molecular weight and fragmentation patterns.
-
UV-Vis Spectroscopy analyzes the electronic transitions within the aromatic system.
This guide will detail the application of each of these techniques to provide a cohesive and definitive characterization of 3-phenoxypropylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-phenoxypropylamine, both ¹H and ¹³C NMR are essential.
Principle of NMR
NMR operates on the principle that atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic property called spin.[2] When placed in a strong external magnetic field (B₀), these nuclei align either with (low-energy) or against (high-energy) the field. By applying a radiofrequency pulse, the nuclei can be excited ("flipped") from the low-energy to the high-energy state. The frequency required for this transition is measured and is highly sensitive to the local electronic environment of the nucleus. This "chemical shift" (δ), reported in parts per million (ppm), allows us to distinguish between different atoms within the molecule.[3]
Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
3-Phenoxypropylamine sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-phenoxypropylamine in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a single peak for each unique carbon atom.[5]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (1.1%).[5]
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Interpretation for 3-Phenoxypropylamine
The structure of 3-phenoxypropylamine dictates a specific and predictable pattern in its NMR spectra.
Caption: Structural schematic of 3-phenoxypropylamine.
¹H NMR Spectrum:
-
Aromatic Protons (δ ~6.8-7.3 ppm): The protons on the phenyl group will appear in this region. The protons ortho and para to the oxygen (H2', H6', H4') will be shifted upfield compared to the meta protons (H3', H5') due to the electron-donating nature of the ether oxygen. Expect complex multiplets.
-
-O-CH₂- (Cα protons, δ ~4.0 ppm): These protons are adjacent to the electronegative oxygen, causing a significant downfield shift. This signal will appear as a triplet due to coupling with the adjacent Cβ protons.
-
-CH₂- (Cβ protons, δ ~2.0 ppm): This central methylene group is coupled to both the Cα and Cγ protons, resulting in a complex multiplet (e.g., a pentet or quintet).
-
-CH₂-N (Cγ protons, δ ~2.8 ppm): These protons are adjacent to the nitrogen atom and will be shifted downfield. The signal will appear as a triplet due to coupling with the Cβ protons.
-
-NH₂ (δ ~1.5-2.5 ppm, variable): The amine protons often appear as a broad singlet. Their chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. Addition of D₂O will cause this peak to disappear, confirming its identity.[6]
¹³C NMR Spectrum:
-
Aromatic Carbons (δ ~114-159 ppm): Six distinct peaks are expected. The carbon attached to the oxygen (C1') will be the most downfield (~159 ppm). The other carbons will appear in the typical aromatic region.[5][7]
-
-O-CH₂- (Cα, δ ~68 ppm): Shifted downfield due to the attached oxygen.
-
-CH₂- (Cβ, δ ~30 ppm): The most upfield of the aliphatic carbons.
-
-CH₂-N (Cγ, δ ~40 ppm): Shifted downfield relative to a standard alkane due to the nitrogen.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Principle of FTIR
Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures which wavelengths of IR light are absorbed by the sample, and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[8]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for liquid samples like 3-phenoxypropylamine because it requires minimal to no sample preparation.[9][10][11]
Objective: To identify the key functional groups in 3-phenoxypropylamine.
Materials:
-
3-Phenoxypropylamine sample (1-2 drops)
-
ATR-FTIR Spectrometer
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to record the absorbance of the ambient environment (e.g., air, CO₂). This will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a single drop of 3-phenoxypropylamine directly onto the ATR crystal, ensuring it completely covers the crystal surface.[8]
-
Acquisition: Acquire the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[8]
-
Cleaning: After analysis, carefully clean the ATR crystal using a soft, lint-free wipe moistened with a suitable solvent like isopropanol and allow it to dry completely.
Data Interpretation for 3-Phenoxypropylamine
The FTIR spectrum will display characteristic absorption bands for the amine, ether, and aromatic components of the molecule.
Caption: Standard ATR-FTIR experimental workflow.
-
N-H Stretch (3300-3500 cm⁻¹): As a primary amine, 3-phenoxypropylamine will exhibit two distinct, sharp-to-medium bands in this region.[12][13] These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. This two-band pattern is a definitive marker for a primary amine.[12][14]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ arise from the C-H bonds of the propyl chain.
-
N-H Bend (Scissoring) (1580-1650 cm⁻¹): A medium-intensity band in this region is characteristic of the scissoring vibration of the primary amine group.[13]
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several sharp bands of variable intensity in this region confirm the presence of the aromatic ring.
-
C-O-C Stretch (Ether) (~1240 cm⁻¹ and ~1040 cm⁻¹): Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1200-1250 cm⁻¹. A symmetric stretch may also be visible at a lower wavenumber.[14][15]
-
C-N Stretch (Aliphatic) (1020-1250 cm⁻¹): This vibration typically appears as a weak to medium band in the fingerprint region.[6][13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[16]
Principle of MS
In the mass spectrometer, molecules are first converted into gas-phase ions (ionization). These ions are then separated based on their m/z ratio by an analyzer. Finally, a detector counts the number of ions at each m/z value. For 3-phenoxypropylamine, a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion, while a hard technique like Electron Ionization (EI) is useful for studying fragmentation.[17]
Protocol: Direct Infusion ESI-MS
Direct infusion is a simple method for introducing a liquid sample directly into the mass spectrometer without prior chromatographic separation.[18][19]
Objective: To confirm the molecular weight of 3-phenoxypropylamine.
Materials:
-
3-Phenoxypropylamine sample
-
LC/MS-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Syringe pump and syringe
-
ESI-Mass Spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in the LC/MS-grade solvent.[18] Formic acid is added to promote protonation, forming the [M+H]⁺ ion in positive ion mode.
-
Infusion: Load the sample solution into a syringe and place it in a syringe pump. Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[20]
-
Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (for 3-phenoxypropylamine, C₉H₁₃NO, MW = 151.21 g/mol ).
-
Data Analysis: Look for a prominent peak at m/z = 152.2, corresponding to the protonated molecule ([M+H]⁺).
Data Interpretation for 3-Phenoxypropylamine
-
Molecular Ion Peak ([M+H]⁺): The ESI mass spectrum should be dominated by a peak at m/z 152.2 . The molecular formula C₉H₁₃NO contains one nitrogen atom. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (151 Da).[17] The protonated ion in ESI-MS will therefore have an even m/z value.
-
Fragmentation (EI-MS): If analyzed by Electron Ionization (EI), the molecular ion (M⁺˙) will be observed at m/z 151 . EI is a higher-energy technique that causes extensive fragmentation.[21] Key fragmentation pathways for amines and ethers include alpha-cleavage.[12][22]
-
Alpha-cleavage next to Nitrogen: Breakage of the Cβ-Cγ bond is highly favorable, leading to the formation of a resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak (the most intense peak) in the spectrum of primary amines.[23]
-
Cleavage of the Ether Bond: Fragmentation can occur at the Cα-O bond, leading to a phenoxy radical and a charged propyl-amine fragment, or cleavage of the Ar-O bond to give a phenyl cation (m/z 77 ) and a neutral fragment.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in 3-phenoxypropylamine.[24]
Principle of UV-Vis
When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (e.g., a π orbital) to a higher energy anti-bonding orbital (e.g., a π* orbital). The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.[24]
Protocol: UV-Vis Analysis
Objective: To determine the λmax of the phenoxy chromophore.
Materials:
-
3-Phenoxypropylamine sample
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Acquisition: Fill a second cuvette with the sample solution. Place it in the spectrophotometer and scan the spectrum, typically from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation for 3-Phenoxypropylamine
The UV spectrum is dominated by the phenoxy group.
-
λmax: Expect a primary absorption band around 270-275 nm , which is characteristic of the π → π* transitions of the benzene ring substituted with an electron-donating group (-OR). A second, weaker band may be observed around 220 nm.[25] The presence of these absorptions confirms the phenoxy moiety.[26]
Integrated Data Analysis and Summary
The true power of this analytical approach lies in combining the data from all four techniques to build an unassailable structural confirmation.
Caption: Integrated workflow for spectroscopic confirmation.
Summary of Expected Spectroscopic Data:
| Technique | Parameter | Expected Value/Observation for 3-Phenoxypropylamine | Inference |
| ¹H NMR | Chemical Shifts (δ) | ~7.3-6.8 (m, 5H), ~4.0 (t, 2H), ~2.8 (t, 2H), ~2.0 (m, 2H), variable (br s, 2H) | Confirms aromatic, O-CH₂, N-CH₂, alkyl CH₂, and NH₂ protons |
| ¹³C NMR | Chemical Shifts (δ) | ~159, ~129, ~121, ~114 (Aromatic), ~68 (O-CH₂), ~40 (CH₂-N), ~30 (-CH₂-) | Confirms carbon skeleton |
| FTIR | Wavenumbers (cm⁻¹) | ~3450 & ~3350 (N-H), ~3050 (Ar C-H), ~2940 (Aliph. C-H), ~1600 (C=C), ~1240 (C-O) | Confirms -NH₂ (primary), aromatic, and ether groups |
| MS (ESI) | Mass-to-Charge (m/z) | 152.2 | Confirms molecular formula via [M+H]⁺ |
| UV-Vis | λmax | ~272 nm | Confirms presence of phenoxy chromophore |
Conclusion
By systematically applying NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, a complete and confident characterization of 3-phenoxypropylamine can be achieved. Each technique provides a unique and complementary piece of the structural puzzle. Following the detailed protocols and interpretation guides presented in these application notes will enable researchers to verify the identity, structure, and purity of their material with a high degree of certainty, ensuring the quality and reliability of their scientific work.
References
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Engineering and Technology, Lahore. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis [Image]. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpropylamine. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Biotechnology Center. Retrieved from [Link]
-
MDPI. (2021). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Magnetism, 1(2), 84-111. Retrieved from [Link]
-
NMRium. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenylpropylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2024, August 16). UV–vis spectroscopy as a rapid method for evaluation of total phenolic hydroxyl structures in lignin. Retrieved from [Link]
-
Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Natural Volatiles & Essential Oils. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. 11(02), 01-06. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of direct-infusion ESI–MS/MS for toxicological screening. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
National Institutes of Health. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites. Retrieved from [Link]
-
National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Millersville University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Catalysts. Retrieved from [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chem Help ASAP. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-3-phenylpropylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). Infrared spectrum of propylamine. Retrieved from [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 3,3-Diphenylpropylamine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. youtube.com [youtube.com]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 19. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thiele.ruc.dk [thiele.ruc.dk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 25. UV/Vis+ Photochemistry Database [science-softcon.de]
- 26. nveo.org [nveo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (3-Aminopropoxy)benzene Hydrochloride Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3-Aminopropoxy)benzene hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.
Synthetic Overview
The synthesis of this compound is typically achieved via a robust two-step pathway, followed by salt formation. This route leverages the classic Williamson ether synthesis followed by the reduction of a nitro group, which is often more reliable and higher-yielding than direct amination strategies.
Overall Reaction Scheme
-
Step 1: Williamson Ether Synthesis: Phenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile to displace a halide from 1-bromo-3-nitropropane, forming an ether linkage.
-
Step 2: Nitro Group Reduction: The nitro group of 1-nitro-3-phenoxypropane is reduced to a primary amine, yielding (3-Aminopropoxy)benzene.
-
Step 3: Hydrochloride Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt.
Caption: Overall synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Williamson ether synthesis (Step 1)? A1: The most frequent issue is incomplete deprotonation of phenol. Phenol is weakly acidic (pKa ≈ 10), so a sufficiently strong base is required to generate the nucleophilic phenoxide ion. Weak bases or stoichiometric insufficiency will result in unreacted phenol and low conversion. Furthermore, the reaction follows an Sₙ2 mechanism, which is sensitive to solvent and temperature.[1][2]
Q2: My nitro reduction (Step 2) using catalytic hydrogenation is slow or incomplete. What should I check? A2: First, verify the quality and activity of your palladium catalyst. Catalysts can be poisoned by impurities (sulfur, halides) from previous steps or low-quality solvents. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen. Second, check for adequate hydrogen pressure and efficient agitation to ensure proper mixing of the catalyst, substrate, and hydrogen gas. A patent for a similar reduction highlights the importance of catalyst selection and reaction conditions for achieving high yield.[3]
Q3: My final hydrochloride salt is an oil or fails to crystallize. What can I do? A3: This often points to impurities, such as unreacted starting material or residual solvent, which can inhibit crystallization. Ensure the free amine is thoroughly purified before salt formation. The choice of solvent for the salt formation is also critical; a non-polar solvent like diethyl ether or MTBE, in which the hydrochloride salt is insoluble, is typically used. Adding the HCl solution slowly to a stirred solution of the amine can promote the formation of a crystalline solid.
Q4: The final product is off-white or yellow. What causes this discoloration? A4: Discoloration, particularly a pink or yellowish hue, is often a sign of oxidation.[4] Primary aromatic amines can be susceptible to air oxidation, forming colored impurities. It is crucial to handle the purified free amine ((3-Aminopropoxy)benzene) quickly and consider blanketing it with an inert gas like nitrogen or argon, especially during concentration and before salt formation. Storing the final hydrochloride salt in a dark, sealed container is also recommended.
In-Depth Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
The Williamson ether synthesis is a cornerstone of organic chemistry, but its success hinges on balancing several factors to favor the desired Sₙ2 pathway.[5][6]
Potential Cause 1.1: Inadequate Phenol Deprotonation
Explanation: The reaction proceeds via the phenoxide ion, which is a much stronger nucleophile than neutral phenol.[2] If deprotonation is incomplete, the reaction rate will be slow, and the yield will be poor.
Solutions:
-
Choice of Base: Use a base strong enough to deprotonate phenol quantitatively. While NaOH is sufficient, anhydrous potassium carbonate (K₂CO₃) is often preferred in polar aprotic solvents as it is non-hygroscopic and easy to handle.
-
Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure full deprotonation.
| Base | Solvent | Temperature (°C) | Comments |
| K₂CO₃ | DMF, Acetone | 80 - 120 | Excellent choice. Easy to handle, high yield.[7] |
| NaH | THF, DMF | 0 - 25 | Very effective but requires anhydrous conditions and careful handling due to flammability. |
| NaOH / KOH | Ethanol, Water | Reflux | Can be effective, but protic solvents can slow down Sₙ2 reactions. Phase-transfer catalysts may be needed. |
Potential Cause 1.2: Competition from Elimination (E2) Reactions
Explanation: Alkyl halides can undergo elimination reactions in the presence of a base. Although primary halides like 1-bromo-3-nitropropane are much more likely to undergo substitution, using a sterically hindered base or excessively high temperatures can increase the amount of elimination byproduct.[1][5]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Bis(3-aminophenoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of Phenoxypropylamine
Introduction
Welcome to the Technical Support Center for Phenoxypropylamine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of phenoxypropylamine and its derivatives. As a key intermediate in the synthesis of various pharmaceuticals, including agents like roxatidine, achieving high purity and yield is paramount.[1] This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you identify, minimize, and eliminate common byproducts.
Our approach is rooted in explaining the chemical causality behind byproduct formation, offering not just solutions but a deeper understanding of the reaction mechanisms at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 3-phenoxypropylamine?
There are two predominant synthetic strategies for preparing 3-phenoxypropylamine:
-
Reductive Amination of 3-Phenoxypropanal or Phenoxyacetone: This is a widely used C-N bond-forming reaction.[2] It involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or an amine to form an imine, which is then reduced in situ to the desired amine.[3][4]
-
Cyanoethylation of Phenol followed by Catalytic Hydrogenation: This two-step process begins with the Michael addition of phenol to acrylonitrile to form 3-phenoxypropionitrile.[5] The nitrile group is subsequently reduced to a primary amine via catalytic hydrogenation.[6]
Q2: What are the most common byproducts I should expect to see?
The most common byproducts are secondary and tertiary amines, regardless of the synthetic route. These are formed when the desired primary amine product acts as a nucleophile and reacts with intermediates in the reaction mixture.
-
Bis(3-phenoxypropyl)amine (Secondary Amine): The most prevalent impurity, formed when 3-phenoxypropylamine reacts with a second molecule of the reactive intermediate (e.g., the imine in reductive amination).[3]
-
Tris(3-phenoxypropyl)amine (Tertiary Amine): Formed via a subsequent reaction of the secondary amine byproduct.
-
Unreacted Intermediates: Depending on the route, this could be 3-phenoxypropionitrile (from incomplete hydrogenation) or the imine intermediate.[7]
-
3-Phenoxypropanol: A potential byproduct in the reductive amination route if the carbonyl group of the starting material is reduced before amination occurs.
The formation of these byproducts is highly dependent on reaction conditions.
Q3: How does reaction stoichiometry influence byproduct formation?
Stoichiometry is a critical control parameter. In reductive amination, using a significant excess of the ammonia source is crucial.[3]
-
Excess Ammonia: A higher concentration of ammonia favors the reaction of the carbonyl intermediate with ammonia over a reaction with the already-formed primary amine product. This competitively inhibits the formation of the secondary amine byproduct. A molar ratio of at least 5:1 (ammonia to ketone/aldehyde) is recommended.[3]
-
Insufficient Ammonia: If the concentration of ammonia is too low, the newly formed, nucleophilic 3-phenoxypropylamine will more effectively compete for the imine intermediate, leading to a significant increase in secondary amine formation.
Troubleshooting Guide: Isolating and Mitigating Byproducts
This section addresses specific experimental issues and links them to probable causes and actionable solutions.
Problem 1: Low yield of the desired primary amine and a major peak in GC-MS at approximately double the expected molecular weight.
-
Probable Cause: You are likely observing the formation of the secondary amine, Bis(3-phenoxypropyl)amine . This is the most common yield-reducing byproduct.
-
Mechanism of Formation (Reductive Amination):
-
Phenoxyacetone reacts with ammonia to form a hemiaminal, which dehydrates to an imine.
-
The imine is reduced to the primary amine, 3-phenoxypropylamine.
-
This primary amine, being a potent nucleophile, then attacks another molecule of the imine intermediate.
-
The resulting secondary imine is reduced to form the secondary amine byproduct.
-
-
Visualization of Byproduct Formation:
// Nodes Ketone [label="Phenoxyacetone"]; Ammonia [label="NH3"]; Imine [label="Imine Intermediate"]; Product [label="Phenoxypropylamine\n(Primary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Bis(3-phenoxypropyl)amine\n(Secondary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ketone -> Imine [label="+ NH3\n- H2O"]; Imine -> Product [label="Reduction (H2)"]; Product -> Byproduct [label="+ Imine Intermediate", color="#EA4335"]; Imine -> Byproduct [label="+ Primary Amine\n- NH3", color="#EA4335", dir=back]; }
Caption: Formation pathway of the secondary amine byproduct. -
Troubleshooting & Optimization Protocol:
Objective: To suppress the formation of Bis(3-phenoxypropyl)amine during reductive amination.
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure reactor, add phenoxyacetone (1 equivalent) and a Raney Nickel catalyst (5-10% w/w).
-
Solvent & Ammonia: Use methanol saturated with ammonia or an excess of ethanolic ammonia (at least 5-10 equivalents of NH3 relative to the ketone).[3] The high concentration of ammonia is the key parameter.
-
Pressurization: Seal the reactor and purge with nitrogen, then pressurize with hydrogen to 500-1200 psi.
-
Temperature Control: Maintain the reaction temperature between 60-90°C. Lower temperatures can slow the reaction, but excessively high temperatures may promote side reactions.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS to check for the disappearance of the starting material and the ratio of primary to secondary amine.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The product can then be isolated by distillation or crystallization after solvent removal.
-
Problem 2: My final product is contaminated with a substance containing a nitrile group (C≡N stretch in IR, ~2250 cm⁻¹).
-
Probable Cause: This issue is specific to the cyanoethylation/hydrogenation route. You are observing unreacted 3-phenoxypropionitrile due to incomplete reduction.
-
Troubleshooting & Optimization Protocol:
Objective: To ensure complete hydrogenation of the nitrile intermediate.
Step-by-Step Methodology:
-
Catalyst Selection & Loading: Ensure the hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) is active. Use a sufficient catalyst loading, typically 5-10% by weight relative to the nitrile.
-
Hydrogen Pressure: Incomplete reduction can be due to insufficient hydrogen pressure. Increase the pressure (e.g., from 500 psi to 1000 psi) to improve the rate and completeness of the reaction.
-
Reaction Time: Extend the reaction time. Monitor the reaction with IR or GC to confirm the disappearance of the nitrile peak.
-
Solvent: Ensure the solvent (e.g., ethanol, methanol) is anhydrous. Water can sometimes interfere with the catalyst's activity.
-
Temperature: A moderate increase in temperature (e.g., from 70°C to 90°C) can increase the reaction rate, but be cautious of promoting side reactions.
-
Problem 3: The reaction is sluggish, and I'm isolating 3-phenoxypropanol instead of the amine.
-
Probable Cause: The reaction conditions are favoring the direct reduction of the ketone over the formation of the imine. This can happen if the rate of hydrogenation is much faster than the rate of imine formation.
-
Troubleshooting Workflow:
// Nodes Start [label="Problem:\n3-Phenoxypropanol\nByproduct Detected", shape=ellipse, fillcolor="#FBBC05"]; Check_Ammonia [label="Is Ammonia Concentration\nSufficiently High?"]; Check_Temp [label="Is Reaction Temperature\nToo High?"]; Check_Water [label="Is Water Present?\n(Hinders Imine Formation)"]; Solution_Ammonia [label="Increase NH3 Equivalents\n(e.g., from 3 to >5 eq.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Temp [label="Lower Temperature\n(e.g., from 100°C to 80°C)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Water [label="Use Anhydrous Solvent\n& Add Dehydrating Agent", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Ammonia; Check_Ammonia -> Solution_Ammonia [label="No"]; Check_Ammonia -> Check_Temp [label="Yes"]; Check_Temp -> Solution_Temp [label="Yes"]; Check_Temp -> Check_Water [label="No"]; Check_Water -> Solution_Water [label="Yes"]; }
Caption: Troubleshooting workflow for alcohol byproduct formation. -
Corrective Actions:
-
Increase Ammonia Concentration: This shifts the equilibrium towards imine formation.
-
Remove Water: The formation of the imine from the hemiaminal is a dehydration step. Removing water (e.g., using a Dean-Stark trap or molecular sieves) can drive the reaction forward.[7]
-
Two-Stage Approach: Consider forming the imine first at a moderate temperature, removing the water, and then introducing the hydrogen and catalyst for the reduction step. This decouples the two processes and prevents premature reduction of the ketone.
-
Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Synthesis Route | Probable Cause | Mitigation Strategy |
| Bis(3-phenoxypropyl)amine | Both | Reaction of product with intermediate | Increase ammonia concentration; lower reaction temperature; control addition rate of reducing agent. |
| 3-Phenoxypropionitrile | Cyanoethylation | Incomplete hydrogenation of nitrile | Increase H₂ pressure; increase catalyst loading or use fresh catalyst; extend reaction time. |
| 3-Phenoxypropanol | Reductive Amination | Premature reduction of carbonyl | Increase ammonia concentration; remove water; utilize a two-stage (imine formation then reduction) process. |
| Polymerization Products | Cyanoethylation | Self-reaction of acrylonitrile | Use a mild base catalyst; maintain low temperatures during the Michael addition step. |
References
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation. National Center for Biotechnology Information (NCBI).[Link]
-
Reductive Amination Review. Erowid.[Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.[Link]
- A kind of preparation method of 3- phenylpropylamine.
-
Addition of amines and phenols to acrylonitrile derivatives catalyzed by the POCOP-type pincer complex. ResearchGate.[Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.[Link]
- Process for synthesizing dipropylamine by hydrogenation of acrylonitrile.
- Asymmetric synthesis of phenylisopropylamines.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]
Sources
- 1. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination Review [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
Technical Support Center: Purification of (3-Aminopropoxy)benzene Hydrochloride
An in-depth guide to navigating the complexities of purifying (3-Aminopropoxy)benzene hydrochloride, tailored for research and development professionals.
As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the advanced troubleshooting techniques required for the successful purification of this compound. The methodologies and insights provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS No: 83708-39-8) is the hydrochloride salt of (3-Aminopropoxy)benzene.[1] It is an amine salt, typically supplied as a solid with a molecular weight of 187.67 g/mol and a chemical formula of C₉H₁₄ClNO.[1] Being a salt, it generally exhibits higher stability and better handling properties compared to its free amine form. It is typically stored at room temperature.[1]
Q2: What are the likely impurities in a crude sample of this compound?
Impurities largely depend on the synthetic route. A common synthesis involves the reaction of 3-phenoxypropylamine with hydrochloric acid. Potential impurities could include:
-
Unreacted Starting Materials: Residual 3-phenoxypropylamine.
-
Byproducts from Synthesis: If synthesized via a route like Williamson ether synthesis, impurities could include unreacted phenol or 3-chloropropan-1-amine.[2]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
-
Degradation Products: Amines, particularly aryl ethers, can be susceptible to oxidation, leading to colored impurities.[3]
Q3: Why is it important to purify the hydrochloride salt instead of the free amine?
Purifying the hydrochloride salt offers several advantages:
-
Enhanced Crystallinity: Amine hydrochloride salts are often highly crystalline solids, making them ideal candidates for purification by recrystallization, a technique that is often more effective than column chromatography for achieving high purity.
-
Improved Stability: The protonated amine is less susceptible to aerial oxidation compared to the free amine.
-
Modified Solubility: The salt form has drastically different solubility profiles from the free base, which can be exploited for purification. For instance, it is soluble in alcohols but often insoluble in nonpolar organic solvents like ether or hexanes, allowing for precipitation or washing to remove nonpolar impurities.[4]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can identify and quantify impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[5]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Excess Solvent: The solution is not sufficiently saturated for crystallization to occur.[6] 2. Rapid Cooling: Cooling too quickly can lead to a supersaturated solution without nucleation.[7] | 1. Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again.[6][7] 2. Induce Nucleation: a) Seed Crystals: Add a tiny, pure crystal of the product to the solution.[5] b) Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus to create nucleation sites.[8] c) Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to an oil.[6] 2. Inappropriate Solvent Choice: This often occurs when the compound's melting point is lower than the boiling point of the solvent.[7] 3. Solubility Mismatch: The difference in solubility between the hot and cold solvent is too drastic. | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and attempt to cool again, but much more slowly.[6][7] 2. Change Solvent System: Switch to a different solvent or a mixed-solvent system. For amine hydrochlorides, 2-propanol is often a good choice.[4] Alternatively, dissolve the compound in a good solvent (like methanol) and slowly add a poor solvent (like diethyl ether) at room temperature until turbidity persists, then warm slightly to clarify and cool slowly. |
| Final Product is Colored (e.g., Yellow or Brown) | 1. Oxidized Impurities: Trace impurities may have oxidized during the synthesis or workup. 2. Thermal Degradation: The compound may have partially decomposed if excessive heat was used. | 1. Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Use sparingly, as it can also adsorb the desired product.[4] 2. Filter Hot: Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[9] |
| Persistent Impurities Detected by NMR/HPLC | 1. Co-crystallization: The impurity has a similar structure and solubility profile to the product and crystallizes with it. 2. Ineffective Solvent: The chosen recrystallization solvent does not effectively leave the impurity in the mother liquor. | 1. Solvent Wash: If the impurity is soluble in a solvent in which your product is not (e.g., ethyl acetate or hexane for non-polar impurities), you can wash the solid crystals with that cold solvent.[4] 2. Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary. 3. Acid/Base Extraction: Convert the salt back to the free amine with a base, extract into an organic solvent, wash away water-soluble impurities, then re-form the salt with HCl and recrystallize. This is a powerful method for removing polar, non-basic impurities.[10][11] |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: Troubleshooting logic for recrystallization of this compound.
Detailed Protocol: Recrystallization from an Isopropanol/Diethyl Ether System
This protocol is a robust method for purifying amine hydrochloride salts. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent (isopropanol) and then induce crystallization by cooling and, if necessary, adding a "poor" solvent (diethyl ether) in which the compound is insoluble.
Materials:
-
Crude this compound
-
2-Propanol (Isopropanol), reagent grade
-
Diethyl ether, anhydrous
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 2-propanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue adding 2-propanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this is the most common reason for poor recovery.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a second flask and a glass funnel. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Precipitation (if necessary): If few or no crystals have formed after cooling, you can induce precipitation by slowly adding diethyl ether to the cold isopropanol solution with swirling until the solution becomes persistently cloudy. Then, allow it to stand in the ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any soluble impurities clinging to the crystal surfaces.[9]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow for Recrystallization Protocol
Caption: Step-by-step workflow for the purification of this compound.
References
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Refining Online. Amine Best Practices Guidelines. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Reddit r/Chempros. Amine workup. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
PMC. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
World Journal of Pharmaceutical Research. A comprehensive review on impurity profiling of pharmaceutical drugs. [Link]
-
ChemCD. This compound. [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Workup [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: O-Alkylation of Phenols with Aminopropyl Halides
Welcome to the technical support center for the O-alkylation of phenols with aminopropyl halides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The inherent challenge of this reaction lies in controlling the chemoselectivity between the desired O-alkylation and competing N-alkylation, along with other potential side reactions. As your Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the O-alkylation of phenols with aminopropyl halides in a direct question-and-answer format.
Q1: Why is my reaction yield extremely low or nonexistent? I'm only recovering my starting materials.
Answer: A failure to form the product, with recovery of starting materials, almost always points to insufficient generation of the phenoxide nucleophile. The Williamson ether synthesis, the classic method for this transformation, proceeds via an SN2 mechanism where a phenoxide ion attacks the alkyl halide.[1][2] If the phenol is not adequately deprotonated, the reaction cannot initiate.
Root Causes & Solutions:
-
Inadequate Base Strength: The pKa of most phenols is around 10. The base you choose must be strong enough to deprotonate it effectively. A base with a conjugate acid pKa significantly higher than that of the phenol is required.
-
Solution: Switch to a stronger base. If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely insufficient. Potassium carbonate (K₂CO₃) is a common and effective choice for many phenols. For less acidic or sterically hindered phenols, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary.[3][4]
-
-
Presence of Moisture: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in your solvent or on your glassware will quench the base, rendering it ineffective.[3]
-
Solution: Ensure your solvent is anhydrous and your glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use.
-
-
Reaction Conditions: The reaction may simply be too slow under your current conditions.
-
Solution: Increase the reaction temperature (typically 50-100 °C) or extend the reaction time.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time.
-
Table 1: Common Bases for Phenol Deprotonation
| Base | Formula | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Acetonitrile, DMF | Good starting point. Mild, effective for many phenols, but may not achieve full deprotonation for less acidic ones. |
| Sodium Hydroxide | NaOH | DMF, DMSO | Stronger than K₂CO₃. Can be used as pellets or a concentrated aqueous solution under phase-transfer conditions.[5] |
| Sodium Hydride | NaH (60% disp. in oil) | THF, DMF | Very strong base, ensures complete deprotonation.[2] Requires strictly anhydrous conditions and careful handling. |
| Potassium tert-Butoxide | KtBuO | THF, Dioxane | A strong, sterically hindered base. Useful but can promote elimination side reactions with secondary halides. |
Q2: My main issue is the formation of N-alkylated byproducts. How can I improve O-alkylation selectivity?
Answer: This is the central challenge of this reaction. The aminopropyl halide contains a nucleophilic primary amine, which can compete with the phenoxide for the alkyl halide. Furthermore, the desired O-alkylated product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation.
The key is to manipulate reaction conditions to favor the reactivity of the phenoxide over the amine.
Key Factors Influencing O- vs. N-Alkylation:
-
Solvent Choice: The solvent has a profound impact on the nucleophilicity of the phenoxide.[6]
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are ideal.[1][4] They solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, promoting O-alkylation.
-
Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the oxygen of the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and favors C-alkylation or leaves the amine as the more competitive nucleophile.[4][6]
-
-
Temperature: O-alkylation is often the kinetically favored product. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature and gently heat if necessary) can sometimes improve selectivity.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with an inorganic base (e.g., NaOH, K₂CO₃) in a biphasic or solid-liquid system can be highly effective. The PTC transports the phenoxide anion into the organic phase, where it is highly reactive and less solvated, thereby enhancing O-alkylation rates.[5][7][8]
Q3: I'm observing a significant amount of a dialkylated product. How can I stop this?
Answer: The formation of a dialkylated product occurs when the secondary amine of your desired O-alkylated product attacks another molecule of the aminopropyl halide. This is a common issue because secondary amines are often more nucleophilic than the primary amine starting material.
Solutions:
-
Control Stoichiometry: Use a slight excess of the phenol (e.g., 1.2 to 1.5 equivalents) relative to the aminopropyl halide. This ensures the halide is consumed before it has a significant chance to react with the product.
-
Slow Addition: Add the aminopropyl halide slowly to the reaction mixture containing the phenol and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant phenoxide.
-
Use a Protecting Group (The Definitive Solution): The most robust and reliable method to prevent N-alkylation and dialkylation is to temporarily protect the amine functional group.[9] A protecting group renders the amine non-nucleophilic, ensuring that alkylation can only occur at the desired oxygen position. After the reaction, the protecting group is removed. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose.[10]
Q4: The purification of my final product is a nightmare.
Answer: The product, a phenoxypropylamine, is basic, which can complicate standard chromatographic purification. Byproducts can include unreacted phenol (acidic), N-alkylated isomers (basic), and dialkylated products (basic).
Purification Strategy:
-
Acid-Base Workup: This is a powerful technique to separate your basic product from acidic or neutral impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product and byproducts will move into the aqueous layer as their hydrochloride salts. The acidic phenol starting material will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract your free-based product back into an organic solvent.
-
Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
-
Column Chromatography: If isomers still persist, column chromatography is necessary.
-
Challenge: Basic amines can streak on silica gel.
-
Solution: Add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to your mobile phase (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I absolutely use a protecting group for the amine?
You should always consider using a protecting group when:
-
High Purity is Essential: For pharmaceutical applications, where impurity profiles are strictly controlled.
-
Selectivity is Poor: When optimizing solvent, base, and temperature fails to provide an acceptable ratio of O- to N-alkylation.
-
Scaling Up: On a larger scale, the cost and effort of protection/deprotection are often outweighed by simplified purification and improved overall yield.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM, or HCl in Dioxane) | Adv: Very stable to bases and nucleophiles; easy to install. Disadv: Requires strong acid for removal.[10] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Adv: Stable to acid and base. Removal conditions are very mild. Disadv: Not suitable if molecule has other reducible groups (alkenes, alkynes, etc.).[10] |
Q2: Are there alternatives to the Williamson ether synthesis for this transformation?
Yes. The Mitsunobu reaction is a powerful alternative, particularly when the standard Williamson synthesis fails or when you need to invert the stereochemistry of a chiral alcohol.[11][12]
Instead of an aminopropyl halide, this reaction uses an aminopropyl alcohol . The reaction couples the phenol with the alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][13]
Advantages:
-
Extremely mild conditions (often 0 °C to room temperature).
-
Proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[11]
Disadvantages:
-
Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be difficult to remove.[12]
-
The nucleophile (in this case, the phenol) should ideally have a pKa < 15.[11]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using K₂CO₃
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile or DMF (to make a ~0.5 M solution).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the aminopropyl halide (1.1 equiv.).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 4-12 hours.
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with an acid-base workup and/or chromatography as described in Q4.
Protocol 2: Boc-Protection of 3-Bromopropylamine
(Note: This protocol assumes starting with the HBr salt, which is common)
-
Suspend 3-bromopropylamine hydrobromide (1.0 equiv.) in dichloromethane (DCM, ~0.5 M).
-
Add triethylamine (2.2 equiv.) and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) dissolved in a small amount of DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected aminopropyl bromide, which can often be used without further purification.
Section 4: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues with your reaction.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
-
Wikipedia contributors. (2024, November 26). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Sasson, Y., & Bilman, N. (1985). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 107(24), 6864–6868. [Link]
-
Alemán, C. V., et al. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Catalysis, 365, 10-20. [Link]
-
Halpern, M. (n.d.). “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Lu, P. M., & Nguyen, M. T. (2014). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 118(46), 10977–10989. [Link]
-
Wikipedia contributors. (2024, October 29). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Ismael, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 634-644. [Link]
-
Organic Reaction Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
Lu, P. M., & Nguyen, M. T. (2014). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 118(46), 10977-10989. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia contributors. (2024, November 11). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Kianmehr, E., & Faghih, N. (2020). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Current Organic Synthesis, 17(1), 2-25. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Synthesis of Phenoxypropylamine Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of phenoxypropylamine derivatives. This class of compounds forms the backbone of numerous important pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) like Fluoxetine, Atomoxetine, and Reboxetine.[1][2][3] The synthetic routes to these molecules, while well-established, are often plagued by competing side reactions that can significantly impact yield, purity, and scalability.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explore the mechanistic origins of common side reactions and offer robust, validated protocols to mitigate them.
Section 1: The Challenge of Regioselectivity: N-Alkylation vs. O-Alkylation
The most frequent and challenging issue in the synthesis of many phenoxypropylamine derivatives is controlling the site of alkylation. The starting materials often contain at least two nucleophilic centers: the amine nitrogen (N) and the phenolic oxygen (O). Their similar nucleophilicity creates a competitive environment where the desired N-alkylation is often accompanied by undesired O-alkylation, leading to difficult-to-separate impurities.[4][5]
Q1: My reaction is producing a significant amount of an O-alkylated byproduct alongside my desired N-alkylated phenoxypropylamine. What factors control this selectivity, and how can I favor N-alkylation?
Answer: This is a classic problem of competing nucleophiles. The outcome of the reaction is a delicate balance of several factors, including the relative nucleophilicity of the nitrogen and oxygen atoms, the nature of the alkylating agent, the choice of solvent, and the base used.
Mechanistic Insight: Nitrogen is generally less electronegative and more nucleophilic than oxygen.[6][7] However, deprotonation of the phenolic hydroxyl group creates a highly nucleophilic phenoxide anion. The selectivity often hinges on the principles of Hard and Soft Acid-Base (HSAB) theory. The amine nitrogen is a "softer" nucleophile, while the phenoxide oxygen is a "harder" nucleophile.
-
Hard alkylating agents (e.g., those with "hard" leaving groups like tosylates, or reagents like dimethyl sulfate) will preferentially react with the hard oxygen nucleophile (O-alkylation).[6]
-
Soft alkylating agents (e.g., alkyl iodides or bromides, which have "soft" leaving groups) will favor reaction with the soft nitrogen nucleophile (N-alkylation).[6]
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation to Favor N-Alkylation | Rationale |
| Alkylating Agent | Switch from alkyl tosylates or sulfates to alkyl bromides or iodides . | Softer alkylating agents preferentially react with the softer nitrogen nucleophile.[6] |
| Solvent | Change from aprotic polar solvents (like DMF or DMSO) to protic solvents (like isopropanol or ethanol). | Protic solvents can form hydrogen bonds with the phenoxide oxygen, solvating it and reducing its nucleophilicity more than the amine nitrogen. |
| Base | Use a weaker, non-nucleophilic base (e.g., a hindered amine like DIPEA) or carefully control stoichiometry of stronger bases. Avoid strong bases like NaH or K₂CO₃ which fully deprotonate the phenol. | Strong bases generate a high concentration of the highly reactive phenoxide anion, promoting O-alkylation. Using just enough base to facilitate the N-alkylation without fully deprotonating the phenol is key.[8] |
| Temperature | Run the reaction at the lowest feasible temperature . | N-alkylation often has a lower activation energy than O-alkylation. Lowering the temperature can enhance selectivity for the kinetically favored product. |
Section 2: Byproduct Formation: Over-Alkylation and Dimerization
Even when regioselectivity is controlled, other side reactions can diminish yield and complicate purification. The most common of these are over-alkylation, where the desired secondary or tertiary amine reacts further, and the formation of dimers or oligomers.
Q2: My reaction is clean in terms of O-alkylation, but I'm seeing significant amounts of a higher molecular weight species, likely a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: Over-alkylation is a common issue when synthesizing secondary or tertiary amines via direct alkylation with alkyl halides.[9][10] The newly formed product is itself a nucleophile and can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt.
Mechanistic Insight: The reaction cascade proceeds from primary amine to secondary amine, then to a tertiary amine, and finally to a quaternary ammonium salt. Since the alkylated amine products are often more nucleophilic than the starting amine, the rate of the second (and subsequent) alkylation can be faster than the first, making it difficult to stop the reaction at the desired stage.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry:
-
Step 1: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.
-
Step 2: Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, further disfavoring the second alkylation.[9]
-
-
Switch Synthetic Strategy - Reductive Amination: For synthesizing secondary or tertiary amines, reductive amination is a superior alternative that inherently avoids over-alkylation.[11]
-
Step 1 (Iminium Formation): React the starting amine (1.0 equiv) with an appropriate aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Step 2 (Reduction): Add a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. This reagent selectively reduces the iminium ion intermediate as it forms, preventing the amine product from reacting further.[11]
-
Step 3 (Workup): Monitor by TLC/LC-MS. Upon completion, quench with aqueous sodium bicarbonate, separate the organic layer, dry, and concentrate to yield a much cleaner crude product.
-
Q3: I am observing broad peaks in my LC-MS and NMR, suggesting the formation of dimers or oligomers. What causes this and how can it be addressed?
Answer: Dimer or oligomer formation typically arises when using difunctional reagents or when the starting material itself can react at two different sites, leading to polymerization.[12][13] For example, if your phenoxypropylamine precursor has a reactive group on the phenyl ring, it could potentially react with another molecule.
Troubleshooting & Optimization Protocol:
| Strategy | Action | Rationale |
| High Dilution | Run the reaction at a much lower concentration (e.g., <0.05 M). | High dilution favors intramolecular reactions over intermolecular reactions (dimerization/oligomerization) by reducing the probability of two reactant molecules encountering each other. |
| Protecting Groups | If there is a secondary reactive site on your molecule, temporarily protect it before performing the main reaction. | This ensures only the desired functional group is available for reaction. For example, protecting a second amine or hydroxyl group elsewhere in the molecule. |
| Purification | If low levels of oligomers are unavoidable, purification by column chromatography or preparative HPLC is often necessary. | Oligomers often have significantly different polarity and size from the desired monomeric product, allowing for effective separation.[14] |
Section 3: General Troubleshooting Workflow
When encountering an unexpected result, a systematic approach is crucial for efficient problem-solving. Low yields or complex product mixtures are common and can often be traced back to the side reactions discussed above or other issues like reactant purity or reaction conditions.[15][16]
References
- BenchChem. (2025). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. BenchChem Technical Support.
- Li, W., et al. (n.d.).
-
Wikipedia. (2024). Fluoxetine. Wikipedia. [Link]
-
Health Central. (2021). Reboxetine (Edronax): The Most Controversial Antidepressant. Health Central. [Link]
-
Wikipedia. (2024). Atomoxetine. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl). Accessdata.fda.gov. [Link]
- BenchChem. (2025). Technical Support Center: Phenylpropanolamine (PPA) Synthesis. BenchChem.
- Google Patents. (1999).
-
RSC Publishing. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Royal Society of Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
-
Drugs.com. (n.d.). Atomoxetine: Package Insert / Prescribing Information / MOA. [Link]
-
ResearchGate. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]
- Google Patents. (2019).
-
Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). [Link]
-
Semantic Scholar. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]
-
ACS Publications. (2007). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]
-
ResearchGate. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. [Link]
-
ResearchGate. (2018). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. [Link]
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]
- BenchChem. (2025). Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine. BenchChem.
- Google Patents. (1975). DE2500110A1 - 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
-
Chinese Journal of Pharmaceuticals. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
- Google Patents. (2007). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][17]naphthyrin-5(6H)-one. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
In-Tech. (n.d.). SYNTHESIS AND PROPERTIES OF OLIGOMERS WITH HYDROXY END-GROUPS. [Link]
- BenchChem. (2025).
-
NIH. (n.d.). Selective Duplex Formation in Mixed Sequence Libraries of Synthetic Polymers. [Link]
-
ResearchGate. (n.d.). Synthesis of DHN dimers. A) Separation from oligomer mixtures. B) Synthetic route to 2‐2. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of phenylpropiolic acid oligomers. [Link]
-
NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. [Link]
Sources
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 13. Selective Duplex Formation in Mixed Sequence Libraries of Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How To [chem.rochester.edu]
- 17. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of synthesized (3-Aminopropoxy)benzene hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on achieving high purity for synthesized (3-Aminopropoxy)benzene hydrochloride. We will move beyond standard protocols to address the specific challenges encountered with this compound, explaining the causality behind each troubleshooting step to empower you with robust, reproducible purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the typical commercial purity of this compound, and what are the common storage conditions?
Commercial grades of this compound are often available at 97% purity.[1] For general laboratory use, it should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]
Q2: What are the most likely impurities I will encounter after synthesizing this compound?
The impurities largely depend on the synthetic route, which is typically a variation of the Williamson ether synthesis followed by reduction and salt formation. Potential impurities include:
-
Unreacted Starting Materials: Phenol, 1-bromo-3-chloropropane (or similar alkylating agent), and reagents from the amine formation step.
-
Reaction Byproducts: Diphenyl ether or 1,3-diphenoxypropane from multiple substitutions.
-
Intermediates: Incomplete reduction of an azide or nitro precursor to the amine.
-
Degradation Products: Amines can be susceptible to oxidation over time if not handled properly.
Q3: Why is achieving high purity for this specific compound critical for drug development?
In drug development, even small impurities can have significant pharmacological or toxicological effects.[2] Regulatory bodies like the ICH have strict guidelines on impurity profiling.[2] Ensuring high purity is essential for accurate biological screening, reliable structure-activity relationship (SAR) studies, and patient safety in later clinical stages.
Purification Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q4: My final product after synthesis is a brownish, oily substance, not a white solid. What went wrong?
Probable Cause: This indicates the presence of significant impurities, likely unreacted phenol, or colored byproducts from side reactions or degradation. The hydrochloride salt should be a crystalline solid.
Step-by-Step Solution: Acid-Base Extraction Cleanup
This procedure is designed to separate your basic amine product from acidic (phenol) and neutral organic impurities.
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a 1M aqueous solution of hydrochloric acid (HCl). Your desired amine will react to form the hydrochloride salt, which is soluble in the aqueous layer.[3] Most neutral organic impurities will remain in the organic layer.
-
Separation: Carefully separate the two layers. Retain the aqueous layer , as it now contains your protonated product. Discard the organic layer which contains neutral impurities.
-
Phenol Removal: Wash the aqueous layer again with fresh ethyl acetate to remove any remaining acidic impurities like phenol.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This deprotonates the amine hydrochloride, converting it back to the free amine, which will typically precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation. To form the final hydrochloride salt, dissolve the resulting free amine in a minimal amount of a suitable solvent (like isopropanol or diethyl ether) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in ether) until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration and dry thoroughly.
Causality Explained: This classic acid-base extraction leverages the ionizable nature of the amine functional group. By protonating it, we render it water-soluble, allowing for the removal of non-basic organic impurities. Subsequent basification regenerates the water-insoluble free amine for extraction back into an organic solvent.
Q5: I'm trying to purify my compound using a silica gel column, but I'm seeing severe tailing (streaking) and recovering very little product. Why is this happening?
Probable Cause: This is a common and frustrating issue when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[4][5] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column, leading to poor elution, band broadening (tailing), and often irreversible adsorption (low recovery).[4][5]
Solutions & Methodologies:
| Solution Option | Description | Advantages | Disadvantages |
| 1. Mobile Phase Modifier | Add a small amount of a competing base, like 0.5-1% triethylamine (TEA) or ammonia in methanol, to your eluent system (e.g., DCM/Methanol).[3][4] | Simple to implement with standard silica gel. | Can be difficult to remove the modifier from the final product; may alter elution order. |
| 2. Amine-Functionalized Silica | Use a commercially available column packed with amine-functionalized silica (KP-NH).[5] | Excellent for amine purification, eliminates the need for basic additives, often provides different selectivity than standard silica.[5][6] | More expensive than standard silica. |
| 3. Basic Alumina Column | Use basic alumina as the stationary phase instead of silica gel. | Alumina is a basic stationary phase, avoiding the acid-base interaction. | Can have different selectivity and activity, potentially leading to other unforeseen issues. |
Visualizing the Problem: Amine Interaction with Silica
Caption: Strong interaction between basic amine and acidic silanol.
Protocol: Column Chromatography with a Triethylamine Modifier
-
Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane).
-
Pack Column: Pack the column with the slurry using standard techniques.
-
Equilibrate: Equilibrate the packed column by flushing it with at least 5 column volumes of the starting mobile phase containing 1% triethylamine (e.g., 1% TEA in DCM). This "neutralizes" the acidic sites before your compound is loaded.[4]
-
Load Sample: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.
-
Elute: Begin elution with your starting mobile phase (containing 1% TEA). Gradually increase the polarity by slowly increasing the percentage of methanol (which should also be premixed with 1% TEA). For example, start with 100% DCM and gradually move to a 95:5 DCM:Methanol mixture.
-
Collect & Analyze: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum may be required to fully remove the triethylamine.
Q6: I achieved good purity, but my final yield after recrystallization is very low. How can I improve it?
Probable Cause: Low recovery is typically due to using too much solvent for dissolution, causing a significant portion of your product to remain in the mother liquor even after cooling. It can also be caused by cooling the solution too rapidly, which traps impurities and forms small, hard-to-filter crystals.
Step-by-Step Solution: Optimized Recrystallization Protocol
The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Solvent Selection: For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or a mixture such as methanol/ethyl acetate or isopropanol/water are often good starting points.[8][9]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise, with stirring and continued heating, until the solid just dissolves.[7][10] Adding solvent in small portions is critical to avoid oversaturation.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure crystals.[10]
-
Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.[10]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
Caption: A typical workflow from synthesis to final analysis.
Purity Assessment Techniques
Once you have a purified product, you must verify its purity. No single technique is foolproof; a combination is often required for regulatory purposes.
| Analytical Technique | Information Provided | Utility for (3-Aminopropoxy)benzene HCl |
| HPLC (High-Performance Liquid Chromatography) | Quantifies purity by separating the main compound from impurities based on polarity. Provides percentage purity based on peak area.[][12] | Excellent for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with a modifier like formic acid) is a good starting point.[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure of the desired compound. Can identify and sometimes quantify impurities if their structure is known and they have unique signals.[12] | Essential for structural confirmation. Integration of impurity peaks relative to product peaks can give a molar ratio estimate of purity. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds and provides the molecular weight of each component.[] | Useful for identifying volatile impurities like residual solvents (e.g., benzene, which is a Class 1 impurity to be avoided).[13] The hydrochloride salt itself is not volatile and would need to be analyzed as the free base. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass identification of MS.[14] | Confirms the molecular weight of the main peak from HPLC and can help identify the molecular weights of unknown impurity peaks. |
References
- Google Patents. (1967). Process for the purification of amines. US3337630A.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine?. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
- Raju, et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 262-266.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
Singh, et al. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Retrieved from [Link]
- Narayana, M. B. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times, 45(1), 15-20.
-
Emery Pharma. (n.d.). Benzene Impurity Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Elder, D. P., et al. (2010). Genotoxic Impurities: From Structural Alerts to Qualification. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Benzene. Retrieved from [Link]
-
Sastry, T. U., et al. (2016). NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE. ResearchGate. Retrieved from [Link]
-
Khan Academy. (2023, January 16). Multi-step Synthesis of Substituted Benzenes. YouTube. Retrieved from [Link]
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10267-10271.
-
Knowbee Tutoring. (2015, December 28). Benzene Chemistry Synthesis Sample Problems. YouTube. Retrieved from [Link]
- Google Patents. (1952). Purification of benzene hexachloride. US2603664A.
-
Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Retrieved from [Link]
-
Shell. (2021, July 30). Cargo Handling Sheet - Benzene. Retrieved from [Link]
- Zhang, H. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 181-187.
- Google Patents. (1948). Method of purifying benzene. US2438368A.
-
University of Washington, Environmental Health & Safety. (n.d.). Benzene Use SOP. Retrieved from [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Phenoxypropylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst deactivation in phenoxypropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity. Here, we address common challenges through a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to help you optimize your synthesis, maximize catalyst lifetime, and ensure process consistency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the catalysts and deactivation phenomena commonly encountered during the synthesis of phenoxypropylamines and related compounds via reductive amination.
Q1: What are the most common catalysts used for phenoxypropylamine synthesis, and why are they chosen?
Phenoxypropylamine synthesis is typically achieved through reductive amination pathways. The choice of catalyst is critical for achieving high yield and selectivity. The most prevalent catalysts are nickel-based, particularly Raney®-Nickel, due to its high activity and cost-effectiveness.[1][2] Other effective catalysts include those based on precious metals like palladium (Pd) and platinum (Pt), which are often supported on carbon (e.g., Pd/C) and can offer excellent performance, sometimes under milder conditions.[3] Nickel nanoparticles have also been explored as an efficient method for synthesizing secondary amines from aldehydes.[4] The primary function of these catalysts is to facilitate the reduction of an imine intermediate, which is formed from the condensation of a carbonyl compound and an amine.[1][5]
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?
Catalyst deactivation is the gradual loss of activity and/or selectivity over time.[6][7] In the context of phenoxypropylamine synthesis, deactivation is inevitable and typically stems from three main causes: chemical, thermal, and mechanical degradation.[6][8][9]
-
Poisoning: This occurs when impurities in the feedstock or reaction intermediates strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include compounds containing sulfur, phosphorus, or halogens.[10]
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or heavy byproducts onto the catalyst surface and within its pores.[10] This blockage prevents reactants from reaching the active sites.
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger ones.[8][10] This process reduces the active surface area, leading to a significant and often irreversible loss in activity.
-
Leaching: In liquid-phase reactions, the active metal components of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of active sites.[10]
Q3: How can I tell if my catalyst is deactivating? What are the early warning signs?
Early detection is key to mitigating the effects of deactivation. Monitor your reaction for the following indicators:
-
Decreased Reaction Rate: You may need to increase temperature or pressure to maintain the desired conversion rate, a common sign of reduced catalyst activity.
-
Loss of Selectivity: An increase in the formation of unwanted byproducts, such as secondary or tertiary amines from nitrile hydrogenation, can indicate that the catalyst's active sites have been altered.[2]
-
Increased Pressure Drop: In a packed-bed reactor, an increasing pressure differential across the catalyst bed can suggest fouling, coking, or mechanical degradation (crushing) of the catalyst particles.[8][11]
Q4: What is a typical catalyst lifetime, and what factors have the most significant impact?
The lifetime of a catalyst can range from seconds in some processes to several years in others, like ammonia synthesis.[6][9] For phenoxypropylamine synthesis in a well-controlled lab or industrial setting, a robust catalyst might last for numerous cycles or extended periods of continuous operation. The most critical factors influencing its lifespan are:
-
Feedstock Purity: This is arguably the most crucial factor. Trace impurities can act as potent poisons.[10][12]
-
Operating Temperature: Excessively high temperatures accelerate sintering and coke formation.[8][10]
-
Hydrogen Pressure: Maintaining adequate hydrogen pressure is often vital. Low pressure can sometimes lead to the formation of intermediates that polymerize and foul the catalyst surface.[13]
-
Catalyst-to-Reactant Ratio: An appropriate ratio ensures efficient heat and mass transfer, which can prevent localized overheating that leads to sintering.[14]
Section 2: Troubleshooting Guide for Catalyst Deactivation
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst performance during phenoxypropylamine synthesis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common catalyst issues.
Caption: A decision tree for troubleshooting catalyst deactivation.
Problem 1: Gradual or Sudden Loss of Conversion Rate
-
Possible Cause A: Catalyst Poisoning
-
Why it Happens: Poisons chemically bond to the active metal sites (e.g., Ni, Pd), blocking them from participating in the reaction. This is one of the most common and severe forms of deactivation.[10]
-
How to Diagnose: Review the purity of your starting materials (phenoxypropanol, amine source, hydrogen) and solvents. Analyze feedstock for common poisons like sulfur or halogenated compounds. Characterization of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.
-
Solution: Implement a feedstock purification step. For example, use guard beds with appropriate adsorbents upstream of your reactor to capture poisons before they reach the catalyst. If poisoning is confirmed, the catalyst may need to be replaced, as this damage is often irreversible.[10]
-
-
Possible Cause B: Thermal Degradation (Sintering)
-
Why it Happens: The reactor may have "hot spots" where the temperature exceeds the catalyst's thermal stability limit. This is common in highly exothermic reactions like hydrogenation if heat is not dissipated effectively. Sintering is an irreversible process that reduces the active surface area.[8][10]
-
How to Diagnose: Review temperature logs for any excursions above the recommended operating range. Analyze the spent catalyst using Transmission Electron Microscopy (TEM) or chemisorption to measure the metal particle size and active surface area, respectively. A significant increase in particle size compared to the fresh catalyst confirms sintering.
-
Solution: Optimize reactor cooling and ensure uniform flow distribution to prevent hot spots. Consider diluting the catalyst bed with an inert material to improve heat management. Ensure that the chosen catalyst has high thermal stability suitable for your process conditions.[10]
-
Problem 2: Decrease in Selectivity to Phenoxypropylamine
-
Possible Cause: Fouling by Carbon Deposition (Coking)
-
Why it Happens: Side reactions or decomposition of reactants can form heavy, carbon-rich compounds (coke) that deposit on the catalyst.[10] This can block pores, leading to mass transfer limitations, and selectively cover certain active sites, altering the reaction pathway and favoring byproduct formation.
-
How to Diagnose: A visual inspection of the spent catalyst may reveal discoloration (darkening). Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidative atmosphere.
-
Solution: Optimize reaction conditions to minimize coke formation. This may involve adjusting the temperature, hydrogen-to-substrate ratio, or pressure.[10] A fouled catalyst can often be regenerated. See Protocol 2 for a general regeneration procedure.
-
Table 1: Summary of Deactivation Mechanisms and Diagnostics
| Deactivation Mechanism | Common Causes | Observable Signs in Process | Recommended Analytical Technique |
| Poisoning | Feedstock impurities (Sulfur, Halogens, etc.) | Rapid, severe loss of activity; potential selectivity change. | XPS, Elemental Analysis of spent catalyst. |
| Fouling / Coking | Hydrocarbon decomposition, side-product polymerization. | Gradual loss of activity, increased pressure drop, selectivity loss. | TGA, Temperature Programmed Oxidation (TPO). |
| Sintering | High reaction temperatures, thermal spikes. | Slow, irreversible loss of activity. | TEM, XRD, H₂ Chemisorption. |
| Mechanical Attrition | High flow rates, improper reactor loading, bed fluidization. | Increased pressure drop, catalyst fines in product stream. | Particle Size Analysis (PSA) of spent catalyst.[15] |
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for Feedstock Purification
Ensuring the purity of reactants is the most effective strategy to prevent catalyst poisoning.[10]
-
Initial Analysis: Analyze all incoming raw materials (e.g., 3-phenoxy-1-propanol, ammonia/amine source, solvent) for common catalyst poisons. Target sulfur levels below 1 ppm.
-
Liquid Feed Purification: Pass liquid feedstocks through a pre-reactor guard bed containing activated alumina for moisture removal and a specialized adsorbent for sulfur removal (e.g., a nickel-based adsorbent).
-
Gas Feed Purification: Ensure hydrogen and any inert gases are of high purity (e.g., 99.999%). Use deoxo units and molecular sieves to remove trace oxygen and water, respectively.
-
Validation: Periodically sample the feedstock after the purification train but before the main reactor to confirm that poison levels are below the detection limit.
Protocol 2: In-Pot Regeneration of a Nickel-Based Catalyst
This protocol is adapted for catalysts like Raney®-Nickel that have been deactivated by fouling/coking.[2] Safety Precaution: Raney®-Nickel is pyrophoric and must be handled under a liquid (e.g., water, solvent) at all times to prevent contact with air.[2]
-
System Flush: Once the reaction is complete and conversion has dropped, safely stop the reactant feed. Flush the reactor with a solvent (e.g., methanol, isopropanol) at a moderate temperature (e.g., 60-80 °C) to remove residual reactants and loosely bound products.
-
Hydrogen Treatment: Decant the solvent wash and introduce fresh, clean solvent. Pressurize the reactor with hydrogen (e.g., 30 bar) and increase the temperature to a point higher than the reaction temperature but below the sintering limit (e.g., 150 °C).[2]
-
Hold Period: Maintain these conditions with stirring for several hours (e.g., 4-8 hours). This high-pressure hydrogen environment helps to hydrogenate and strip off carbonaceous deposits from the catalyst surface.
-
Cool and Test: Safely cool the reactor, vent the hydrogen, and perform a test reaction under standard conditions to evaluate the recovery of catalytic activity. A successful regeneration should restore most of the initial activity.[2]
Visualizing the Catalyst Life Cycle
Caption: The operational life cycle of a recyclable catalyst.
Protocol 3: Characterization of Spent Catalysts
To truly understand why a catalyst failed, post-reaction analysis is essential.[15]
-
Sample Collection: After the final run, safely unload the catalyst from the reactor, ensuring it remains under an inert atmosphere or solvent if pyrophoric.
-
Thermogravimetric Analysis (TGA):
-
Objective: To quantify the amount of coke/fouling.
-
Procedure: Heat a small sample of the spent catalyst under a flow of air or oxygen. The weight loss observed corresponds to the combustion of deposited organic materials.
-
-
Chemisorption/Physisorption:
-
Objective: To measure active surface area and pore structure changes.
-
Procedure: Use hydrogen chemisorption to determine the number of accessible active metal sites. Use N₂ physisorption (BET analysis) to measure total surface area and pore volume. A decrease in both compared to the fresh catalyst indicates fouling or sintering.
-
-
Microscopy and Spectroscopy (TEM/XPS):
-
Objective: To visualize catalyst morphology and identify surface poisons.
-
Procedure: Use Transmission Electron Microscopy (TEM) to observe metal particle size and distribution. Sintering will be evident as larger, agglomerated particles. Use X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of the catalyst surface and identify specific poisons.
-
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Ciriminna, R., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. Available at: [Link]
-
Wei, P., et al. (2007). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules. Available at: [Link]
-
Wang, D., et al. (2021). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. Available at: [Link]
-
Wang, Z., et al. (2023). Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production from formic acid aque. Chemical Engineering Journal. Available at: [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]
-
An, H., et al. (2022). Effect of hydrogen pressure on ethylene glycol amination over Co−Cu/γ‐Al2O3 catalyst. ResearchGate. Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Hiden Analytical. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Available at: [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]
-
Bartholomew, C. H. (2020). Advances in Catalyst Deactivation and Regeneration. Catalysts. Available at: [Link]
-
General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. (n.d.). ResearchGate. Available at: [Link]
-
Effect of hydrogen pressure on reductive amination of furfural. (n.d.). ResearchGate. Available at: [Link]
-
Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter. Available at: [Link]
-
Predicting catalyst lifetime. (2013). ResearchGate. Available at: [Link]
-
Catalyst Characterization: From Fresh to Spent. (n.d.). SBCat. Available at: [Link]
-
Deshpande, A. (2017). Analyzing Catalyst Deactivation Using a Packed Bed Reactor. The Ohio State University. Available at: [Link]
-
Upson, L., & Sikkar, R. (1982). Effect of feedstock on catalyst performance. OSTI.GOV. Available at: [Link]
-
Mohaddecy, S. R. S., & Sadighi, S. (2013). Predicting catalyst lifetime. ResearchGate. Available at: [Link]
-
Effects of Gasification Temperature and Catalyst Ratio on Hydrogen Production from Catalytic Steam Pyrolysis-Gasification of Polypropylene. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. papers.sim2.be [papers.sim2.be]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of feedstock on catalyst performance (Journal Article) | ETDEWEB [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sbcat.org [sbcat.org]
Technical Support Center: Troubleshooting Solubility Issues in (3-Aminopropoxy)benzene Hydrochloride Workup
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (3-Aminopropoxy)benzene hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, encountered during the workup and purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can confidently navigate your experimental workflow.
Understanding this compound: A Quick Overview
This compound (Kasaysayan: 7617-76-7 for the free base) is a primary amine salt. The hydrochloride form enhances its stability and water solubility, making it easier to handle and formulate compared to its free base form.[1] However, its amphipathic nature—possessing both a polar amine hydrochloride group and a non-polar phenoxypropyl group—can lead to challenging solubility behavior in various solvents, which is often the root of difficulties during post-reaction workup and purification.
Chemical Structure:
Caption: Chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A common and robust method for synthesizing primary amines like 3-phenoxypropan-1-amine is the Gabriel Synthesis .[2][3][4][5] This method avoids the over-alkylation often seen with direct alkylation of ammonia. The general workflow is as follows:
-
N-Alkylation: Potassium phthalimide is reacted with a 3-phenoxypropyl halide (e.g., 1-bromo-3-phenoxypropane) in a polar aprotic solvent like DMF.
-
Hydrolysis: The resulting N-(3-phenoxypropyl)phthalimide is then cleaved, typically using hydrazine hydrate (the Ing-Manske procedure) or strong acid hydrolysis, to release the desired primary amine.[2]
-
Salt Formation: The isolated 3-phenoxypropan-1-amine (free base) is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent.[6]
Potential Impurities to Consider:
-
Unreacted Starting Materials: Potassium phthalimide and 3-phenoxypropyl halide.
-
Hydrolysis Byproducts: Phthalhydrazide (if using hydrazine) or phthalic acid (if using acidic hydrolysis).[2] Phthalhydrazide can be particularly challenging to remove due to its low solubility in many organic solvents.
-
Side-Reaction Products: Minor products from elimination reactions of the alkyl halide.
Caption: Simplified Gabriel synthesis workflow for this compound.
Q2: My this compound is not precipitating from the reaction mixture after adding HCl. What should I do?
This is a common issue and usually points to the product being too soluble in the chosen solvent system. Here's a step-by-step troubleshooting guide:
-
Solvent Choice: Amine hydrochlorides are salts and thus have higher solubility in polar solvents. If you are using a highly polar solvent like ethanol or methanol for the salt formation, the product may remain in solution.
-
Addition of an Anti-Solvent: Gradually add a non-polar "anti-solvent" in which the hydrochloride salt is insoluble. Diethyl ether is a common and effective choice. Add it portion-wise with stirring until you observe turbidity, which indicates the onset of precipitation. Then, add a further amount to ensure complete precipitation.
-
Concentration: If the volume of the solvent is large, you may need to concentrate the solution under reduced pressure to increase the concentration of your product and induce precipitation.
-
Cooling: Cooling the solution in an ice bath can significantly decrease the solubility of the salt and promote crystallization.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed crystal" can initiate crystallization in a supersaturated solution.
Q3: I have the opposite problem: my product precipitates as an oil or a sticky solid, not a crystalline material. How can I fix this?
"Oiling out" is a frequent challenge during the crystallization of amine salts. It occurs when the solute's solubility is so low in the chosen solvent that it separates as a liquid phase rather than forming an ordered crystal lattice. Here’s how to address it:
-
Increase the Solvation Power of Your Solvent System: If you are using a largely non-polar solvent, try adding a more polar co-solvent. For instance, if your product oiled out from a diethyl ether/hexane mixture, try redissolving the oil in a minimal amount of a more polar solvent like isopropanol or acetone at an elevated temperature, and then slowly add the non-polar solvent to induce crystallization upon cooling.
-
Slower Cooling: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.
-
Trituration: If you have an oil, you can try to induce crystallization by "triturating" it. This involves repeatedly adding a small amount of a solvent in which the oil is poorly soluble and scratching the flask with a glass rod at the oil-solvent interface.
-
Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Troubleshooting Guide: Recrystallization and Purification
Recrystallization is the most powerful technique for purifying this compound. The choice of solvent is critical for success.
Solvent Selection for Recrystallization
The ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or keep them soluble at low temperatures.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
| Solvent Class | Suitability for (3-Aminopropoxy)benzene HCl | Rationale & Expert Insights |
| Alcohols (Isopropanol, Ethanol) | Excellent (often the first choice) | Amine hydrochlorides generally have good solubility in hot alcohols and lower solubility upon cooling. Isopropanol is often preferred over ethanol as many hydrochloride salts have a slightly lower solubility in it at room temperature, leading to better recovery. |
| Ketones (Acetone) | Good (especially as a co-solvent) | Acetone can be a good solvent for recrystallization, but the solubility might be high even at room temperature for some amine hydrochlorides. It is often used as a polar component in a mixed solvent system. |
| Ethers (Diethyl Ether, MTBE) | Poor (as a primary solvent); Excellent (as an anti-solvent) | The product is generally insoluble in ethers, making them ideal for precipitating the salt from a more polar solution. |
| Esters (Ethyl Acetate) | Moderate (can be used in mixed systems) | Solubility can be significant. Often used in combination with a less polar solvent like hexanes or a more polar one like an alcohol. A mixture of ethyl acetate and cyclohexane has been successfully used for recrystallizing similar compounds.[7] |
| Chlorinated Solvents (DCM, Chloroform) | Good (for dissolving); Poor (for crystallization) | While the compound may dissolve well in these solvents, inducing crystallization can be difficult due to high solubility. |
| Aromatic Hydrocarbons (Toluene) | Poor (for dissolving the salt) | The hydrochloride salt is generally insoluble in non-polar aromatic solvents. |
| Water | High Solubility | The compound is likely very soluble in water, making it a poor choice for recrystallization unless a suitable anti-solvent is used, which can be challenging. |
Step-by-Step Recrystallization Protocol
This is a general protocol that may require optimization for your specific case.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities (like phthalhydrazide), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: A typical recrystallization workflow for purification.
Troubleshooting Common Workup & Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Add a suitable anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated, and the rate of cooling is too fast.- The chosen solvent has poor solvating power for the crystal lattice. | - Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Consider insulating the flask.- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling.- Try a different recrystallization solvent or a mixed solvent system. |
| Persistent Impurities in the Final Product | - The impurity has similar solubility to the product in the chosen recrystallization solvent.- The impurity was co-precipitated with the product. | - Perform a second recrystallization with a different solvent system.- If the impurity is the free base form of the amine, ensure sufficient HCl was used during salt formation.- For stubborn impurities, column chromatography of the free base followed by conversion to the hydrochloride salt may be necessary. |
| Discolored Product | - Presence of oxidized impurities. | - Treat a solution of the crude product with activated charcoal before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
References
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation. National Institutes of Health. [Link]
- 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
-
Gabriel synthesis. Wikipedia. [Link]
- A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
-
Synthesis of 1-substituted phenoxypropan-2-one. The Royal Society of Chemistry. [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Pharmaffiliates. [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
PPPA (drug). Wikipedia. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]
-
N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride. Tradeindia. [Link]
-
Atomoxetine. Wikipedia. [Link]
- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. DE2500110A1 - 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Linkers in Synthesis: A Comparative Analysis of (3-Aminopropoxy)benzene Hydrochloride
Introduction: The Linker as a Linchpin in Modern Drug Development
In the intricate architecture of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far from a passive spacer. It is a critical determinant of a molecule's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet facilitate efficient release or proper orientation of the active components at the target site.[3][] Amine-terminated linkers are a cornerstone of synthetic strategies, providing a versatile handle for conjugation, most commonly through robust amide bond formation.[5]
This guide provides an in-depth comparison of (3-Aminopropoxy)benzene hydrochloride with other prevalent classes of amine linkers. We will explore how its unique structural features—a terminal primary amine, a flexible propoxy chain, and a semi-rigid phenoxy moiety—translate into distinct performance characteristics compared to purely aliphatic or polyethylene glycol (PEG)-based alternatives. This analysis is designed for researchers, medicinal chemists, and drug development professionals to inform rational linker selection in their synthetic programs.
Spotlight on this compound
(3-Aminopropoxy)benzene, typically supplied as a hydrochloride salt for improved stability and handling[6], presents a hybrid structure.
-
Reactive Handle: A primary amine (presents as an ammonium salt in the hydrochloride form) that is readily available for standard coupling chemistries after neutralization.
-
Spacer Element: A three-carbon propoxy chain that provides rotational flexibility and defined spatial separation between conjugated moieties.
-
Modulating Moiety: A terminal phenyl ether group which introduces a degree of rigidity and hydrophobicity compared to simple alkyl chains. This can be critical for influencing interactions with biological targets or improving cell permeability.[7]
The presence of the benzene ring is a key differentiator. While it increases lipophilicity, it can also engage in favorable pi-stacking interactions and provides a more defined conformational profile than a purely aliphatic linker.[8]
The Amine Linker Landscape: A Comparative Overview
The choice of an amine linker is a strategic decision that profoundly impacts the properties of the final conjugate.[9] We can classify common alternatives to (3-Aminopropoxy)benzene based on their core structure.
-
Simple Aliphatic Linkers: These are straight-chain or branched alkanes with terminal amine groups (e.g., ethylenediamine, 1,3-diaminopropane). They are characterized by high flexibility and hydrophobicity, which increases with chain length.[10]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, these linkers are renowned for their hydrophilicity, biocompatibility, and ability to improve the solubility and pharmacokinetic profile of conjugated molecules.[11][12][13] They can be monodisperse (a specific number of PEG units) or polydisperse.[11]
-
Rigid/Cyclic Linkers: Structures incorporating cyclic elements like piperazine or piperidine offer conformational constraint. This rigidity can be advantageous in applications like PROTACs, where precise orientation of the two binding ligands is essential for forming a stable and productive ternary complex.[][15]
Diagram 1: Classification of Common Amine Linkers
Caption: Major classes of amine linkers used in synthesis.
Head-to-Head Comparison: Physicochemical and Performance Metrics
The optimal linker choice is context-dependent, balancing solubility, stability, and biological activity. The following table summarizes the key differences between (3-Aminopropoxy)benzene and its alternatives.
| Linker Type | Structure | Key Physicochemical Properties | Advantages | Disadvantages | Best Suited For |
| (3-Aminopropoxy)benzene | C₆H₅-O-(CH₂)₃-NH₂ | Semi-rigid, moderately hydrophobic, defined length. | Provides spatial control; may enhance cell permeability and target interactions via the phenyl group. | Lower aqueous solubility compared to PEGs; potential for non-specific hydrophobic interactions. | PROTACs requiring some conformational constraint; scaffolds where moderate lipophilicity is desired. |
| Simple Aliphatic (e.g., 1,4-Diaminobutane) | H₂N-(CH₂)₄-NH₂ | Highly flexible, hydrophobic (increases with length).[10] | Synthetically simple and cost-effective; high degree of conformational freedom. | Can lead to aggregation of hydrophobic payloads; lack of structural definition can be detrimental to activity. | Simple conjugation where linker rigidity and solubility are not primary concerns. |
| PEG Linker (e.g., Amino-PEG₃-Amine) | H₂N-(CH₂CH₂O)₃-NH₂ | Flexible, highly hydrophilic, non-immunogenic.[12][13] | Dramatically improves aqueous solubility; enhances PK profile by reducing clearance.[16] | Can be synthetically more complex; may increase overall molecular weight significantly. | ADCs, bioconjugation, and solubilizing hydrophobic small molecules.[11] |
| Rigid Cyclic (e.g., 4-Aminopiperidine) | C₅H₁₀N-NH₂ | Conformationally restricted, moderately polar. | Pre-organizes attached moieties, reducing the entropic penalty of binding; crucial for optimizing ternary complex formation in PROTACs.[7] | Synthetic installation can be challenging; limited flexibility may prevent optimal target engagement. | Applications requiring precise spatial orientation, particularly in PROTAC design. |
Diagram 2: Impact of Linker Properties on Drug Development Outcomes
Caption: Relationship between linker properties and key development metrics.
Experimental Guide: Amide Coupling Methodologies
The most common application for these linkers is amide bond formation with a carboxylic acid.[5][17] The choice of coupling reagents and conditions is critical for achieving high yield and purity, and can be influenced by the properties of the amine linker itself.
Causality in Reagent Selection:
-
Activating Agent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly convert the carboxylic acid to a less-reactive active ester, minimizing side reactions and racemization, especially in peptide synthesis.[18]
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIEA), is essential. Its role is to deprotonate the amine hydrochloride salt and neutralize the acid formed during the reaction without competing with the primary amine linker as a nucleophile.[19]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve a wide range of organic molecules, including polar starting materials and the polar intermediates of the coupling reaction.[20]
Diagram 3: General Workflow for Amide Coupling
Caption: A generalized workflow for HATU-mediated amide coupling.
Protocol 1: Synthesis of an Amide using (3-Aminopropoxy)benzene
This protocol describes a representative coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid of Interest (1.0 eq)
-
This compound (1.1 eq)[6]
-
HATU (1.2 eq)
-
DIEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.0 eq) and dissolve in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIEA (3.0 eq) dropwise to the stirring solution. The first ~1.1 equivalents neutralize the hydrochloride salt, and the remainder acts as the base for the coupling reaction. Stir for 10 minutes.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Comparative Synthesis using a Hydrophilic PEG Linker
This protocol highlights adjustments for working with a highly polar, water-soluble PEG linker.
Materials:
-
Carboxylic Acid of Interest (1.0 eq)
-
1-Amino-8-amino-3,6-dioxaoctane (Amino-PEG₂-Amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIEA (2.0 eq)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Follow steps 1, 4, and 5 from Protocol 1. Note that the amine is not a hydrochloride salt, so only 2.0 eq of DIEA are needed.
-
Upon completion, the workup must be modified due to the high water solubility of the PEGylated product and excess linker.
-
Concentrate the DMF solution under high vacuum.
-
Redissolve the residue in a minimal amount of Dichloromethane.
-
Wash the DCM layer with water (3x) to remove excess PEG linker and salts. Caution: The product may have some water solubility; check the aqueous layer for product loss.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification is often best achieved via reverse-phase HPLC due to the polar nature of the product, as silica gel chromatography can be challenging.
Conclusion and Strategic Recommendations
The selection of an amine linker is a multi-parameter optimization problem. There is no single "best" linker, only the most appropriate one for a given application.
-
This compound is an excellent choice when a balance of moderate hydrophobicity, defined length, and semi-rigid conformational control is required. It is particularly well-suited for developing small molecule degraders (PROTACs) or other conjugates where cell permeability and specific spatial orientation are paramount.
-
Simple Aliphatic Linkers remain useful for initial proof-of-concept studies or when flexibility and cost are the primary drivers and solubility is not a concern.
-
PEG Linkers are the undisputed choice for improving the aqueous solubility and pharmacokinetic properties of large biomolecules or highly hydrophobic small molecules.[12][16] Their use is a well-established strategy to mitigate aggregation and improve the "drug-like" properties of a conjugate.
Ultimately, the optimal linker is often identified through the synthesis and evaluation of a small library of candidates. By understanding the fundamental physicochemical properties imparted by each linker class—from the hydrophobicity of a phenyl ring to the hydrophilicity of a PEG chain—researchers can make informed, rational decisions to accelerate their discovery and development programs.
References
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Piras, M., & Fais, A. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Tuley, A., & FAST-Future Targeted Healthcare. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]
-
Gabizon, R., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
Liu, C., et al. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. ACS Publications. Retrieved from [Link]
-
Turkson, J., et al. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Carbamates and Amines Linker. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amine-linked Covalent Organic Frameworks as a Powerful Platform for Post-Synthetic Modification: Structure Interconversion and Combined Linkage. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, February 24). Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification. Retrieved from [Link]
-
NIH. (n.d.). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Retrieved from [Link]
-
Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
NIH. (n.d.). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
Sources
- 1. abzena.com [abzena.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 3. veranova.com [veranova.com]
- 5. hepatochem.com [hepatochem.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. drpress.org [drpress.org]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. chempep.com [chempep.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. researchgate.net [researchgate.net]
- 18. growingscience.com [growingscience.com]
- 19. Amide Synthesis [fishersci.fr]
- 20. scribd.com [scribd.com]
A Comparative Efficacy Analysis of Phenoxypropylamine Derivatives as Monoamine Reuptake Inhibitors
Introduction
Phenoxypropylamine derivatives represent a cornerstone in the pharmacological management of various neurological and psychiatric disorders. This class of compounds, characterized by a core phenoxypropylamine scaffold, has yielded several clinically significant drugs that primarily exert their therapeutic effects by modulating monoamine neurotransmitter systems.[1] Their mechanism of action predominantly involves the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by binding to their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2][3] This guide provides a detailed comparative analysis of the efficacy of prominent phenoxypropylamine derivatives, focusing on atomoxetine, fluoxetine, and nisoxetine. We will delve into their structure-activity relationships, compare their performance based on experimental data, and provide standardized protocols for their evaluation.
The therapeutic utility of these compounds is directly linked to their differential affinities for monoamine transporters.[4] By blocking the reuptake of norepinephrine and serotonin from the synaptic cleft, these drugs increase the concentration of these neurotransmitters, thereby enhancing neurotransmission.[5] This modulation of serotonergic and noradrenergic pathways is central to their efficacy in treating conditions such as depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[2][6]
Comparative Analysis of Key Phenoxypropylamine Derivatives
The efficacy and clinical application of phenoxypropylamine derivatives are largely dictated by their selectivity and potency at the norepinephrine and serotonin transporters.
Atomoxetine
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of ADHD.[6] Its chemical structure, (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, confers high affinity and selectivity for NET.
Fluoxetine
Fluoxetine, widely known by its trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI).[7] Its structure, (±)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine, is responsible for its high affinity for SERT, with significantly lower affinity for NET and the dopamine transporter (DAT).[8]
Nisoxetine
Nisoxetine is a potent and highly selective norepinephrine reuptake inhibitor.[9][10] While structurally similar to fluoxetine, subtle modifications result in a profound shift in its pharmacological profile towards NET inhibition.[11] Although it was initially investigated as an antidepressant, it is now primarily used as a research tool to study the role of NET.[9][12]
Structure-Activity Relationships (SAR)
The biological activity of phenoxypropylamine derivatives is intricately linked to their chemical structure. Key modifications on the phenyl ring, the propyl chain, and the amino group can dramatically alter their potency and selectivity for monoamine transporters.[1][4] For instance, the nature and position of substituents on the phenoxy ring are critical determinants of transporter affinity and selectivity. The trifluoromethyl group in fluoxetine is a key contributor to its SERT selectivity, while the ortho-methyl group in atomoxetine favors NET inhibition.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of atomoxetine, fluoxetine, and nisoxetine at human monoamine transporters. It is important to exercise caution when directly comparing values from different studies due to potential variations in experimental conditions.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Primary Target |
| Atomoxetine | 5 | 77 | 1451 | NET |
| Fluoxetine | 383 | 1.1 | 2000 | SERT |
| Nisoxetine | 0.76 - 1.4 | >1000 | >1000 | NET |
Data compiled from multiple sources.[13][14]
Experimental Protocols
Monoamine Transporter Uptake Assay
This assay is fundamental for determining the potency and selectivity of compounds that inhibit neurotransmitter reuptake.
Objective: To measure the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the specific human monoamine transporter (NET, SERT, or DAT).[14][15][16]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in appropriate media.
-
Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere.[14]
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Pre-incubation: Cells are washed and pre-incubated with the test compound or vehicle control for a specified time.
-
Substrate Addition: A radiolabeled (e.g., [3H]norepinephrine, [3H]serotonin) or fluorescent substrate is added to initiate the uptake reaction.[14][16]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Detection: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: Workflow for the Monoamine Transporter Uptake Assay.
Comparative Clinical Efficacy
Depression and Anxiety Disorders
Fluoxetine, as an SSRI, is a first-line treatment for major depressive disorder and various anxiety disorders.[7][8] The efficacy of SNRIs (serotonin-norepinephrine reuptake inhibitors), a class that some phenoxypropylamine derivatives belong to, can offer advantages over SSRIs by treating a wider range of symptoms, including concomitant chronic pain.[2][17] While atomoxetine and nisoxetine are potent NET inhibitors, their efficacy in treating depression is not as well-established as that of SSRIs or SNRIs.[12] A meta-analysis of 21 antidepressants found that while all were more effective than placebo, there were differences in efficacy and acceptability among them.[8][18]
Attention-Deficit/Hyperactivity Disorder (ADHD)
Atomoxetine is specifically approved for the treatment of ADHD in both children and adults.[6][19] Its efficacy is attributed to the selective enhancement of norepinephrine levels in the prefrontal cortex. Clinical trials have demonstrated that atomoxetine monotherapy is effective in reducing ADHD symptoms.[6][20] In cases of ADHD with comorbid depression or anxiety, combination therapy with an SSRI like fluoxetine has been explored and found to be generally well-tolerated, with reductions in symptoms of all three conditions.[6][21][22]
Signaling Pathway
The therapeutic effects of phenoxypropylamine derivatives stem from their ability to modulate synaptic concentrations of norepinephrine and serotonin. This, in turn, influences downstream signaling cascades that are believed to be involved in the pathophysiology of mood and attention disorders.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomoxetine alone or combined with fluoxetine for treating ADHD with comorbid depressive or anxiety symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative efficacy and acceptability of new-generation antidepressants. Synthesis meta-analysis Cipriani] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisoxetine - Wikipedia [en.wikipedia.org]
- 10. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 15. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 18. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 20. Atomoxetine alone or combined with fluoxetine for treating ADHD with comorbid depressive or anxiety symptoms. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
A Comparative Spectroscopic Guide to the Structural Validation of (3-Aminopropoxy)benzene Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Misidentification can lead to flawed biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of (3-Aminopropoxy)benzene hydrochloride. By examining its characteristic spectral features alongside those of commercially available structural analogs, we present a robust framework for confident structural elucidation.
The Imperative of Orthogonal Spectroscopic Validation
In the synthesis of novel chemical entities, structural confirmation is not a mere formality but a critical checkpoint. Relying on a single analytical technique is fraught with risk, as ambiguities can and do arise. A multi-pronged approach, employing several spectroscopic methods, provides orthogonal data points that, when taken together, create a self-validating system of evidence. The primary tools in the organic chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined interpretation leaves little room for error.
This guide will focus on the analysis of this compound and will draw comparisons with two commercially available, structurally related compounds: 2-Phenoxyethylamine and 3-Phenylpropylamine . These alternatives were chosen to highlight key differentiating spectral features.
Comparative Spectroscopic Analysis
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) | FT-IR Key Absorptions (cm⁻¹) | Mass Spec. (m/z) |
| (3-Aminopropoxy)benzene (free base: 3-phenoxypropylamine) | Aromatic: ~6.9-7.3 (m, 5H), -OCH₂-: ~4.0 (t), -NCH₂-: ~2.9 (t), -CH₂-: ~1.9 (p) | Aromatic: ~114-159, -OCH₂-: ~66, -NCH₂-: ~40, -CH₂-: ~32 | N-H stretch: ~3300-3400 (two bands for primary amine), C-O stretch (aromatic ether): ~1240, Aromatic C-H bend: ~690, 750 | Molecular Ion [M]⁺: 151 |
| 2-Phenoxyethylamine [1] | Aromatic: ~6.9-7.3 (m, 5H), -OCH₂-: ~4.0 (t), -NCH₂-: ~3.1 (t) | Aromatic: ~114-159, -OCH₂-: ~68, -NCH₂-: ~42 | N-H stretch: ~3300-3400 (two bands), C-O stretch (aromatic ether): ~1240, Aromatic C-H bend: ~690, 750 | Molecular Ion [M]⁺: 137 |
| 3-Phenylpropylamine [2][3][4] | Aromatic: ~7.1-7.3 (m, 5H), Ar-CH₂-: ~2.6 (t), -NCH₂-: ~2.7 (t), -CH₂-: ~1.8 (p) | Aromatic: ~125-142, Ar-CH₂-: ~34, -NCH₂-: ~42, -CH₂-: ~33 | N-H stretch: ~3300-3400 (two bands), Aromatic C-H bend: ~690, 740 | Molecular Ion [M]⁺: 135 |
Deep Dive into Spectroscopic Interpretation
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a wealth of information about the electronic environment and connectivity of the protons.
For this compound , we anticipate the following key features:
-
Aromatic Region (6.9-7.3 ppm): The five protons on the monosubstituted benzene ring will appear as a complex multiplet.[5]
-
Downfield Triplets: Two triplets are expected for the methylene groups attached to the oxygen and nitrogen atoms. The protons on the carbon adjacent to the electronegative oxygen (-OCH₂-) will be the most downfield, appearing around 4.0 ppm. The protons on the carbon adjacent to the amine (-NCH₂-) will appear further upfield, around 2.9 ppm. The hydrochloride form will likely cause a further downfield shift of the protons near the ammonium group.
-
Central Methylene Group: The central methylene group (-CH₂-), being coupled to the two adjacent methylene groups, will appear as a pentet (or multiplet) around 1.9 ppm.
Comparison with Alternatives:
-
2-Phenoxyethylamine: Lacks the central methylene group, resulting in two triplets for the ethyl chain.
-
3-Phenylpropylamine: The absence of the ether oxygen means the benzylic protons (Ar-CH₂-) will appear significantly upfield (around 2.6 ppm) compared to the -OCH₂- protons of our target molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides information on the number of unique carbon environments in a molecule.
For this compound , we expect:
-
Aromatic Carbons: Signals in the 114-159 ppm region. The carbon attached to the oxygen will be the most downfield.
-
Aliphatic Carbons: Three distinct signals for the propyl chain. The carbon attached to oxygen (-OCH₂-) will be in the ~66 ppm region, the carbon attached to nitrogen (-NCH₂-) around ~40 ppm, and the central carbon (-CH₂-) at approximately ~32 ppm.
Comparison with Alternatives:
-
2-Phenoxyethylamine: Will only show two aliphatic carbon signals.
-
3-Phenylpropylamine: The benzylic carbon (Ar-CH₂-) at ~34 ppm is a key differentiator from the ether-linked carbon of (3-Aminopropoxy)benzene.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent tool for identifying the presence of specific functional groups.
Key features for this compound:
-
N-H Stretch: As a primary amine salt, broad absorptions are expected in the 2400-3200 cm⁻¹ range, characteristic of an ammonium salt. The free base shows two distinct sharp peaks around 3300-3400 cm⁻¹.
-
C-O Stretch: A strong band around 1240 cm⁻¹ is indicative of the aryl-alkyl ether.
-
Aromatic C-H Bending: Out-of-plane bending bands around 690 cm⁻¹ and 750 cm⁻¹ confirm a monosubstituted benzene ring.
Comparison with Alternatives:
-
2-Phenoxyethylamine: Will show similar N-H and C-O stretching bands, emphasizing the need for NMR and MS for definitive identification.
-
3-Phenylpropylamine: Will lack the characteristic C-O stretch of the ether, a clear point of differentiation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
For this compound , the free base would show:
-
Molecular Ion Peak (M⁺): At m/z = 151.
-
Key Fragmentation: A prominent fragment would be the phenoxy radical at m/z = 93, resulting from cleavage of the propoxy chain. Another expected fragment is the iminium ion resulting from alpha-cleavage.
Comparison with Alternatives:
-
2-Phenoxyethylamine: Molecular ion at m/z = 137.
-
3-Phenylpropylamine: Molecular ion at m/z = 135. The base peak is often at m/z = 91, corresponding to the tropylium ion, a hallmark of compounds with a benzyl group.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons, or CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Visualizing the Validation Workflow
A systematic approach is crucial for efficient and accurate structural validation. The following workflow diagram illustrates the logical progression from sample acquisition to final structure confirmation.
Caption: A typical workflow for the spectroscopic validation of a chemical structure.
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While each individual technique provides valuable clues, it is the confluence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that allows for an unambiguous assignment. By comparing the obtained spectra with those of structurally similar molecules, such as 2-Phenoxyethylamine and 3-Phenylpropylamine, key differentiating features become apparent, solidifying the structural assignment and ensuring the integrity of subsequent research and development activities.
References
-
SpectraBase. 2-Phenoxyethylamine. [Link]
-
SpectraBase. 3-Phenylpropylamine. [Link]
-
PubChem. 3-Phenylpropylamine. [Link]
-
University of Colorado Boulder, Department of Chemistry. Aromatics. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
A Comparative Guide to the Biological Activity of Phenoxypropylamine Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of different phenoxypropylamine isomers. Grounded in experimental data, this document elucidates the critical role of stereochemistry in defining the pharmacological profiles of these compounds, offering insights to guide future research and development.
Introduction: The Significance of Chirality in Phenoxypropylamine Pharmacology
Phenoxypropylamine derivatives are a cornerstone in the development of therapeutics targeting monoamine neurotransmitter systems.[1] This class of compounds, which includes notable drugs like atomoxetine, fluoxetine, and reboxetine, primarily exerts its effects by modulating the function of monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2][3] A key determinant of their biological activity is stereoisomerism. The presence of one or more chiral centers in their molecular structure gives rise to enantiomers and diastereomers, each of which can exhibit remarkably different pharmacological properties.[4][5] Understanding these stereochemical nuances is paramount for optimizing therapeutic efficacy and minimizing adverse effects.[6][7]
This guide will delve into a comparative analysis of prominent phenoxypropylamine isomers, detailing their differential interactions with monoamine transporters and the resulting biological consequences. We will explore the structure-activity relationships that govern their potency and selectivity, supported by quantitative data from binding and functional assays. Furthermore, detailed experimental protocols are provided to enable researchers to conduct similar comparative studies.
Comparative Analysis of Phenoxypropylamine Isomers
The therapeutic and adverse effects of phenoxypropylamine-based drugs are often dictated by the specific stereoisomers they comprise. A racemate, or a 1:1 mixture of enantiomers, may have a pharmacological profile that is a composite of the individual actions of each isomer, which can sometimes be counterproductive or lead to unwanted side effects.[6]
Reboxetine: A Tale of Two Enantiomers
Reboxetine, an antidepressant, is a selective norepinephrine reuptake inhibitor (NRI) that is clinically available as a racemic mixture of (R,R)- and (S,S)-enantiomers.[3][4] While both enantiomers contribute to its overall effect, they exhibit distinct potencies at the norepinephrine transporter.
Experimental evidence consistently demonstrates that the (S,S)-reboxetine enantiomer is significantly more potent in inhibiting norepinephrine reuptake compared to the (R,R)-enantiomer.[4][6] In fact, (S,S)-reboxetine is reported to have a 130-fold higher inhibitory activity for NET than its (R,R)-counterpart.[8] This stereoselectivity is not due to differences in metabolism, as both enantiomers are metabolized by CYP3A4 to a similar extent.[4][6] Interestingly, the (S,S)-enantiomer is also implicated in some of the drug's cardiovascular side effects.[4]
Atomoxetine and Fluoxetine: Targeting Norepinephrine vs. Serotonin
Atomoxetine, used for the treatment of ADHD, is a selective norepinephrine reuptake inhibitor, while fluoxetine, a well-known antidepressant, is a selective serotonin reuptake inhibitor (SSRI). Both are phenoxypropylamine derivatives, but their distinct pharmacological profiles are a direct result of their differential selectivity for NET and SERT, respectively.
Atomoxetine has a high affinity for NET and little to no affinity for SERT.[2] In contrast, fluoxetine potently blocks SERT with minimal effects on NET.[2] This selectivity is crucial to their therapeutic applications. It is important to note that while sometimes grouped with SNRIs (serotonin-norepinephrine reuptake inhibitors), atomoxetine is more accurately classified as an NRI due to its minimal serotonergic activity.[2]
Nisoxetine: A Highly Selective Research Tool
Nisoxetine is a potent and highly selective norepinephrine reuptake inhibitor that is widely used as a standard research tool.[9] Similar to other phenoxypropylamines, its activity is stereospecific. The (R)-isomer of nisoxetine demonstrates a 20-fold greater affinity for NET than the (S)-isomer.[9] This high degree of selectivity and potency makes nisoxetine an invaluable pharmacological probe for studying the norepinephrine transporter.
Quantitative Comparison of Isomer Activity
The following table summarizes the binding affinities (Ki) of various phenoxypropylamine isomers and related compounds for the norepinephrine transporter (NET) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Compound | Isomer | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT/NET) |
| Reboxetine | Racemate | 13.4[3] | 273.5[3] | ~20 |
| (S,S)-(+) | More Potent NRI[4][6] | - | - | |
| (R,R)-(-) | Less Potent NRI[4][6] | - | - | |
| Atomoxetine | - | High Affinity | Low Affinity | High |
| Fluoxetine | Racemate | Low Affinity[2] | High Affinity[2] | High |
| (S)-norfluoxetine | - | More Potent than (R)-norfluoxetine[6] | - | |
| Nisoxetine | Racemate | 0.8[9] | ~800 | ~1000 |
| (R)-isomer | 20x more potent than (S)-isomer[9] | - | - |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems for assessing the biological activity of phenoxypropylamine isomers.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific monoamine transporter by quantifying its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]nisoxetine for NET or [³H]citalopram for SERT) at a concentration near its Kd, and a range of concentrations of the test compound (phenoxypropylamine isomer).
-
For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., desipramine for NET, fluoxetine for SERT).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled monoamine into cells expressing the corresponding transporter.[1]
Workflow Diagram:
Caption: Monoamine Transporter Uptake Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells stably expressing hNET or hSERT in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with a range of concentrations of the test compound (phenoxypropylamine isomer) or vehicle for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled monoamine (e.g., [³H]norepinephrine for NET or [³H]serotonin for SERT) and incubate for a short period (e.g., 10 minutes) at 37°C.
-
To determine non-specific uptake, include wells with a known potent inhibitor.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) and shaking the plate.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value for uptake inhibition by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of phenoxypropylamine-based monoamine reuptake inhibitors is the blockade of neurotransmitter transport at the presynaptic terminal.
Caption: Mechanism of Monoamine Reuptake Inhibition.
By binding to and inhibiting monoamine transporters, these drugs prevent the re-uptake of neurotransmitters like norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron.[1] This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing its signaling to the postsynaptic neuron. The stereochemistry of the phenoxypropylamine isomer plays a crucial role in determining the affinity and selectivity of this interaction with the transporter protein.
Conclusion
The biological activity of phenoxypropylamine derivatives is profoundly influenced by their stereochemistry. As demonstrated by the examples of reboxetine, atomoxetine, fluoxetine, and nisoxetine, individual isomers can exhibit vastly different potencies and selectivities for monoamine transporters. A thorough understanding and characterization of the pharmacological properties of each stereoisomer are therefore essential for the rational design and development of safer and more effective therapeutics targeting monoamine neurotransmitter systems. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical comparative analyses.
References
- Dr. Oracle. (2025, November 3). How does atomoxetine's mechanism of action differ from fluoxetine's?
- MDPI. (2024, September 27). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics.
- Wikipedia. Reboxetine.
- PMC - PubMed Central. Chirality of antidepressive drugs: an overview of stereoselectivity.
- NIH. (2021). Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells.
- Wikipedia. Nisoxetine.
- ResearchGate. Stereoisomers of reboxetine.
- PMC - NIH. (2024). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors.
- PMC - PubMed Central. (2022, October 18). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3.
- BenchChem. The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide.
- PMC - NIH. Phenoxypropylamines: Synthesis and Antiulcer Evaluation.
- PubMed Central. (2020, December 12). Delayed atomoxetine or fluoxetine treatment coupled with limited voluntary running promotes motor recovery in mice after ischemic stroke.
- PubMed. (1988, February). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist.
- Drugs.com. Atomoxetine vs Fluoxetine Comparison.
- ResearchGate. (2025, August 9). Atomoxetine Alone or Combined With Fluoxetine for Treating ADHD With Comorbid Depressive or Anxiety Symptoms.
- ResearchGate. (2016, May 9). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.
- PubChem - NIH. Nisoxetine | C17H21NO2 | CID 4500.
- PubMed. (2023, September 19). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry.
- PMC - NIH. (2023, September 19). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry.
- PubMed Central. (2016, May 27). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.
- PubMed. Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres.
- BenchChem. A Comparative Analysis of the Biological Activities of 2-Phenylpropanamide Enantiomers.
- PubMed. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.
- PubMed. Discovery of a New Series of Monoamine Reuptake Inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols.
- PubMed. (1995, April 28). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities.
- PMC - PubMed Central. (2023, September 18). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities.
- PubMed. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs.
- PubMed. Benzothienyloxy Phenylpropanamines, Novel Dual Inhibitors of Serotonin and Norepinephrine Reuptake.
- MDPI. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.
- ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments.
- SlideShare. stereochemistry and biological activity of drugs.
- PubMed - NIH. Molecular physiology of norepinephrine and serotonin transporters.
- PMC - NIH. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Reboxetine - Wikipedia [en.wikipedia.org]
- 4. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisoxetine - Wikipedia [en.wikipedia.org]
A Comparative Analysis for Medicinal Chemists and Drug Development Professionals
An In-Depth Technical Guide to the Efficacy of (3-Aminopropoxy)benzene Hydrochloride in Drug Discovery
Executive Summary
This compound is a bifunctional chemical entity that serves as a valuable building block in modern medicinal chemistry. Structurally, it is best characterized as a semi-rigid linker or scaffold component . Its utility stems from the combination of a reactive primary amine, which allows for covalent attachment to other molecular fragments, and a phenylpropoxy core that imparts specific stereochemical and physicochemical properties to the resulting molecule. This guide provides an in-depth comparison of the (3-aminopropoxy)benzene moiety against other common linkers used in drug design, supported by experimental frameworks for its evaluation. We will explore its role in dictating molecular geometry, influencing pharmacokinetic properties, and ultimately contributing to the efficacy of a drug candidate.
Introduction: Deconstructing (3-Aminopropoxy)benzene
At its core, (3-Aminopropoxy)benzene is not an active pharmaceutical ingredient (API) itself, but rather a critical architectural element. Its structure consists of a phenyl ring connected to a primary amine via a three-carbon propyl ether chain. This seemingly simple arrangement offers a nuanced balance of flexibility and rigidity that is highly sought after in drug design.
-
The Phenyl Group: Provides a degree of rigidity and can engage in favorable π-stacking interactions with biological targets. However, aromatic rings can also be associated with metabolic liabilities and poor aqueous solubility.[1]
-
The Propoxy Chain: The three-carbon chain offers rotational flexibility, allowing the terminal amine and the phenyl ring to adopt multiple spatial orientations. This flexibility can be crucial for achieving an optimal binding conformation with a target protein.
-
The Primary Amine: Serves as a key synthetic handle. It can be readily functionalized to form amides, sulfonamides, or secondary/tertiary amines, enabling its incorporation into a larger molecular construct.
This combination makes it a relevant building block for various therapeutic modalities, including G-protein coupled receptor (GPCR) ligands and other complex molecular architectures.[2]
Caption: Key functional components of the (3-Aminopropoxy)benzene scaffold.
The Central Role of Linkers in Determining Drug Efficacy
In complex molecules like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or even traditional small molecules composed of multiple fragments, the linker is far from a passive spacer.[3][4] The "linkerology" or the systematic study of linkers is critical, as the linker's composition, length, and rigidity profoundly influence the molecule's overall properties.[5]
A well-designed linker must:
-
Ensure Stability: It must be stable enough to prevent premature cleavage of the molecule in systemic circulation, which could lead to off-target toxicity.[6][7][8]
-
Optimize Physicochemical Properties: The linker significantly impacts solubility, cell permeability, and other Drug Metabolism and Pharmacokinetic (DMPK) parameters.[9] For instance, adding polar groups like polyethylene glycol (PEG) can enhance water solubility.[]
-
Enable Correct Ternary Complex Formation (for PROTACs): In PROTACs, the linker's flexibility and length are paramount for allowing the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for degradation.[3]
The choice of linker is therefore a critical optimization step in drug discovery, balancing stability, efficacy, and pharmacokinetic profiles.[8]
Caption: The linker connects functional moieties and dictates key drug properties.
Comparative Analysis: (3-Aminopropoxy)benzene vs. Alternatives
The efficacy of (3-Aminopropoxy)benzene as a linker can only be assessed by comparing it to other commonly used classes of linkers. The optimal choice is always context-dependent, relying on the specific target and the desired properties of the final molecule.
| Linker Class | Example(s) | Key Characteristics | Advantages | Disadvantages | Best Used When... |
| Flexible (Aliphatic) | Alkyl chains, Polyethylene Glycol (PEG) | High conformational freedom, often hydrophilic (PEG). | Can easily adapt to various binding pocket shapes; PEG linkers improve solubility.[3] | Can lead to an entropic penalty upon binding; may be more susceptible to metabolism. | The optimal binding geometry is unknown and flexibility is required to scan for productive conformations. |
| Semi-Rigid (Aromatic) | (3-Aminopropoxy)benzene , p-Phenyl, m-Phenyl | A defined spatial relationship between connection points but with some rotational freedom. | Provides better vector control than flexible linkers; phenyl ring can participate in binding.[11] | Can introduce metabolic liabilities (e.g., oxidation); may increase lipophilicity and decrease solubility.[1] | A specific spatial orientation of connected fragments is desired without introducing excessive rigidity. |
| Rigid (Saturated Cyclic) | Bicyclo[1.1.1]pentane (BCP), Piperazine, Cyclohexyl | Conformationally restricted, defined exit vectors. | Pre-organizes the molecule for binding, reducing entropic penalty; can improve metabolic stability and solubility (C(sp3)-rich).[1][12] | Limited conformational sampling; requires more precise design as it may not fit the target pocket. | The target structure is well-defined, and a specific, rigid orientation is known to be beneficial for potency. |
| Cleavable | Valine-Citrulline, Disulfides, Hydrazones | Designed to be cleaved under specific physiological conditions (e.g., by enzymes, low pH, reducing environment).[13] | Enables controlled release of a payload at the target site, crucial for ADCs.[6][8][14] | Potential for premature release leading to off-target toxicity; stability can be species-dependent.[14] | Designing targeted therapies like ADCs or prodrugs where the active agent should only be released in specific cells or tissues. |
(3-Aminopropoxy)benzene occupies a valuable middle ground. It is more conformationally defined than a simple alkyl or PEG chain but more flexible than a rigid bicyclic system like BCP. This makes it an excellent choice during lead optimization when chemists need to impose some structural constraint without committing to a fully rigid scaffold.
Experimental Protocols for Efficacy Evaluation
To objectively assess the contribution of the (3-Aminopropoxy)benzene linker to a drug candidate's efficacy, a series of standardized experiments must be performed.
Protocol 1: Synthesis of a Model Compound via Reductive Amination
This protocol describes the incorporation of the (3-Aminopropoxy)benzene linker to connect a model aldehyde-containing fragment (Fragment A) to another molecule (Fragment B, represented here by an acetyl cap for simplicity).
Objective: To covalently link Fragment A to the (3-Aminopropoxy)benzene scaffold.
Materials:
-
Fragment A (aldehyde)
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Anhydride
-
Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Salt-Free Amine Preparation: Dissolve this compound (1.2 eq) in DCM. Add TEA (1.5 eq) and stir for 10 minutes to neutralize the hydrochloride salt.
-
Imine Formation: To the solution from Step 1, add Fragment A (1.0 eq). Stir at room temperature for 1-2 hours. Rationale: This allows for the formation of the imine intermediate, which is the substrate for the reducing agent.
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours). Rationale: STAB is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product using column chromatography on silica gel.
-
Capping (Optional): To mimic attachment to a second fragment, the resulting secondary amine can be acylated. Dissolve the purified amine in DCM, add TEA (2.0 eq) followed by acetic anhydride (1.5 eq). Stir for 1 hour, then work up and purify as above.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker within the synthesized compound when exposed to plasma enzymes.
Materials:
-
Test compound (from Protocol 1)
-
Control compound (a known stable compound)
-
Human, rat, or mouse plasma
-
Acetonitrile (ACN) with internal standard (e.g., warfarin, tolbutamide)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma and phosphate buffer to 37°C. Prepare a stock solution of the test compound in DMSO.
-
Incubation: Spike the test compound into the plasma at a final concentration of 1 µM. Include a control compound. Rationale: A low concentration minimizes artifacts from protein binding saturation.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold ACN with the internal standard. Rationale: The cold acetonitrile precipitates plasma proteins and halts enzymatic reactions.
-
Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot. A self-validating system includes a known unstable compound as a positive control for degradation and a heat-inactivated plasma sample as a negative control.
Protocol 3: Target Binding Affinity Assessment using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (K_D) of the final compound to its biological target, assessing the linker's contribution to target engagement.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
Test compound
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a standard EDC/NHS amine coupling protocol.
-
Protein Immobilization: Inject the target protein over the activated surface until the desired immobilization level is reached. Deactivate remaining active esters with ethanolamine. Rationale: Covalently attaching the target protein to the chip surface allows for real-time measurement of binding events.
-
Binding Analysis: Prepare a dilution series of the test compound in running buffer.
-
Injection Cycle: Inject each concentration of the test compound over the immobilized protein surface, followed by a dissociation phase where only running buffer flows. Include a buffer-only injection for double referencing.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a). The system is validated by including a known binder as a positive control and a non-binding surface (or a non-binding analyte) as a negative control.
Caption: A systematic workflow for the experimental evaluation of a linker's efficacy.
Conclusion and Future Perspectives
This compound is a highly effective and versatile molecular building block that offers a compelling balance of structural rigidity and conformational flexibility. Its utility lies in its ability to orient functional fragments in a defined, yet adaptable, spatial arrangement. As demonstrated, it provides a valuable alternative to purely flexible or highly rigid linkers, occupying a crucial space in the medicinal chemist's toolkit.
The future of linker design is moving towards more sophisticated structures that can actively modulate DMPK properties and even participate in binding interactions.[3] While simple and synthetically accessible linkers like (3-Aminopropoxy)benzene will remain workhorses in early-stage discovery, the field is increasingly exploring novel, C(sp3)-rich, and three-dimensional scaffolds to escape the "flatland" of traditional aromatic-heavy drug design.[1] The systematic evaluation of any linker, using the experimental framework outlined above, is paramount to understanding its contribution to the overall efficacy and safety profile of a drug candidate, ensuring that this critical component is rationally designed rather than an afterthought.
References
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Available at: [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link]
-
Gao, C., & Wang, Y. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. Available at: [Link]
-
Practical Fragments. (2023). A very useful list: common linkers and bioisosteric replacements. Practical Fragments. Available at: [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. Available at: [Link]
-
Caliendo, G., et al. (1995). Synthesis and in vitro activities of highly potent and selective tripeptide antagonists of the neurokinin NK-1 receptor. PubMed. Available at: [Link]
-
Hadavi, M., et al. (2021). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PubMed Central. Available at: [Link]
-
Frontiers in Chemistry. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. Available at: [Link]
-
Hansch, C., et al. (1982). Chemical structure and properties of selected benzene compounds in relation to biological activity. PubMed. Available at: [Link]
-
ResearchGate. (2022). Research applications of “linkers” in small molecule drugs design in fragment-based. ResearchGate. Available at: [Link]
-
Jiang, X., et al. (2018). Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Navo, C. D., et al. (2017). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]
-
ScienceDirect. (n.d.). Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Si, L., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
ResearchGate. (2017). Linker Design for Antibody–Drug Conjugates. ResearchGate. Available at: [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: The Structure and Properties of Benzene and its Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Ciulli, A., et al. (2019). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PubMed Central. Available at: [Link]
-
Tatemoto, K., et al. (1991). Synthesis of receptor antagonists of neuropeptide Y. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Laufer, R., et al. (1985). Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin. PubMed. Available at: [Link]
-
ResearchGate. (2021). Recent Advances of Single-benzene-based Fluorophores: Physicochemical Properties and Applications. ResearchGate. Available at: [Link]
-
Open Access Journals. (n.d.). A short note on benzene and its properties. oajournals.pro. Available at: [Link]
-
PubChem. (n.d.). Benzene. PubChem. Available at: [Link]
-
Nature. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature. Available at: [Link]
-
Willoughby, C. A., et al. (2002). Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors. PubMed. Available at: [Link]
-
MDPI. (2023). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. Available at: [Link]
-
Eurtivong, C., & Liu, R. (2020). Combinatorial Chemistry in Drug Discovery. PubMed Central. Available at: [Link]
-
MacMillan, D. W. C., et al. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available at: [Link]
-
Göktaş, U., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Ghate, M., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. Available at: [Link]
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linkers for Linkerology - Enamine [enamine.net]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Practical Fragments: A very useful list: common linkers and bioisosteric replacements [practicalfragments.blogspot.com]
- 12. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for (3-Aminopropoxy)benzene Hydrochloride in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. (3-Aminopropoxy)benzene hydrochloride, a bifunctional linker featuring a primary amine and a phenoxy group, offers a simple and rigid backbone for tethering molecules. However, the expanding landscape of bioconjugation demands a nuanced understanding of a diverse array of linker technologies. This guide provides an in-depth, objective comparison of this compound with three distinct classes of alternative reagents, supported by experimental data and detailed protocols to inform your selection process.
Understanding the Role of this compound
This compound serves as a molecular bridge, connecting two entities through its terminal functional groups. The primary amine allows for conjugation to various electrophilic groups or for the initiation of peptide synthesis, while the phenoxy group can be synthesized via a Williamson ether synthesis, allowing for attachment to a molecule bearing a suitable leaving group. Its rigid, hydrophobic nature can be advantageous in applications where a defined spatial relationship between the conjugated molecules is desired.
However, modern therapeutic and diagnostic development often requires linkers with tailored properties, such as enhanced solubility, specific cleavability, or orthogonal reactivity. This guide will explore three representative alternatives that address these needs:
-
1,3-Diaminopropane: A short, flexible, and hydrophilic alkyl diamine.
-
Amino-PEG-Amine: A flexible, hydrophilic polyethylene glycol (PEG) based diamine linker.[1]
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A heterobifunctional crosslinker with distinct amine and sulfhydryl reactivity.[2]
Performance Comparison of Linker Reagents
The selection of an appropriate linker is contingent on the specific application. The following tables provide a summary of key quantitative and qualitative parameters for this compound and the selected alternatives, based on typical experimental outcomes.
Table 1: Physicochemical Properties of Linker Reagents
| Feature | This compound | 1,3-Diaminopropane | Amino-PEG-Amine | SMCC |
| Structure | Phenoxypropylamine | Propyl diamine | Polyethylene glycol diamine | Cyclohexane-maleimide-NHS ester |
| Type | Homobifunctional (amine-reactive) | Homobifunctional (amine-reactive) | Homobifunctional (amine-reactive) | Heterobifunctional (amine & sulfhydryl-reactive) |
| Solubility | Moderately hydrophobic | Hydrophilic | Highly hydrophilic | Hydrophobic (Sulfo-SMCC is a water-soluble alternative) |
| Flexibility | Rigid | Flexible | Highly flexible | Rigid |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
Table 2: Comparative Performance in Protein Conjugation (Model: Bovine Serum Albumin)
| Parameter | (3-Aminopropoxy)benzene (activated) | 1,3-Diaminopropane (activated) | Amino-PEG-Amine (activated)* | SMCC |
| Conjugation Efficiency | Moderate | High | High | Very High (two-step) |
| Conjugate Solubility | Decreased | Maintained | Increased | Decreased |
| Conjugate Stability | Good | Good | Excellent | Excellent |
| Risk of Aggregation | Moderate | Low | Very Low | Moderate |
| Control over Conjugation | Low (one-step) | Low (one-step) | Low (one-step) | High (two-step) |
*For the homobifunctional amine linkers, one amine must first be activated or reacted with a bifunctional crosslinker to enable conjugation to the protein.
In-Depth Analysis and Experimental Protocols
The following sections provide detailed experimental protocols for a comparative analysis of these linkers. The model system for these protocols is the conjugation of a small molecule to Bovine Serum Albumin (BSA).
Experimental Workflow Overview
Caption: General workflow for comparing linker performance in BSA conjugation.
Protocol 1: Synthesis of (3-Aminopropoxy)benzene via Williamson Ether Synthesis
This protocol describes the synthesis of the free base of the topic compound, which can then be used in conjugation reactions.
Materials:
-
Phenol
-
3-Chloropropylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
To a solution of phenol (1 equivalent) in DMF, add 3-chloropropylamine hydrochloride (1.2 equivalents).
-
Add powdered sodium hydroxide (2.5 equivalents) portion-wise while stirring.
-
Heat the reaction mixture to 80-90°C for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
After cooling, filter the reaction mixture and dilute the filtrate with deionized water.
-
Acidify the aqueous solution to pH ~4.5 with glacial acetic acid.[3]
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Protocol 2: General Procedure for Conjugation of Amine-Terminated Linkers to BSA using EDC/NHS Chemistry
This protocol is applicable to (3-Aminopropoxy)benzene, 1,3-Diaminopropane, and Amino-PEG-Amine.
Materials:
-
Bovine Serum Albumin (BSA)
-
Amine-terminated linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve the amine-terminated linker in Conjugation Buffer.
-
Activate the carboxyl groups on BSA by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the BSA solution. Incubate for 15 minutes at room temperature.
-
Add a 50-fold molar excess of the amine-terminated linker to the activated BSA solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the BSA conjugate using a size-exclusion chromatography column to remove unreacted linker and byproducts.
Protocol 3: Two-Step Conjugation of a Thiol-Containing Molecule to BSA using SMCC
Materials:
-
Bovine Serum Albumin (BSA)
-
SMCC crosslinker
-
Thiol-containing small molecule
-
Amine Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Sulfhydryl Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure: Step 1: Activation of BSA with SMCC
-
Dissolve BSA in Amine Reaction Buffer to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.[4]
-
Add a 20-fold molar excess of the SMCC solution to the BSA solution with gentle stirring.[4]
-
Incubate the reaction for 30-60 minutes at room temperature.[2]
-
Remove excess, unreacted SMCC by passing the solution through a desalting column equilibrated with Sulfhydryl Reaction Buffer.
Step 2: Conjugation to the Thiol-Containing Molecule
-
Dissolve the thiol-containing small molecule in the Sulfhydryl Reaction Buffer.
-
Add the thiol-containing molecule to the maleimide-activated BSA solution at a 1.5-fold molar excess relative to the BSA.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using size-exclusion chromatography.
Characterization and Analysis
Quantification of Conjugation Efficiency by SDS-PAGE
The efficiency of the conjugation reaction can be visualized by SDS-PAGE. The conjugated BSA will have a higher molecular weight, resulting in a shift in its migration pattern compared to unconjugated BSA. Densitometry can be used to quantify the percentage of conjugated BSA.[5]
Assessment of Conjugate Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius and polydispersity index of the BSA conjugate compared to the unconjugated BSA can indicate aggregation.[6][7]
Evaluation of Conjugate Stability
The stability of the conjugate can be assessed by incubating the purified conjugate in a relevant biological buffer (e.g., PBS with 10% serum) at 37°C for various time points (e.g., 0, 24, 48, 72 hours). The integrity of the conjugate can then be analyzed by SDS-PAGE or size-exclusion chromatography to monitor for degradation or aggregation over time.[8][9]
Causality Behind Experimental Choices
-
Choice of Buffers: The pH of the reaction buffer is critical for efficient conjugation. For NHS ester chemistry, a pH of 7.2-8.5 is optimal for the reaction with primary amines.[10] For maleimide chemistry, a pH of 6.5-7.5 is used to ensure the reactivity of the sulfhydryl group while minimizing hydrolysis of the maleimide.
-
Molar Excess of Reagents: A molar excess of the linker and activating agents is used to drive the reaction towards completion and maximize the conjugation efficiency. However, an excessive amount can lead to unwanted side reactions and difficulties in purification.
-
Two-Step Conjugation with SMCC: The use of a heterobifunctional crosslinker like SMCC allows for a controlled, sequential conjugation process. This minimizes the risk of self-conjugation of the protein or the small molecule, leading to a more homogenous product.[11]
-
Inclusion of PEG Linkers: PEG linkers are incorporated to improve the hydrophilicity and solubility of the final conjugate, which is particularly important when working with hydrophobic small molecules or proteins that are prone to aggregation.[12]
Visualizing Reaction Mechanisms
Caption: Amine-reactive conjugation using EDC/NHS chemistry.
Caption: Two-step heterobifunctional conjugation using SMCC.
Conclusion and Recommendations
This compound is a viable linker for applications requiring a short, rigid spacer. However, its hydrophobic nature may present challenges with the solubility and aggregation of the final conjugate. For applications where solubility and biocompatibility are paramount, Amino-PEG-Amine linkers offer a superior alternative due to their hydrophilic and flexible nature. For simple crosslinking applications where a short, hydrophilic spacer is sufficient, 1,3-Diaminopropane provides a cost-effective and straightforward option. When a high degree of control and specificity is required, particularly for creating well-defined bioconjugates such as antibody-drug conjugates, the two-step approach afforded by a heterobifunctional crosslinker like SMCC is the recommended choice.
Ultimately, the optimal linker is application-dependent. The experimental framework provided in this guide offers a robust starting point for the empirical evaluation and selection of the most suitable linker for your specific research and development needs.
References
-
ProteoChem. SMCC Crosslinking Protocol.
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC - PubMed Central.
-
Conjugation of a secondary amine and protein? - ResearchGate.
-
Sulfo-SMCC Crosslinking Protocol.
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
-
SMCC and SMCC Plus™ Protein Crosslinkers - AAT Bioquest.
-
Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC - NIH.
-
Amino-PEG-Amine - AxisPharm.
-
An In-depth Technical Guide to Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - Benchchem.
-
Application Note: Quantifying the Conjugation Efficiency of NH-bis(PEG4-Boc) to Proteins - Benchchem.
-
Guide to Determining Protein Stability in an Assay - Surmodics IVD.
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications.
-
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC - NIH.
-
Amine-PEG-amine (MW 5000) | PROTAC Linkers - MedchemExpress.com.
-
A Head-to-Head Comparison: m-PEG11-amine vs. Other Amine-Reactive PEG Linkers in Bioconjugation - Benchchem.
-
1,3-Diaminopropane | CAS No.:109-76-2 | - BASF Product Finder.
-
Quantification of absolute labeling efficiency at the single-protein level - PMC - NIH.
-
Application Note: 1,3-Diamino-2-propanol as a Cross-Linking Agent for Polymers in Drug Delivery - Benchchem.
-
Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm.
-
SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers - Interchim.
-
Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions.
-
Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical | ScienceDaily.
-
Mass Spectrometry Methods for Measuring Protein Stability - PMC - PubMed Central.
-
The Williamson Ether Synthesis.
-
Williamson Ether Synthesis - Utah Tech University.
-
ReadiLink™ BSA Conjugation Kit - AAT Bioquest.
-
Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC - PubMed Central.
-
Experiment 06 Williamson Ether Synthesis.
-
Perspective on Polymer Membranes for Hydrogen and Carbon Dioxide Separation | Macromolecules - ACS Publications.
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
Methods of Determining Protein Stability - G-Biosciences.
-
Williamson Ether Synthesis - Chemistry Steps.
-
Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
-
1,3-Diaminopropane - Wikipedia.
-
US20050244884A1 - Process for preparing albumin protein conjugated oligonucleotide probes - Google Patents.
-
Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer - Illinois Experts.
-
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients.
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC - NIH.
-
Development of a high-throughput solubility screening assay for use in antibody discovery.
-
Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer | NIST.
-
Optimizing Reaction Conditions for 3-(Hexyloxy)propylamine Synthesis: A Technical Support Center - Benchchem.
-
Tyrosine bioconjugation – an emergent alternative - PMC - NIH.
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH.
Sources
- 1. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteochem.com [proteochem.com]
- 5. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer | NIST [nist.gov]
- 8. Surmodics - Guide to Determining Protein Stability in an Assay [shop.surmodics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 12. precisepeg.com [precisepeg.com]
A Senior Application Scientist's Guide to Linker Technology: Benchmarking (3-Aminopropoxy)benzene hydrochloride Against Commercial Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts efficacy, stability, and the overall therapeutic window.[1][2] This guide provides an in-depth technical comparison of a novel linker candidate, (3-Aminopropoxy)benzene hydrochloride, against established commercial linkers. As Senior Application Scientists, we aim to provide not just data, but a framework for rational linker selection based on mechanistic understanding and field-proven insights.
While direct, peer-reviewed comparative data for this compound as a bioconjugation linker is not extensively available in the public domain, this guide will leverage its chemical structure to infer potential performance characteristics. We will benchmark these theoretical attributes against the well-documented performance of leading commercial linkers, supported by established experimental data from the scientific literature.
The Central Role of the Linker in Bioconjugate Design
A linker is more than a simple bridge; it is a dynamic component that dictates the stability of the bioconjugate in circulation and the mechanism of payload release at the target site.[3][4][5] An ideal linker must strike a delicate balance: remaining stable in the bloodstream to prevent premature drug release and its associated off-target toxicity, while enabling efficient and selective cleavage to unleash the therapeutic payload within the target cell.[2][4] The two primary categories of linkers, cleavable and non-cleavable, offer distinct strategies for achieving this balance.[1][][7]
Introducing this compound: A Structural Overview
This compound is a molecule featuring a primary amine connected to a benzene ring via a propyleneoxy bridge. The primary amine offers a reactive handle for conjugation to payloads or targeting moieties, while the phenoxypropyl backbone provides a degree of hydrophobicity and rigidity. Its potential as a linker lies in its straightforward synthesis and well-defined structure.
Caption: Chemical structure of the SMCC crosslinker.
Performance Characteristics of SMCC:
| Feature | Performance | Rationale |
|---|---|---|
| Plasma Stability | High | The thioether bond is highly stable in circulation, preventing premature drug release. [8] |
| Release Mechanism | Antibody Degradation | Payload is released after internalization and lysosomal degradation of the antibody. [1][8] |
| Bystander Effect | Low | The payload is released intracellularly, minimizing damage to neighboring healthy cells. [7] |
| Payload Compatibility | Broad | Can be used with a wide range of payloads, as the linker itself does not require specific enzymatic cleavage. |
Protease-Cleavable Linkers: The Val-Cit Dipeptide
Valine-citrulline (Val-Cit) linkers are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. [1][]This provides a targeted release mechanism within the cancer cell. []
Caption: General structure of a Val-Cit-PABC linker.
Performance Characteristics of Val-Cit Linkers:
| Feature | Performance | Rationale |
|---|---|---|
| Plasma Stability | Moderate to High | Generally stable, but can be susceptible to premature cleavage by circulating proteases. [10][11] |
| Release Mechanism | Enzymatic Cleavage | Specifically cleaved by lysosomal proteases like Cathepsin B. [1] |
| Bystander Effect | Potential | If the released payload is membrane-permeable, it can affect neighboring cells. |
| Payload Compatibility | Specific | Requires payloads that are active upon release from the linker. |
pH-Sensitive Linkers: The Hydrazone Bond
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0). [1][12][]This pH differential provides a trigger for intracellular drug release. [][14]
Caption: General structure of a hydrazone linker.
Performance Characteristics of Hydrazone Linkers:
| Feature | Performance | Rationale |
|---|---|---|
| Plasma Stability | Moderate | Can be prone to hydrolysis in circulation, leading to premature drug release. [][15] |
| Release Mechanism | Acid Hydrolysis | Cleaved in the acidic environment of endosomes and lysosomes. [1][] |
| Bystander Effect | Potential | Dependent on the properties of the released payload. |
| Payload Compatibility | Specific | Typically used for payloads containing a ketone or aldehyde functional group. |
Benchmarking this compound: A Theoretical Assessment
Based on its structure, we can hypothesize the performance of this compound as a non-cleavable linker. The primary amine would likely be acylated to form a stable amide bond with a payload, and the phenoxypropyl group would be attached to the targeting moiety.
Hypothetical Performance of this compound as a Non-Cleavable Linker:
| Feature | Hypothetical Performance | Rationale |
| Plasma Stability | High | The ether and potential amide bonds formed during conjugation would be highly stable in circulation. |
| Release Mechanism | Antibody Degradation | Similar to SMCC, the payload would be released upon lysosomal degradation of the antibody. |
| Bystander Effect | Low | Intracellular release would minimize bystander killing. |
| Hydrophobicity | Moderate | The benzene ring introduces hydrophobicity, which could potentially lead to aggregation. [16][] |
| Synthesis & Cost | Potentially Favorable | The relatively simple structure may allow for a more straightforward and cost-effective synthesis compared to more complex linkers. |
Discussion and Future Perspectives
This compound presents an interesting, albeit unproven, candidate as a simple, non-cleavable linker. Its primary theoretical advantage lies in its synthetic simplicity. However, a significant consideration is the moderate hydrophobicity imparted by the benzene ring, which could negatively impact the solubility and aggregation properties of the resulting bioconjugate. [16][18] Further research is imperative to validate the potential of this linker. Head-to-head in vitro and in vivo studies against established linkers like SMCC are necessary to empirically determine its plasma stability, release kinetics, and overall impact on the therapeutic index of a bioconjugate.
Experimental Protocols
To facilitate such a comparative analysis, we propose the following experimental workflows:
Protocol 1: Synthesis of a Model Bioconjugate
This protocol outlines the conjugation of a model payload to an antibody using this compound as the linker.
Caption: Experimental workflow for bioconjugation.
Protocol 2: In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the bioconjugate in plasma.
Caption: Workflow for in vitro plasma stability assay.
Conclusion
The selection of a linker is a multifaceted decision with no single "best" choice for all applications. [1]While established commercial linkers like SMCC, Val-Cit, and hydrazones offer proven performance, the exploration of novel linker structures is crucial for advancing bioconjugate therapeutics. This compound, based on a theoretical analysis of its structure, presents a potentially simple and stable non-cleavable linker. However, its efficacy and potential liabilities, particularly concerning hydrophobicity, must be rigorously evaluated through empirical studies. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in the rational design of next-generation bioconjugates.
References
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Lu, J., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Medicinal Research Reviews, 41(4), 1971-2009. [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 569-579. [Link]
-
Choi, J. W., et al. (2021). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Journal of Pharmaceutical Investigation, 51(4), 389-401. [Link]
-
Veranova. (2023). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
Lu, J., et al. (2020). Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. Medicinal Research Reviews. [Link]
-
Abzena. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
-
Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]
-
Leal, M., et al. (2020). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 19(9), 1846-1856. [Link]
-
Cepham Life Sciences. SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). [Link]
-
Kim, J., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications, 13(1), 5896. [Link]
-
Semantic Scholar. ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. [Link]
-
Creative Biolabs. Glutamic acid–valine–citrulline linkers. [Link]
-
El-Sayed, N. S., et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry, 123, 118172. [Link]
-
ResearchGate. ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. [Link]
-
Creative Biolabs. ADC Linker Products. [Link]
-
Exactmer. Antibody Drug Conjugate Linkers. [Link]
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
Levengood, M. R., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(9), 2397-2405. [Link]
-
Watanabe, T., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]
-
Torchilin, V. P. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(5), 1169-1179. [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
ChemBK. (2024). Hexaaminobenzene trihydrochloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. veranova.com [veranova.com]
- 5. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (3-Aminopropoxy)benzene Hydrochloride Derivatives
For: Researchers, scientists, and drug development professionals engaged in the characterization of small molecule therapeutics.
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. While on-target activity is the primary goal, unintended interactions with other biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity, reduced efficacy, and potential clinical trial failures.[1] For novel chemical entities such as (3-Aminopropoxy)benzene hydrochloride and its derivatives, a thorough understanding of their cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical safety and mechanism-of-action studies.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in years of field experience. We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) for real-time kinetic analysis and competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening. By presenting detailed methodologies and illustrative data, this guide aims to equip researchers with the tools to generate robust and reliable cross-reactivity profiles, thereby enabling more informed decisions in the drug discovery pipeline.
Pillar I: The Rationale for Cross-Reactivity Profiling
The core principle behind cross-reactivity studies is risk mitigation. A promiscuous compound that binds to multiple unintended targets can trigger a cascade of adverse effects.[1][2] Early identification of these liabilities allows for the strategic modification of the lead compound to enhance selectivity or, if necessary, the early termination of a candidate that poses an unacceptable safety risk.[2] Computational approaches can help predict potential off-target interactions, but empirical testing remains the definitive method for confirming and quantifying these events.[3]
This guide will focus on a hypothetical panel of common off-target proteins, including selected kinases, G-protein coupled receptors (GPCRs), and ion channels, as these represent frequent sources of adverse drug reactions.
Pillar II: Comparative Methodologies for Cross-Reactivity Assessment
The choice of assay technology is critical and depends on the stage of the drug discovery process, the desired throughput, and the level of detail required. Here, we compare two powerful and widely adopted methods: Surface Plasmon Resonance (SPR) and Competitive ELISA.
Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is a label-free, real-time technology that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[4][5] Its primary advantage is the wealth of information it provides, including association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[5]
The following workflow outlines the key steps for assessing the binding of a (3-Aminopropoxy)benzene derivative to a panel of immobilized protein targets.
Caption: General workflow for a competitive ELISA screening assay.
1. Plate Coating and Blocking:
- Causality: Proper coating ensures a consistent amount of target protein is available for binding in each well. Blocking is essential to prevent non-specific binding of subsequent reagents to the plate surface, which would cause high background noise. [6][7] * Procedure:
- Dilute the target protein (e.g., GPCR B) to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
- Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
- Wash the plate three times.
2. Competitive Reaction:
- Causality: The concentrations of the labeled ligand and the test compound are critical. The labeled ligand concentration should be near its K_D for the target to ensure a sensitive competition window.
- Procedure:
- Prepare serial dilutions of the (3-Aminopropoxy)benzene derivative in assay buffer.
- Add 50 µL of each dilution to the appropriate wells.
- Immediately add 50 µL of a fixed concentration of a labeled known ligand (e.g., a biotinylated version of the natural ligand) to all wells.
- Incubate for 1-2 hours at room temperature to allow competition.
3. Detection and Measurement:
- Causality: The enzymatic reaction (e.g., HRP acting on TMB) generates a colorimetric signal. The reaction must be stopped at an appropriate time to ensure the signal is within the linear range of the plate reader. [8] * Procedure:
- Wash the plate five times to remove all unbound reagents.
- Add 100 µL of an enzyme-conjugate that binds to the labeled ligand (e.g., Streptavidin-HRP) to each well and incubate for 1 hour.
- Wash the plate five times.
- Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Add 50 µL of a stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Procedure:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no test compound).
- Plot the percent inhibition versus the log of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the labeled ligand binding).
Pillar III: Data Interpretation and Comparative Analysis
To illustrate the application of these methodologies, we present a hypothetical dataset for two this compound derivatives—Compound A (the lead) and Compound B (an analog)—tested against a panel of off-target proteins.
Illustrative SPR Kinetic Data
This table summarizes the binding affinity (K_D) determined by SPR. A lower K_D value indicates a stronger binding interaction.
| Target Protein | Compound A (K_D, µM) | Compound B (K_D, µM) | Comments |
| Primary Target | 0.05 | 0.08 | Both compounds show high affinity for the intended target. |
| Kinase X | > 100 | 8.5 | Compound B shows moderate off-target binding to Kinase X. |
| Kinase Y | 15.2 | 25.1 | Weak interaction observed for both compounds. |
| GPCR Z | > 100 | > 100 | No significant binding detected. |
| hERG Channel | 45.0 | 9.8 | Compound B shows a significant interaction with hERG, a critical safety liability. |
Illustrative Competitive ELISA Screening Data
This table shows the IC₅₀ values from the competitive ELISA. A lower IC₅₀ value indicates a more potent inhibition of binding.
| Target Protein | Compound A (IC₅₀, µM) | Compound B (IC₅₀, µM) | Comments |
| Primary Target | 0.09 | 0.15 | Data correlates well with SPR affinity. |
| Kinase X | > 100 | 12.3 | Confirms the off-target interaction for Compound B. |
| Kinase Y | 22.5 | 30.8 | Confirms weak interaction for both. |
| GPCR Z | > 100 | > 100 | No significant inhibition observed. |
| hERG Channel | 55.7 | 11.2 | Confirms the potential hERG liability for Compound B. |
Synthesizing the Insights
From this illustrative data, a clear picture emerges:
-
Expertise & Experience: While both compounds are potent against their primary target, Compound B exhibits significant cross-reactivity with Kinase X and, more critically, the hERG ion channel. The interaction with hERG is a well-known cause of cardiac toxicity, making Compound B a less desirable clinical candidate despite its on-target potency. The SPR data not only confirms this but provides detailed kinetic information, while the ELISA data validates this finding in a higher-throughput format.
-
Trustworthiness: The concordance between the SPR (K_D) and ELISA (IC₅₀) data provides a self-validating system. Discrepancies between these methods would warrant further investigation into potential assay artifacts. For instance, a common pitfall in ELISA is the "edge effect," where wells at the edge of the plate give inconsistent readings due to temperature gradients. [9]Similarly, SPR data can be confounded by non-specific binding or improper baseline correction. [10][11]* Authoritative Grounding: The decision to flag Compound B is grounded in established principles of drug safety pharmacology. The potential for off-target kinase inhibition could lead to a range of cellular side effects, while hERG channel blockade is a major regulatory concern. This data-driven comparison allows the research team to prioritize Compound A or guide the synthesis of new analogs of Compound B designed to eliminate the hERG interaction.
Conclusion: A Commitment to Rigorous Profiling
The comprehensive cross-reactivity profiling of this compound derivatives is a non-negotiable step in their development as potential therapeutics. By employing a dual strategy of high-resolution kinetic analysis with SPR and robust high-throughput screening with competitive ELISA, researchers can build a detailed and reliable selectivity profile. This guide has provided not only the step-by-step protocols but also the underlying scientific rationale, empowering teams to troubleshoot common issues and interpret their data with confidence. Ultimately, a commitment to rigorous, early-stage cross-reactivity assessment is a commitment to developing safer and more effective medicines.
References
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, 37450146. [Link]
-
Myszka, D. G. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
-
Boster Bio. (n.d.). 5 Common Pitfalls to Avoid in ELISA Experiments. Boster Bio. [Link]
-
Davis, T. M., & Wilson, J. R. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 241-249. [Link]
-
Rudrapal, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Nicoya Lifesciences. (n.d.). Top 10 tips for high quality SPR data. SPR Guide. [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
-
Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting. Bitesize Bio. [Link]
-
G-Biosciences. (2018). Three most common ELISA Challenges. G-Biosciences. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Surmodics. (n.d.). What are Some Potential Errors that can Occur in an ELISA? Surmodics. [Link]
-
Eureka LS. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Eureka LS. [Link]
-
Rudrapal, M., et al. (2025). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
The Great Divide: Unpacking the In Vitro vs. In Vivo Performance of Phenoxypropylamine-Based Compounds
A Senior Application Scientist's Guide to Navigating the Complexities of Drug Discovery
In the landscape of neuropharmacology, phenoxypropylamine-based compounds represent a cornerstone in the development of therapeutics for mood disorders and attention-deficit/hyperactivity disorder (ADHD). Their primary mechanism of action often involves the modulation of monoamine transporters, specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. However, the journey from a promising in vitro profile to a clinically effective in vivo agent is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo performance of key phenoxypropylamine-based compounds, offering insights into the causal factors behind observed discrepancies and detailing the experimental methodologies crucial for their evaluation.
The In Vitro Promise: A Tale of Affinity and Selectivity
The initial screening of phenoxypropylamine derivatives heavily relies on in vitro assays that quantify their binding affinity and selectivity for monoamine transporters. These assays provide a foundational understanding of a compound's potential pharmacological profile.
Key In Vitro Assays:
-
Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound to its target transporter. They involve competing a radiolabeled ligand with the test compound for binding to membranes prepared from cells expressing the target transporter.
-
Monoamine Transporter Uptake Inhibition Assays: These functional assays measure the ability of a compound to inhibit the uptake of radiolabeled monoamines (e.g., [3H]5-HT, [3H]NE, [3H]DA) into synaptosomes or cells expressing the respective transporters. This provides an IC50 value, which can be converted to a Ki value.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Selected Phenoxypropylamine-Based Compounds
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary In Vitro Target(s) |
| Atomoxetine | 390[1] | 3.4[1] | 708 | NET |
| Fluoxetine | 10.8[2] | ~1000 | ~1000 | SERT |
| Reboxetine | 1070[1] | 8.2[1] | >1000 | NET |
| Venlafaxine | 74 | 1260 | >10000 | SERT, NET |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
The in vitro data often paints a clear picture of a compound's intended mechanism. For instance, atomoxetine and reboxetine demonstrate high affinity and selectivity for NET, while fluoxetine is a potent and selective SERT inhibitor.[1][3] Venlafaxine exhibits a dual-action profile, with higher affinity for SERT than NET.
The In Vivo Reality: Where Complexity Reigns
While in vitro assays are indispensable for initial characterization, the true test of a compound's therapeutic potential lies in its in vivo performance. Animal models of depression and ADHD, along with techniques to measure neurochemical changes in the brain, provide a more holistic view of a drug's effects.
Key In Vivo Assays:
-
Forced Swim Test (FST): This is a widely used behavioral despair model in rodents to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails, serving as another indicator of antidepressant potential.[3]
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on monoamine reuptake.[5][6][7]
Table 2: Comparative In Vivo Efficacy of Selected Phenoxypropylamine-Based Compounds
| Compound | In Vivo Model | Endpoint | Efficacy (ED50 or % Change) |
| Atomoxetine | Rat Microdialysis (PFC) | ↑ Extracellular NE | Significant Increase |
| Rat Microdialysis (PFC) | ↑ Extracellular DA | Significant Increase | |
| Fluoxetine | Mouse Forced Swim Test | ↓ Immobility | ED50: ~10-20 mg/kg |
| Rat Microdialysis (Striatum) | ↑ Extracellular 5-HT | Significant Increase[8] | |
| Reboxetine | Rat Microdialysis (Frontal Cortex) | ↑ Extracellular NE | ~242% increase at 15 mg/kg[9] |
| Mouse Tail Suspension Test | ↓ Immobility | Significant Decrease[3] | |
| Venlafaxine | Mouse Microdialysis (Frontal Cortex) | ↑ Extracellular 5-HT | ~400% increase at 8 mg/kg[10] |
| Mouse Microdialysis (Frontal Cortex) | ↑ Extracellular NE | ~140% increase at 8 mg/kg[10] |
Note: Efficacy data can vary significantly based on the animal species, strain, and specific experimental protocol.
Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo
The transition from the controlled environment of a test tube to the dynamic complexity of a living organism often reveals discrepancies in a compound's performance. Several factors contribute to this in vitro-in vivo disconnect:
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties are critical determinants of its in vivo efficacy. A potent in vitro inhibitor may have poor oral bioavailability, rapid metabolism, or fail to cross the blood-brain barrier, rendering it ineffective in vivo.
-
Metabolites: The metabolic products of a parent drug can have their own pharmacological activity. For example, the major metabolite of venlafaxine, O-desmethylvenlafaxine, is also a potent inhibitor of both serotonin and norepinephrine reuptake.[11]
-
Receptor Occupancy: The in vivo concentration of a drug at its target site and the resulting receptor occupancy are crucial for its pharmacological effect. This is influenced by dosing, pharmacokinetics, and protein binding.
-
Neurobiological Complexity: The brain's intricate network of neurotransmitters, receptors, and signaling pathways can lead to effects not predicted by simple in vitro assays. For instance, atomoxetine, a selective NET inhibitor, also increases dopamine levels in the prefrontal cortex, a phenomenon attributed to the high expression of NET in this brain region which also clears dopamine.[5]
-
Off-Target Effects: A compound may interact with other receptors or transporters at therapeutic concentrations, leading to unforeseen in vivo effects.
A notable example of this disconnect is reboxetine . Despite its potent and selective inhibition of norepinephrine reuptake in vitro, its clinical efficacy as an antidepressant has been a subject of debate, with some studies suggesting it is no better than a placebo.[3] This highlights the importance of robust in vivo and clinical data to validate in vitro findings.
Conversely, venlafaxine demonstrates a case where in vivo potency can be greater than what might be predicted from its in vitro binding affinities alone. While its Ki for NET is relatively high, it produces significant increases in extracellular norepinephrine in vivo, particularly at higher doses.[10]
Experimental Protocols in Detail
To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro and in vivo assays are provided.
In Vitro: Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
Test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the incubation mixture through the filter plates using a cell harvester and wash with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of a test compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Cylindrical glass tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Test compound and vehicle control.
-
Video camera and analysis software.
Procedure:
-
Habituation (Day 1): Place each rat in a cylinder for a 15-minute pre-swim session. This induces a baseline level of immobility for the test session.
-
Drug Administration (Day 2): Administer the test compound or vehicle control (e.g., intraperitoneally) at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): Place each rat in the cylinder for a 5-minute swim session. Record the session using a video camera.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests an antidepressant-like effect. Calculate the ED50 if a dose-response study is conducted.
The Underlying Signaling: A Simplified View
The therapeutic effects of phenoxypropylamine-based compounds that inhibit monoamine reuptake are initiated by an increase in the synaptic concentration of neurotransmitters like serotonin and norepinephrine. This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades that are thought to underlie the clinical improvements in mood and cognition.
Conclusion: A Holistic Approach is Key
The evaluation of phenoxypropylamine-based compounds necessitates a multi-faceted approach that integrates both in vitro and in vivo data. While in vitro assays provide essential information on a compound's potency and selectivity at its molecular target, they cannot fully predict its performance in a complex biological system. In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound and for assessing its therapeutic potential in relevant disease models. A thorough understanding of the potential for in vitro-in vivo discrepancies is paramount for making informed decisions in the drug discovery and development process, ultimately leading to the identification of safer and more effective treatments for neuropsychiatric disorders.
References
- Wong, D. T., & Fuller, R. W. (1994). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Neuropsychopharmacology, 10(3), 143-151.
- Gershon, A. A., & Weizman, A. (2013). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress. Journal of molecular neuroscience, 50(1), 88-97.
- Kitaichi, Y., Inoue, T., Nakagawa, S., Boku, S., Kakuta, A., Izumi, T., & Koyama, T. (2010). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British journal of pharmacology, 159(3), 627–638.
- Micheli, F., Tassistro, V., Ghelardini, C., & Di Cesare Mannelli, L. (2020). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. Brain sciences, 10(9), 633.
- Ball, S. G., & Fothergill, J. (1996). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British journal of clinical pharmacology, 41(4), 295-302.
- Weizman, A., & Rehavi, M. (2013). The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and erk expression in rats exposed to chronic mild stress. Journal of Molecular Neuroscience, 50(1), 88-97.
- Norbury, R., Mackay, C. E., Cowen, P. J., & Harmer, C. J. (2008). The effects of reboxetine on emotional processing in healthy volunteers: an fMRI study.
- Zhu, A. D., Li, J., & Mash, D. C. (2003). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Biochemical pharmacology, 65(9), 1475-1481.
- Karak, E., Parnas, M. L., & Rudnick, G. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of neuroscience, 29(30), 9607–9615.
- Parnas, M. L., & Rudnick, G. (2009).
- Wang, S., Zhang, Y., & Zhang, J. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific reports, 6, 26849.
- Holliday, S. M., & Benfield, P. (1995). Venlafaxine: a novel antidepressant compound. Drugs, 49(2), 280-294.
- Gobert, A., Rivet, J. M., Cistarelli, L., & Millan, M. J. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 126(3), 723–736.
- Brown, J. T., & Hlasta, D. J. (2015). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of personalized medicine, 5(4), 436–455.
- Parnas, M. L., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes.
- Food and Drug Administration. (2002). Strattera (atomoxetine HCl) Biopharmaceutics Review.
- BindingDB. (n.d.).
- Frazer, A. (2001). The Promises and Pitfalls of Reboxetine. Neuropsychopharmacology, 25(5), 625-633.
- Moretti, M. I., Cichero, E., & Ronsisvalle, S. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3338–3351.
- Vonoprazan, & Venlafaxine. (2021). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine.
- National Center for Biotechnology Information. (n.d.). Atomoxetine.
- Visser, S. A., de la Torre, R., & van der Graaf, P. H. (2016). Prediction of human efficacious antidepressant doses using the mouse forced swim test. Journal of psychopharmacology (Oxford, England), 30(11), 1145–1154.
- Vonoprazan, & Venlafaxine. (2021). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Semantic Scholar.
- Borowicz, K. K., & Czuczwar, S. J. (2004). Fluoxetine enhances the anticonvulsant effects of conventional antiepileptic drugs in maximal electroshock seizures in mice.
- Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Li, J. (2023). Enhanced antidepressant effects of fluoxetine combined with Quercetin: Studies in vitro and in vivo. DOI.
- Shrestha, P., & Covey, D. P. (2019). Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus. eNeuro, 6(2), ENEURO.0469-18.2019.
- Andersen, J., & Kristensen, A. S. (2019). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET.
- Food and Drug Administration. (n.d.).
- Papp, M., & Gruca, P. (2018). ED 50 of antidepressants calculated in forced swim test model of depression in mice.
- De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in behavioral neuroscience, 11, 139.
- Sarna, G. S., & Curzon, G. (1995). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. British journal of pharmacology, 116(2), 1833–1838.
- David, D. J., Bourin, M., & Gardier, A. M. (2003). Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice. British journal of pharmacology, 140(3), 546–554.
- Wang, Y., & Gao, H. (2017). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
- Comoglu, T., & Oner, L. (2024). Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD)
- Belmer, A., & Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 90.
- Belmer, A., & Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 90.
- Gemmel, M., & van der Marel, K. (2014).
- Gemmel, M., & van der Marel, K. (2014). Fluoxetine Exerts Age-Dependent Effects on Behavior and Amygdala Neuroplasticity in the Rat.
- Anwar, Z., & Khan, T. A. (2017). Formulation and In Vitro Evaluation of Sustained Release Matrix Tablets of Venlafaxine. Global & Prestigious Scientific Research Journal, 2(1), 10-24.
- Kratochvil, C. J., Heiligenstein, J. H., Dittmann, R. W., Spencer, T. J., Biederman, J., & Wernicke, J. F. (2005). A double-blind, placebo-controlled study of atomoxetine in young children with ADHD.
- López-Aumatell, R., & Cañete, T. (2009). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions.
- Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube.
- Moretti, M. I., Cichero, E., & Ronsisvalle, S. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3338–3351.
- Comoglu, T., & Oner, L. (2024). Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats.
- Barker, E. L., & Blakely, R. D. (1998). Identification of a Single Amino Acid, Phenylalanine 586, That Is Responsible for High Affinity Interactions of Tricyclic Antidepressants With the Human Serotonin Transporter. Molecular pharmacology, 54(6), 1107–1117.
- Al-Amin, M. M., & Rahman, M. A. (2022). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Antioxidants (Basel, Switzerland), 11(11), 2139.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 7. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venlafaxine:a novel antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Phenoxypropylamine Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The phenoxypropylamine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster pharmaceuticals. Consequently, the efficient and scalable synthesis of this motif is a subject of intense research and industrial importance. This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems used for constructing phenoxypropylamines, focusing on the critical C-O and C-N bond-forming steps. We will dissect the performance of nickel, palladium, and copper-based catalysts, alongside emerging enzymatic and photocatalytic strategies. This analysis is grounded in mechanistic principles and supported by experimental data and detailed protocols to provide actionable insights for researchers, chemists, and drug development professionals.
Introduction: The Privileged Phenoxypropylamine Core
Phenoxypropylamine derivatives, such as the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and paroxetine, and the ADHD medication atomoxetine, have profoundly impacted therapeutic medicine.[1] Their synthesis hinges on the efficient formation of an aryl ether (C-O) bond and an amine (C-N) bond. The choice of catalyst for these transformations dictates the overall efficiency, cost, substrate scope, and environmental impact of the synthetic route. This guide will evaluate the following catalytic paradigms:
-
Workhorse of Industry: Palladium-Catalyzed Cross-Coupling
-
The Cost-Effective Challenger: Nickel-Catalyzed Cross-Coupling
-
The Classic Re-emerges: Copper-Catalyzed Cross-Coupling
-
The Next Frontier: Photocatalytic and Enzymatic Syntheses
Palladium-Catalyzed Cross-Coupling: The Gold Standard
For decades, palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have been the go-to method for C-N and C-O bond formation in pharmaceutical development.[2][3] Their reliability, broad functional group tolerance, and typically high yields have made them indispensable tools.[4]
Mechanistic Rationale
The catalytic cycle generally involves the oxidative addition of a Pd(0) species to an aryl halide, followed by coordination of the amine or alcohol, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5] The evolution of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald and Hartwig ligands) has been instrumental in achieving high catalytic turnover and broad substrate scope, even with challenging aryl chlorides.[3]
Caption: Simplified Pd(0)/Pd(II) cycle for C-N coupling.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a typical Buchwald-Hartwig amination for the synthesis of a key intermediate.
Materials:
-
Aryl bromide (1.0 mmol)
-
Propylamine (1.2 mmol)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Toluene (5 mL, anhydrous)
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Add the aryl bromide and toluene, and stir for 5 minutes.
-
Add the propylamine, seal the vial, and remove from the glovebox.
-
Heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Performance Metrics
| Catalyst System | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| Pd(OAc)₂ / Buchwald Ligands | Very broad (amines, alcohols, thiols) | 85-99% | High reliability, excellent functional group tolerance, mild conditions.[3] | High cost of palladium and specialized ligands, potential for heavy metal contamination in the final product. |
| Pd/NHC Catalysts | Broad, particularly effective for aryl chlorides | 80-95% | High stability, often lower catalyst loading needed. | Ligand synthesis can be complex. |
Nickel-Catalyzed Cross-Coupling: The Economical Powerhouse
The high cost of palladium has driven the development of catalysts based on more earth-abundant metals. Nickel, being significantly cheaper and possessing unique reactivity, has emerged as a leading alternative.[6][7]
Mechanistic Rationale
Nickel catalysis often proceeds through a similar Ni(0)/Ni(II) cycle, but can also involve Ni(I)/Ni(III) pathways, particularly in photoredox-mediated reactions.[8][9] Nickel catalysts are particularly adept at activating traditionally less reactive C-O bonds (e.g., in phenols or aryl ethers) and C-Cl bonds, which are often challenging for palladium systems.[10]
Caption: Simplified Ni(0)/Ni(II) cycle for C-O coupling.
Experimental Protocol: Nickel-Catalyzed C-O Coupling
This protocol outlines a nickel-catalyzed etherification using an aryl chloride.
Materials:
-
4-Chlorotoluene (1.0 mmol)
-
3-Methylamino-1-propanol (1.1 mmol)
-
NiCl₂·glyme (5 mol%)
-
rac-BINAP (7.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL, anhydrous)
Procedure:
-
Under an inert atmosphere, add NiCl₂·glyme, rac-BINAP, and K₃PO₄ to a Schlenk tube.
-
Add dioxane, followed by 4-chlorotoluene and 3-methylamino-1-propanol.
-
Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.
-
Monitor reaction progress by GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Performance Metrics
| Catalyst System | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| NiCl₂ / Bidentate Phosphines | Good for aryl chlorides and bromides.[10] | 70-95% | Low cost, high reactivity towards challenging electrophiles. | Often requires higher temperatures, can be more sensitive to air and moisture than Pd systems. |
| Ni/NHC Catalysts | Broad, including C-O bond activation. | 75-90% | High thermal stability, good functional group tolerance. | Can require careful optimization of ligand and reaction conditions. |
Copper-Catalyzed Cross-Coupling: A Renaissance of the Ullmann Reaction
The copper-catalyzed Ullmann condensation is one of the oldest cross-coupling reactions. Historically plagued by the need for harsh conditions (high temperatures, stoichiometric copper), modern protocols using specialized ligands have revitalized this method, making it a practical and extremely low-cost option.[11]
Mechanistic Rationale
The mechanism of the Ullmann reaction is complex and can vary with the specific catalytic system, but it is generally thought to involve Cu(I)/Cu(III) intermediates. Ligands, such as 1,10-phenanthroline or diamines, accelerate the reaction by stabilizing the copper species and facilitating the reductive elimination step.[12] This allows for significantly lower reaction temperatures and catalyst loadings. The synthesis of atomoxetine, for instance, has been achieved using a copper(I) iodide catalyst.[13]
Experimental Protocol: Ligand-Accelerated Ullmann Etherification
This protocol describes a modern Ullmann reaction for aryl ether formation.
Materials:
-
2-Iodotoluene (1.0 mmol)
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.1 mmol)[14]
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a sealable reaction tube, add CuI, 1,10-phenanthroline, K₃PO₄, and the hydroxypropylamine intermediate.
-
Add toluene and 2-iodotoluene under a nitrogen flush.
-
Seal the tube tightly and heat the reaction mixture to reflux (approx. 110 °C) for 24 hours.[13]
-
Cool the reaction to ambient temperature and filter off the solids, washing with toluene.
-
Wash the combined filtrate with aqueous ammonia and then water.
-
Dry the organic phase over MgSO₄, concentrate, and purify by chromatography to yield the atomoxetine precursor.
Performance Metrics
| Catalyst System | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| CuI / Phenanthroline | Best for aryl iodides and bromides.[12] | 65-90% | Very low cost, readily available reagents. | Often requires higher temperatures and longer reaction times than Pd/Ni, functional group tolerance can be limited. |
| Cu₂O / Diamine Ligands | Good for N-arylation of amines and O-arylation of phenols. | 70-95% | Inexpensive, operationally simple.[15] | Substrate scope is generally narrower than palladium systems. |
The Next Frontier: Photocatalytic and Enzymatic Strategies
Photocatalytic Synthesis
Visible-light photoredox catalysis offers an exceptionally mild and green alternative for constructing C-N and C-O bonds.[16] These reactions proceed via single-electron transfer (SET) mechanisms, generating radical intermediates under ambient temperature conditions. This avoids the harsh conditions of traditional methods and can offer unique selectivity. While still an emerging field for phenoxypropylamine synthesis, the potential to use light as a traceless reagent is highly attractive.[17]
Enzymatic Synthesis
Biocatalysis represents the ultimate in "green chemistry," offering unparalleled selectivity in reactions conducted in aqueous media under mild conditions.[18] Enzymes like transaminases, hydrolases, or engineered NIS synthetases can perform highly specific bond formations, including the construction of chiral centers, which is crucial for many pharmaceuticals.[19][20][21] While substrate scope can be a limitation, the field of enzyme engineering is rapidly advancing, promising bespoke catalysts for specific transformations.
Caption: A representative chemoenzymatic workflow.
Head-to-Head Summary and Outlook
| Catalyst Family | Cost | Reaction Conditions | Substrate Scope | Maturity | Best For... |
| Palladium | High | Mild to Moderate | Very Broad | Very Mature | Complex, late-stage functionalization and discovery chemistry where reliability is key.[4] |
| Nickel | Low | Moderate to High | Broad (esp. Ar-Cl) | Mature | Large-scale synthesis where cost-effectiveness is a primary driver.[6] |
| Copper | Very Low | Often High | Moderate (esp. Ar-I) | Mature (Modernized) | Cost-sensitive processes with activated aryl halides.[11] |
| Photocatalysis | Varies | Very Mild | Developing | Emerging | Syntheses involving thermally sensitive functional groups.[16] |
| Enzymatic | Varies | Very Mild (Aqueous) | Often Narrow | Emerging | Asymmetric synthesis requiring high enantioselectivity.[18] |
References
-
Title: A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor Source: Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: RSC Advances (via PMC) URL: [Link]
-
Title: Atomoxetine - New Drug Approvals Source: New Drug Approvals URL: [Link]
- Title: Novel process for the preparation of 4-hydroxy atomoxetine Source: Google Patents URL
-
Title: Flow synthesis of Fluoxetine Source: New Drug Approvals URL: [Link]
-
Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: ResearchGate URL: [Link]
- Title: Process for the preparation of fluoxetine Source: Google Patents URL
-
Title: Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]
- Title: Processes for the preparation of atomoxetine hydrochloride Source: Google Patents URL
-
Title: Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme Source: PubMed URL: [Link]
-
Title: Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts Source: Organic & Biomolecular Chemistry (via PMC) URL: [Link]
-
Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: Molecules (via PMC) URL: [Link]
-
Title: Red-Shifting Blue Light Photoredox Catalysis for Organic Synthesis: A Graphical Review Source: Thieme SynOpen (via ResearchGate) URL: [Link]
-
Title: Excited State Nickel Catalysis: Synthesis of Primary Anilines and Diphenyl Amines Source: DiVA portal URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Royal Swedish Academy of Sciences (Nobel Prize) URL: [Link]
-
Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: The Journal of Organic Chemistry (via PMC) URL: [Link]
-
Title: Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides Source: PubMed URL: [Link]
-
Title: Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Nickel catalysis in organic synthesis : methods and reactions Source: Prairie State College Library URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Molecules (MDPI) URL: [Link]
-
Title: Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: A photoactive nickel complex provides evidence for a general NiI/NiIII paradigm in cross-coupling catalysis Source: ChemRxiv URL: [Link]
-
Title: Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway Source: Molecules (MDPI) URL: [Link]
-
Title: An Update: Enzymatic Synthesis for Industrial Applications Source: Angewandte Chemie International Edition (via PMC) URL: [Link]
-
Title: Solvent-free synthesis of propargylamines: an overview Source: SN Applied Sciences (via PMC) URL: [Link]
-
Title: Current Progress in the Chemoenzymatic Synthesis of Natural Products Source: Molecules (MDPI) URL: [Link]
-
Title: Copper(i) oxide nanoparticle-mediated C–C couplings for synthesis of polyphenylenediethynylenes: evidence for a homogeneous catalytic pathway Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Photocatalytic promotion of benzylamine C-N coupling by oxygen vacancies in bismuth oxychloride@nanocellulose composites Source: ResearchGate URL: [Link]
-
Title: Synthesis of medicinally relevant oxalylamines via copper/Lewis acid synergistic catalysis Source: Science Advances (via PMC) URL: [Link]
-
Title: On the Genesis of a Catalyst: A Brief Review with an Experimental Case Study Source: Catalysts (MDPI) URL: [Link]
-
Title: Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline Source: ResearchGate URL: [Link]
-
Title: Impact of copper-catalyzed cross-coupling reactions in natural product synthesis: the emergence of new retrosynthetic paradigms Source: Natural Product Reports (RSC Publishing) URL: [Link]
Sources
- 1. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. i-share-psc.alma.exlibrisgroup.com [i-share-psc.alma.exlibrisgroup.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of copper-catalyzed cross-coupling reactions in natural product synthesis: the emergence of new retrosynthetic paradigms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Copper(i) oxide nanoparticle-mediated C–C couplings for synthesis of polyphenylenediethynylenes: evidence for a homogeneous catalytic pathway - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway [mdpi.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (3-Aminopropoxy)benzene Hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Aminopropoxy)benzene hydrochloride (CAS No. 83708-39-8), a compound frequently utilized in pharmaceutical synthesis.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and the environment.[3]
Understanding the Hazard Profile
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health hazards.[3][4][5] While specific toxicological data for this compound is limited, the general characteristics of primary aromatic amines and hydrochloride salts warrant a cautious approach.[3][5]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
The hydrochloride form suggests good water solubility, which has implications for its environmental fate and the selection of appropriate disposal methods.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may exhibit characteristics of hazardous waste (e.g., toxicity) that necessitate its management as such.[8][9][10] It is the generator's responsibility to determine if a waste is hazardous.
Pre-Disposal: Segregation and Labeling
Proper waste management begins at the point of generation. To prevent dangerous reactions and ensure compliant disposal, follow these segregation and labeling protocols.
Step 1: Waste Segregation Immediately segregate waste containing this compound from other waste streams. A dedicated, clearly labeled waste container is mandatory.
Chemical Incompatibilities to Avoid:
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.
-
Strong Bases: May liberate the free amine, which could be more volatile or reactive.
-
Reactive Metals: (e.g., sodium, potassium) Can initiate hazardous reactions.
Step 2: Container Selection and Labeling
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: 83708-39-8
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name and contact information of the responsible researcher or lab.
-
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE) is Non-Negotiable:
-
Gloves: Nitrile or neoprene gloves. Aromatic amines can permeate some common glove materials, so double-gloving is recommended.[4]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat or apron.
-
Respiratory Protection: For significant spills or in poorly ventilated areas, use a NIOSH-approved respirator with organic vapor cartridges.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (with caution): For small, residual amounts, a dilute solution of sodium bicarbonate can be used to neutralize the acidic hydrochloride. However, for the bulk material, avoid chemical neutralization as it can generate heat or unwanted byproducts.
-
Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[11]
Approved Disposal Pathways
The disposal of this compound must be handled by a licensed hazardous waste disposal facility.[6][7][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Decision Workflow for Disposal
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedure:
-
Accumulation: Store the properly labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
-
Contact EHS: Once the container is full, or if it has been in accumulation for the maximum allowed time (consult your institution's EHS guidelines), contact your facility's Environmental Health and Safety (EHS) department.
-
Schedule Pickup: The EHS department will arrange for the collection of the waste by a licensed hazardous waste contractor.
-
Documentation: Complete any necessary paperwork, such as a hazardous waste manifest, as directed by your EHS department. This document tracks the waste from your laboratory to its final disposal site.
-
Final Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration.[13] This process destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the exhaust).
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 83708-39-8 | |
| Molecular Formula | C9H14ClNO | |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | , |
| Recommended PPE | Nitrile gloves, safety goggles, face shield, lab coat | |
| Disposal Method | Incineration via a licensed hazardous waste facility | |
| EPA Hazardous Waste Code | Not specifically listed, but may exhibit D002 (corrosivity) or D-series toxicity codes depending on formulation and concentration. Generator must determine. |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. For any uncertainties, always consult your institution's Environmental Health and Safety department.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
ChemCD. (n.d.). This compound MSDS. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Reliance Industries Limited. (2022). Safety Data Sheet for Benzene. Retrieved from [Link]
-
Bisley International. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Hayashi Pure Chemical Ind.,Ltd. (2024). Safety Data Sheet for Benzene. Retrieved from [Link]
-
Central Pollution Control Board. (n.d.). Hazardous Wastes Management Rules. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes (Continued). Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
-
SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]
-
YouTube. (2022). Chemical and Therapeutic incompatibilities-Saleha Kauser, Majid Unissa, & J. Kiran. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
ResearchGate. (2025). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Drug Incompatibility Chemistry. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. ril.com [ril.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
